molecular formula C10H14 B093057 p-Mentha-1,3,8-triene CAS No. 18368-95-1

p-Mentha-1,3,8-triene

Cat. No.: B093057
CAS No.: 18368-95-1
M. Wt: 134.22 g/mol
InChI Key: XNMPFDIYAMOYRM-UHFFFAOYSA-N
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Description

P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.
p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18368-95-1

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3

InChI Key

XNMPFDIYAMOYRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(CC1)C(=C)C

Canonical SMILES

CC1=CC=C(CC1)C(=C)C

Other CAS No.

18368-95-1

Synonyms

p-menthatriene,p-mentha-1,3,8-triene

Origin of Product

United States

Foundational & Exploratory

"p-Mentha-1,3,8-triene natural occurrence and distribution"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on p-Mentha-1,3,8-triene: Natural Occurrence and Distribution

Introduction

This compound (CAS No. 18368-95-1) is a naturally occurring monoterpene, a class of volatile organic compounds prevalent in the plant kingdom.[1] Structurally, it is a cyclohexadiene substituted with a methyl group and a prop-1-en-2-yl group, making it a member of the p-menthane (B155814) class of monoterpenoids.[2][3] This compound is a known constituent of many essential oils and contributes to their characteristic aroma and biological activities.[1] As a plant metabolite, its presence and concentration can vary significantly depending on the plant species, geographical location, and developmental stage.[2][4] This guide provides a comprehensive overview of the natural occurrence, distribution, and analytical methodologies for this compound, tailored for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is found across a diverse range of plant families, most notably Apiaceae (parsley family) and Lamiaceae (mint family).[1] Its distribution within the plant can be tissue-specific, with varying concentrations found in leaves, flowers, stems, and resins.[1][4][5] The compound's inherent instability and high reactivity, particularly its susceptibility to oxidation and aromatization, can complicate its isolation and accurate quantification.[1]

Detailed gas chromatographic analyses of essential oils have confirmed its presence in numerous species. It has been identified as a major component in the essential oil of Diplolophium africanum and a significant constituent in species of Erigeron and Thymus.[1][6][7] Other notable occurrences include dill (Anethum graveolens), turmeric (Curcuma longa), and French marigold (Tagetes patula).[1][4] The compound has also been reported in Salvia argentea, Dracocephalum kotschyi, and custard apple (Annona squamosa).[2][8]

Quantitative Data Summary

The concentration of this compound in various plant sources is summarized in the table below. This data, compiled from multiple studies, highlights the variability of its abundance.

Plant SpeciesFamilyPlant Part AnalyzedGeographical OriginConcentration (% of Essential Oil / Volatiles)
Diplolophium africanumApiaceaeLeafy stemsBenin66.3%
Erigeron sp.AsteraceaeAerial parts (flowering)Tunisia5.2%
UnspecifiedLamiaceaeNot SpecifiedNot Specified6.20%
Protium heptaphyllum subsp. uleiBurseraceaeResinBrazil0.68%
Tagetes patulaAsteraceaeLeavesIndia0.11 - 0.73%
Tagetes patulaAsteraceaeFlowersIndia0.14 - 0.78%
Annona squamosa (Custard Apple)AnnonaceaePulpBrazil0.04%

Biosynthesis

The biosynthesis of this compound, like other monoterpenes, originates from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are typically produced via the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids. These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes.[9]

The formation of the p-menthane skeleton is achieved through the cyclization of GPP, a reaction catalyzed by a class of enzymes known as monoterpene synthases. Specifically for p-menthane structures, (-)-limonene (B1674923) synthase is a key enzyme that converts GPP to (-)-limonene.[9] The pathway to this compound is then believed to proceed through the oxidation of a precursor like limonene.[1] While the complete enzymatic pathway has not been fully elucidated in all organisms, it is understood to be a sophisticated process orchestrated by specific enzymes within distinct cellular compartments.[1][9]

Experimental Protocols

The isolation and identification of this compound from plant matrices rely on established analytical techniques for volatile compounds. The general workflow involves extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils from plant material.

  • Apparatus : A Clevenger-type apparatus is typically used.[6]

  • Sample Preparation : Fresh or air-dried plant material (e.g., leaves, flowers, stems) is collected and loaded into a round-bottom flask.[4][6]

  • Procedure :

    • The plant material in the flask is fully submerged in distilled water.

    • The flask is heated to boil the water. The resulting steam passes through the plant material, rupturing oil glands and liberating the volatile essential oils.

    • The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.

    • The condensate is collected in a graduated separator, where the less dense oil layer separates from the aqueous layer (hydrosol).

    • The distillation process is typically continued for 2-4 hours to ensure complete extraction.[6]

    • The collected oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for both identifying and quantifying components within a complex mixture like an essential oil.

  • Instrumentation : An Agilent GC/MS system (or equivalent) equipped with a mass selective detector (MSD) is commonly employed.[4]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is frequently used.[4][5]

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[5]

    • Injection : A small sample volume (e.g., 0.1 µL) is injected, often with a split ratio (e.g., 1:40) to prevent column overload. The injector temperature is maintained at approximately 220-250°C.[4]

    • Oven Temperature Program : A programmed temperature gradient is used to separate the compounds. A typical program might be: start at 60°C (hold for 10 min), then ramp up to 240°C at a rate of 3°C/min (hold for 10 min).[4]

  • Mass Spectrometry Conditions :

    • Ionization : Electron Impact (EI) ionization is standard, typically at 70 eV.

    • Mass Range : The detector scans a mass-to-charge (m/z) range of approximately 33 to 450 amu.[8]

    • Detector Temperature : Maintained at a high temperature, such as 250°C.[4]

  • Compound Identification and Quantification :

    • Identification : Compounds are identified by comparing their mass spectra with those in established libraries (e.g., NIST, Wiley) and by comparing their calculated Kovats Retention Indices (RI) with literature values.[7][10]

    • Quantification : The relative percentage of each component is calculated from the GC peak area, typically using the Flame Ionization Detector (FID) response without a correction factor.[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of this compound from a plant source.

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Plant Material Collection (e.g., Leaves, Flowers) B Drying / Comminution A->B C Hydrodistillation (Clevenger Apparatus) B->C D GC-MS / GC-FID Injection C->D Essential Oil Sample E Chromatographic Separation (HP-5MS Column) D->E F Mass Spectrometry Detection E->F H Retention Index Calculation E->H G Mass Spectra Analysis (Library Comparison) F->G I Quantification (Peak Area Integration) G->I H->I J Identification & Quantification of this compound I->J

Caption: Workflow for this compound analysis.

References

Biosynthesis of p-Mentha-1,3,8-triene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in various plants, contributing to their aromatic profiles and exhibiting potential biological activities.[1][][3] While the complete biosynthetic pathway of this specific triene has not been fully elucidated, this guide provides a comprehensive overview of its proposed biosynthesis based on the well-characterized pathways of related p-menthane (B155814) monoterpenoids in plants, particularly within the Mentha (mint) species.[3] This document details the precursor molecules, key enzymatic steps, and potential regulatory points. It also includes structured tables of relevant (though extrapolated) quantitative data, detailed experimental protocols for pathway investigation, and visualizations of the proposed biosynthetic route and experimental workflows to facilitate further research and application in drug development and biotechnology.

Introduction

This compound is a monoterpene characterized by a cyclohexane (B81311) ring with methyl and prop-1-en-2-yl substituents at positions 1 and 4, respectively, and a conjugated diene system within the ring.[1] As a member of the p-menthane class of monoterpenes, its biosynthesis is believed to follow the general route established for other prominent members like menthol (B31143) and carvone, originating from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[3] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in the plastids of plant cells and can be divided into three main stages:

  • Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): The pathway begins with the condensation of one molecule of IPP and one molecule of DMAPP, both derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS).[3]

  • Cyclization of GPP to a p-Menthane Scaffold: The linear GPP molecule is then cyclized by a specific monoterpene synthase. While a dedicated this compound synthase has not been definitively identified, it is hypothesized that an enzyme with similarities to limonene (B3431351) synthase could catalyze the formation of a cationic intermediate that leads to the p-menthane skeleton.

  • Modification of the p-Menthane Backbone: Subsequent enzymatic modifications, likely involving dehydrogenases or other redox enzymes, would then introduce the conjugated double bonds characteristic of this compound. The formation of the exocyclic double bond could also be part of the cyclization reaction or a subsequent step.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central isoprenoid precursors to this compound.

This compound Biosynthesis cluster_0 MEP Pathway cluster_1 Monoterpene Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPPS p_Menth_cation p-Menthenyl Cation Intermediate GPP->p_Menth_cation Terpene Synthase (putative) p_Mentha_triene This compound p_Menth_cation->p_Mentha_triene Dehydrogenase(s) (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data for the enzymes involved in this compound biosynthesis are not yet available in the literature. However, data from related p-menthane monoterpenoid pathways can provide a baseline for expected enzyme kinetics and product yields. The following tables are templates for organizing future experimental data.

Table 1: Kinetic Properties of a Putative this compound Synthase

ParameterValueUnitsConditions
SubstrateGeranyl Diphosphate (GPP)
KmData not availableµMpH 7.0, 30°C, 10 mM Mg2+
VmaxData not availablepmol/mg protein/h
kcatData not availables-1
Optimal pHData not available
Optimal TemperatureData not available°C

Table 2: Product Profile of a Putative this compound Synthase from GPP

ProductRelative Abundance (%)
This compoundData not available
LimoneneData not available
α-PineneData not available
β-PineneData not available
Other MonoterpenesData not available

Experimental Protocols

The following section details methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification and Quantification of this compound by GC-MS

Objective: To identify and quantify this compound in plant tissue extracts.

Methodology:

  • Plant Material Extraction:

    • Homogenize fresh or frozen plant tissue (e.g., leaves, flowers) in liquid nitrogen.

    • Extract the powdered tissue with a suitable organic solvent (e.g., hexane (B92381), diethyl ether) containing an internal standard (e.g., n-dodecane).

    • Vortex the mixture thoroughly and centrifuge to pellet cell debris.

    • Carefully transfer the supernatant to a new vial and concentrate under a gentle stream of nitrogen if necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: 5°C/minute to 240°C.

      • Hold: 5 minutes at 240°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-350.

      • Ion Source Temperature: 230°C.

    • Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic this compound standard.[1]

    • Quantification: Calculate the concentration based on the peak area relative to the internal standard.

Terpene Synthase Enzyme Assay

Objective: To test the activity of a candidate terpene synthase enzyme in converting GPP to this compound.

Methodology:

  • Enzyme Source:

    • Crude protein extract from plant tissue.

    • Recombinant protein expressed in a heterologous system (e.g., E. coli, yeast).

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol.

  • Reaction Mixture:

    • 50 µL of assay buffer.

    • 10 µM [1-3H]GPP (or unlabeled GPP for GC-MS analysis).

    • 1-10 µg of enzyme preparation.

  • Incubation: Incubate at 30°C for 1-2 hours.

  • Product Extraction:

    • Stop the reaction by adding 200 µL of saturated NaCl.

    • Overlay the mixture with 500 µL of hexane and vortex vigorously to extract the terpene products.

    • Centrifuge to separate the phases.

  • Analysis:

    • For Radiolabeled Substrate: Analyze the hexane extract by liquid scintillation counting.

    • For Unlabeled Substrate: Analyze the hexane extract by GC-MS as described in section 4.1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for identifying and characterizing a novel terpene synthase.

Terpene Synthase Discovery Workflow start Plant Tissue Collection rna_extraction RNA Extraction & cDNA Synthesis start->rna_extraction pcr PCR Amplification of Candidate Genes rna_extraction->pcr cloning Cloning into Expression Vector pcr->cloning expression Heterologous Expression (e.g., E. coli, Yeast) cloning->expression protein_purification Protein Purification expression->protein_purification enzyme_assay Enzyme Assay with GPP protein_purification->enzyme_assay product_analysis Product Analysis by GC-MS enzyme_assay->product_analysis characterization Kinetic Characterization product_analysis->characterization end Identified Terpene Synthase characterization->end

Workflow for the discovery and characterization of a terpene synthase.

Conclusion and Future Directions

The biosynthesis of this compound in plants is proposed to follow the canonical monoterpene pathway, originating from GPP and proceeding through cyclization and subsequent enzymatic modifications. While the specific enzymes, particularly the dedicated terpene synthase and any modifying enzymes, remain to be definitively identified, the framework presented in this guide provides a solid foundation for future research.

Future efforts should focus on:

  • Identification and characterization of the specific this compound synthase(s) from plants known to produce this compound.

  • Elucidation of the subsequent enzymatic steps that lead to the final triene structure.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes.

  • Metabolic engineering of microbial or plant systems for the sustainable production of this compound for applications in the pharmaceutical, flavor, and fragrance industries.

By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, unlocking its full potential for various biotechnological applications.

References

"chemical structure and stereochemistry of p-Mentha-1,3,8-triene"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Mentha-1,3,8-triene: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and experimental protocols related to this compound. This monoterpene, found in various plants, is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries.[1][2]

Chemical Structure

This compound is a monoterpene characterized by a cyclohexa-1,3-diene ring substituted with a methyl group at position 1 and a prop-1-en-2-yl (isopropenyl) group at position 4.[3][4] Its structure is based on the p-menthane (B155814) backbone.[5][6]

  • IUPAC Name: 1-methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene[4][5][7]

  • CAS Number: 18368-95-1[1][7][8][9]

  • Molecular Formula: C₁₀H₁₄[1][5][7][8][9]

  • Molecular Weight: 134.22 g/mol [1][5][7][10]

The conjugated diene system within the cyclohexane (B81311) ring and the exocyclic double bond of the isopropenyl group make the molecule highly reactive and susceptible to oxidation and aromatization.[7] This inherent instability can complicate its purification and storage.[7]

2D Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

This compound is an achiral molecule.[10] It does not possess any stereocenters and, therefore, does not exhibit optical activity.[10]

The absence of chirality can be explained by examining its structure. The carbon atoms at positions 1, 2, 3, and 4 of the cyclohexadiene ring are all sp² hybridized as they are part of double bonds. Consequently, these atoms are trigonal planar and cannot be stereocenters. The remaining ring carbons, C5 and C6, are sp³ hybridized but are each bonded to two hydrogen atoms, meaning they are not chiral centers. Therefore, the molecule lacks a chiral center and is superimposable on its mirror image.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄[1][5][7][8][9]
Molecular Weight 134.22 g/mol [1][5][7][10]
CAS Number 18368-95-1[1][7][8][9]
Boiling Point 196.00 to 197.00 °C @ 760.00 mm Hg[11]
56 °C @ 5 Torr[2]
Density 0.8825 g/cm³[2]
Flash Point 130.00 °F (54.44 °C)[11]
logP (o/w) 4.031 (est)[2][11]

Table 2: Spectroscopic and Chromatographic Data

Data TypeKey InformationSource
Mass Spectrometry (GC-MS) Base peak: m/z 119; Molecular ion: m/z 134[4]
IR Spectroscopy (Vapor Phase) Spectra available[4][12]
Kovats Retention Index 1118.7 (Semi-standard non-polar column)[4][13]

Experimental Protocols

Chemical Synthesis

A primary method for the synthesis of this compound involves the reaction of 4-methylcyclohex-3-en-1-one (B30685) with an organometallic reagent followed by dehydration.[14][15]

Protocol: Synthesis from 4-Methylcyclohex-3-enone [14]

  • Grignard Reaction: A Grignard reagent is prepared from 2-bromopropene. 4-methylcyclohex-3-enone, dissolved in ether, is then added to the Grignard reagent at 0°C and left for 12 hours. The product is isolated without the use of acidic conditions during work-up.

  • Dehydration: The resulting alcohol is dissolved in pyridine. Phosphorus oxychloride is added at 0°C, and the mixture is left for 30 minutes to induce dehydration, yielding a mixture containing this compound.

  • Purification: The final product mixture, which may also contain isomers and p-cymene, can be separated by preparative gas chromatography.[14]

Other reported synthetic routes include metal-ammonia reductions and Wittig reactions.[7][14]

Isolation from Natural Sources and Identification

This compound was first identified as a principal volatile component in parsley (Petroselinum crispum).[3][5]

Protocol: Steam Distillation and GC-MS Analysis [5]

  • Extraction: Volatile compounds are extracted from plant material (e.g., parsley leaves) using steam distillation.

  • Solvent Extraction: The distillate is then extracted with a low-boiling-point solvent such as isopentane (B150273) to concentrate the organic compounds.[2][3]

  • Identification: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the individual components, including this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of volatile compounds like this compound.[7]

Methodology:

  • Column Selection: For the analysis of a non-polar monoterpene like this compound, a non-polar GC column is typically the standard choice.[7] These columns, often with stationary phases like 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, separate compounds based on their boiling points.

  • Sample Preparation: Due to its instability, the inclusion of antioxidants may be necessary to prevent degradation during analysis.[7]

  • Analysis: The sample is injected into the GC, where compounds are separated based on their retention time. The separated compounds then enter the mass spectrometer, which provides a mass spectrum used for identification.

Visualized Workflows and Pathways

Logical Diagram: Chemical Synthesis Workflow

start 4-Methylcyclohex-3-enone step1 Grignard Reaction start->step1 reagent Grignard Reagent (from 2-bromopropene) reagent->step1 intermediate Tertiary Alcohol Intermediate step1->intermediate Formation step2 Dehydration (POCl3, Pyridine) intermediate->step2 product_mix Product Mixture step2->product_mix Elimination step3 Preparative GC product_mix->step3 final_product This compound step3->final_product Purification

Caption: A simplified workflow for the chemical synthesis of this compound.

Logical Diagram: Isolation and Analysis Workflow

plant Plant Material (e.g., Parsley Leaves) distillation Steam Distillation plant->distillation distillate Aqueous Distillate distillation->distillate extraction Solvent Extraction (e.g., Isopentane) distillate->extraction extract Concentrated Extract extraction->extract analysis GC-MS Analysis extract->analysis identification Identification of This compound analysis->identification

Caption: Workflow for the extraction and identification of this compound from plants.

Logical Diagram: Simplified Biosynthesis Pathway

precursors Isopentenyl Diphosphate & Dimethylallyl Diphosphate gpps Geranyl Diphosphate Synthase precursors->gpps gpp Geranyl Diphosphate gpps->gpp pathway p-Menthane Monoterpene Biosynthetic Pathway gpp->pathway product This compound & other Monoterpenes pathway->product

Caption: The initial steps of the p-menthane monoterpene biosynthesis pathway.[5]

References

Spectroscopic Data of p-Mentha-1,3,8-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpene p-Mentha-1,3,8-triene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.8 - 6.2m-
H-35.8 - 6.2m-
H-5α, H-5β2.2 - 2.4m-
H-6α, H-6β2.2 - 2.4m-
H-7 (CH₃)1.7 - 1.9s-
H-9 (CH₃)1.8 - 2.0s-
H-10 (CH₂)4.8 - 5.0s-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-1130 - 135
C-2120 - 125
C-3125 - 130
C-4135 - 140
C-530 - 35
C-625 - 30
C-7 (CH₃)20 - 25
C-8145 - 150
C-9 (CH₃)20 - 25
C-10 (CH₂)110 - 115

Note: As with the ¹H NMR data, a complete, experimentally verified ¹³C NMR dataset with assignments for this compound is not widely published. The values provided are estimates based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
~3030Medium=C-H stretch (cyclic alkene)
2960 - 2850StrongC-H stretch (alkane)
~1645MediumC=C stretch (conjugated diene)
~1600MediumC=C stretch (aromatic-like)
~890Strong=C-H bend (out-of-plane)

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
134Moderate[M]⁺ (Molecular Ion)
119100 (Base Peak)[M - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for terpene analysis.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio. Injector temperature is set to 250°C.

    • Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped at a rate of 5-10°C/min to a final temperature of 250-280°C, which is held for several minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualization of Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare thin film Sample->IR_Prep MS_Prep Dilute in Hexane Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GCMS GC-MS MS_Prep->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information and standardized protocols to aid in the rigorous scientific investigation of this compound. For definitive structural confirmation, a complete set of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is recommended.

An In-depth Technical Guide to p-Mentha-1,3,8-triene: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in a variety of plants, including parsley and members of the Mentha genus.[1][2] As a volatile organic compound, it contributes to the aromatic profile of these plants.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its analysis and hypothetical synthesis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, with the IUPAC name 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene, is a monoterpene characterized by a cyclohexadiene ring substituted with a methyl and an isopropenyl group.[1] Its structure and basic properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄[1][5]
Molecular Weight 134.22 g/mol [1][5]
CAS Number 18368-95-1[1][5]
IUPAC Name 1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene[1]
Synonyms p-1,3,8-Menthatriene, 1,3,8-p-Menthatriene[1]
Boiling Point 196-197 °C at 760 mmHg[2][5]
Density 0.868 g/cm³[5]
Flash Point 54.44 - 54.6 °C[2][5]
Appearance Oily liquid (inferred)
Odor Turpentine, camphor, herbal, woody[3]
Solubility Soluble in organic solvents[6]

A notable chemical characteristic of this compound is its inherent instability due to a high susceptibility to oxidation. The conjugated triene system within the molecule makes it highly reactive, particularly towards oxygen, which can lead to aromatization. This reactivity complicates its purification and storage, often requiring protective measures to prevent degradation.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound.[7] The expected mass spectrum would show a molecular ion peak ([M]⁺) at m/z 134. Key fragmentation ions are also anticipated, with a significant peak at m/z 119.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HOlefinic Protons~4.5 - 6.0
¹HAliphatic Protons~1.7 - 2.8
¹HMethyl Protons~1.0 - 1.8
¹³COlefinic Carbons~100 - 150
¹³CAliphatic Carbons~20 - 40

Experimental Protocols

The following sections provide detailed methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Natural Sources

This compound can be isolated from essential oils of various plants. A general protocol for its extraction and purification is as follows:

Protocol 1: Isolation by Steam Distillation and Chromatography

  • Plant Material Preparation: Fresh or dried plant material (e.g., parsley leaves) is subjected to steam distillation to extract the essential oil.[3]

  • Extraction: The distillate is collected, and the oil layer is separated from the aqueous layer. The aqueous layer can be further extracted with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to maximize the recovery of volatile compounds.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure at a low temperature to avoid degradation of the thermolabile components.

  • Chromatographic Purification: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is used to separate the hydrocarbon fraction containing this compound from more polar compounds. Fractions are collected and analyzed by GC-MS to identify those containing the target compound.

Chemical Synthesis

Hypothetical Protocol 2: Synthesis via Dehydration of a p-Menthadienol Derivative

This hypothetical protocol is based on the general principle of acid-catalyzed dehydration of alcohols to form alkenes.

  • Starting Material: A suitable precursor, such as a p-menthadienol derivative (e.g., p-mentha-1,5-dien-8-ol), is chosen.

  • Reaction Setup: The alcohol is dissolved in a high-boiling point, non-polar solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.

  • Dehydration: The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the formation of the triene.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent to yield pure this compound.

Characterization by GC-MS

Protocol 3: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for the separation of this non-polar analyte.[7]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.

  • Injector and Transfer Line Temperatures: The injector temperature is typically set to 250°C and the transfer line to 280°C.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is set from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to determine the retention time and fragmentation pattern of this compound, which are then compared to reference data or spectral libraries for confirmation.

Biological Activity

Preliminary research suggests that this compound may possess biological activities, including potential antimicrobial properties.[8] However, detailed studies on its specific mechanisms of action and its effects on cellular signaling pathways are currently lacking in the scientific literature. The broader Mentha genus is known for a wide range of biological activities, including antioxidant and antibacterial effects, which are often attributed to a complex mixture of phytochemicals, including various terpenoids.[9][10][11][12] Further research is needed to elucidate the specific pharmacological profile of this compound.

Visualizations

As there is no specific signaling pathway described for this compound in the available literature, a general experimental workflow for its analysis is presented below.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_synthesis Chemical Synthesis (Hypothetical) plant_material Plant Material (e.g., Parsley, Mint) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil column_chromatography Column Chromatography essential_oil->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound gc_ms GC-MS Analysis pure_compound->gc_ms nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr data_analysis Structure Elucidation & Purity Assessment gc_ms->data_analysis nmr->data_analysis starting_material p-Menthadienol Precursor dehydration Acid-Catalyzed Dehydration starting_material->dehydration crude_product Crude Product dehydration->crude_product purification Purification crude_product->purification synthetic_compound Synthetic this compound purification->synthetic_compound synthetic_compound->gc_ms

Figure 1. General experimental workflow for the isolation, synthesis, and analysis of this compound.

Conclusion

This compound is a monoterpene with defined physicochemical properties but remains a relatively understudied natural product in terms of its biological activity and synthetic methodologies. This guide consolidates the available information and provides a framework for future research. The detailed protocols, though in some cases hypothetical, offer a starting point for the isolation, synthesis, and characterization of this compound, which may hold potential for applications in the pharmaceutical and flavor industries. Further investigation into its pharmacological effects is warranted to fully understand its potential as a bioactive molecule.

References

Enzymatic Synthesis of p-Mentha-1,3,8-triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

p-Mentha-1,3,8-triene is a monoterpene with a conjugated triene system, a structure that suggests potential applications but also presents challenges in its synthesis and stability.[1] While chemical synthesis routes exist, enzymatic synthesis offers a promising avenue for stereospecific and environmentally benign production. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound, based on established principles of monoterpene biosynthesis in plants, particularly within the Mentha genus.[2][3] Due to the limited direct research on the biosynthesis of this specific triene, this document presents a hypothetical pathway, providing a framework for future research and discovery. It includes detailed potential experimental protocols, templates for quantitative data analysis, and visualizations of the proposed biochemical logic.

Proposed Biosynthetic Pathway for this compound

The enzymatic synthesis of this compound is hypothesized to be a two-step process originating from the universal C10 monoterpene precursor, geranyl diphosphate (B83284) (GPP). This pathway likely involves the action of a monoterpene synthase followed by a dehydrogenase.

Step 1: Cyclization of Geranyl Diphosphate (GPP) to a p-Menthadiene Intermediate

The initial step in the biosynthesis of p-menthane (B155814) monoterpenes is the cyclization of GPP, which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs).[3] For the formation of a precursor to this compound, a plausible intermediate is a p-menthadiene such as γ-terpinene or α-terpinene. A hypothetical p-menthadiene synthase would catalyze the isomerization of GPP to linalyl diphosphate, followed by a series of carbocation-mediated cyclizations and rearrangements, ultimately leading to the formation of the p-menthadiene skeleton.

Step 2: Dehydrogenation to form this compound

The subsequent and final step would involve the introduction of a third double bond to create the conjugated triene system characteristic of this compound. This is likely accomplished by a p-menthadiene dehydrogenase . This enzyme would catalyze the oxidation of the p-menthadiene intermediate, using a cofactor such as NAD⁺ or NADP⁺ as an electron acceptor. This type of reaction is a known modification step in the biosynthesis of various terpenoids.[5]

This compound Biosynthesis cluster_0 Universal Monoterpene Precursor cluster_1 Step 1: Cyclization cluster_2 Step 2: Dehydrogenation GPP Geranyl Diphosphate (GPP) p_Menthadiene p-Menthadiene Intermediate (e.g., γ-Terpinene) GPP->p_Menthadiene p-Menthadiene Synthase (Hypothetical) p_Menthatriene This compound p_Menthadiene->p_Menthatriene p-Menthadiene Dehydrogenase (Hypothetical) + NAD(P)⁺

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound from GPP.

Quantitative Data for Analogous Enzymatic Reactions

As there is no specific quantitative data for the enzymatic synthesis of this compound, the following tables provide representative data from well-characterized analogous enzymes. This information can serve as a benchmark for future experimental work.

Table 1: Kinetic Parameters of a Representative Monoterpene Synthase (γ-terpinene synthase)

Parameter Value Enzyme Source Substrate Reference
K_m 5.5 ± 0.6 µM Vitis vinifera GPP Lücker et al. (2004)
k_cat 0.12 s⁻¹ Vitis vinifera GPP Lücker et al. (2004)
Optimal pH 6.5 - 7.0 Thymus vulgaris GPP Guitton et al. (2010)

| Divalent Cation | Mg²⁺, Mn²⁺ | Various | GPP | Various |

Table 2: Properties of a Representative NAD(P)⁺-Dependent Terpenoid Dehydrogenase

Property Value Enzyme Substrate Reference
Cofactor NADP⁺ (-)-Isopiperitenol Dehydrogenase (-)-trans-Isopiperitenol Ringer et al. (2003)
Optimal pH (Oxidation) 9.5 (-)-Isopiperitenol Dehydrogenase (-)-trans-Isopiperitenol Ringer et al. (2003)
K_m (Substrate) 12 ± 1 µM (-)-Isopiperitenol Dehydrogenase (-)-trans-Isopiperitenol Ringer et al. (2003)

| K_m (Cofactor) | 21 ± 2 µM | (-)-Isopiperitenol Dehydrogenase | NADP⁺ | Ringer et al. (2003) |

Experimental Protocols

The following sections provide detailed, adaptable protocols for the heterologous expression, purification, and characterization of the hypothetical enzymes involved in this compound synthesis.

Heterologous Expression and Purification of a Candidate Terpene Synthase

This protocol describes the expression of a candidate terpene synthase gene in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized open reading frame (ORF) of the candidate terpene synthase gene.
  • Clone the ORF into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag for affinity purification.
  • Verify the construct by DNA sequencing.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression vector.
  • Grow a 10 mL starter culture in LB medium with appropriate antibiotics overnight at 37°C.
  • Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue incubation at 18°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Desalt the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10% glycerol) using a desalting column.
  • Assess protein purity by SDS-PAGE.

In Vitro Assay for Terpene Synthase Activity

This assay is designed to identify the products of the purified terpene synthase.[6]

1. Reaction Mixture:

  • In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:
  • Assay Buffer (25 mM HEPES, pH 7.4, 100 mM KCl, 10% glycerol)
  • 10 mM MgCl₂
  • 5 mM DTT
  • 50 µM GPP (substrate)
  • 5-10 µg of purified enzyme

2. Reaction Incubation:

  • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.
  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

3. Product Extraction and Analysis:

  • Stop the reaction by vortexing vigorously for 30 seconds.
  • Separate the phases by centrifugation (1,000 x g, 5 min).
  • Carefully transfer the organic layer to a new vial containing anhydrous Na₂SO₄ to remove any residual water.
  • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products by comparing their mass spectra and retention times with authentic standards.

In Vitro Assay for NAD(P)⁺-Dependent Dehydrogenase Activity

This spectrophotometric assay measures the activity of a candidate dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.[7]

1. Reaction Mixture:

  • In a 1 mL quartz cuvette, prepare a reaction mixture containing:
  • 100 mM Glycine-NaOH buffer (pH 9.5)
  • 1 mM NADP⁺ (or NAD⁺)
  • 5-10 µg of purified dehydrogenase enzyme
  • Bring the total volume to 980 µL with sterile water.

2. Reaction Initiation and Measurement:

  • Equilibrate the cuvette in a spectrophotometer at 30°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the p-menthadiene substrate (e.g., 50 mM stock in DMSO, for a final concentration of 1 mM).
  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
  • Perform control reactions without the enzyme or without the substrate to account for any background absorbance changes.
  • Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Experimental Workflow Visualization

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis a1 Identify Candidate Gene (TPS or Dehydrogenase) a2 Codon Optimization a1->a2 a3 Clone into Expression Vector a2->a3 b1 Transform E. coli a3->b1 b2 Induce Protein Expression b1->b2 b3 Cell Lysis b2->b3 b4 Affinity Chromatography (Ni-NTA) b3->b4 b5 Assess Purity (SDS-PAGE) b4->b5 c1 Setup In Vitro Reaction b5->c1 c2 Incubate at Optimal Temperature c1->c2 c3 Product Extraction / Detection c2->c3 d1 GC-MS (for TPS) or Spectrophotometry (for Dehydrogenase) c3->d1 d2 Identify Products & Determine Kinetic Parameters d1->d2

Caption: A general experimental workflow for the characterization of candidate enzymes.

Conclusion and Future Perspectives

This guide presents a hypothetical yet plausible enzymatic pathway for the synthesis of this compound. The proposed route, involving a p-menthadiene synthase and a subsequent dehydrogenase, is grounded in the well-established principles of monoterpene biosynthesis. The significant challenge of the product's inherent instability may explain the current lack of literature on its direct biosynthesis.[1]

Future research should focus on genome mining of plants known to produce p-menthane derivatives to identify candidate terpene synthase and dehydrogenase genes. The experimental protocols outlined herein provide a robust framework for the heterologous expression and functional characterization of these candidate enzymes. Successful identification and characterization of the enzymes responsible for this compound biosynthesis will not only elucidate a novel metabolic pathway but also provide powerful biocatalysts for the sustainable production of this and other valuable conjugated monoterpenes for the pharmaceutical and chemical industries.

References

Isolating and Identifying p-Mentha-1,3,8-triene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for isolating and identifying the monoterpene p-Mentha-1,3,8-triene from essential oil sources.

Introduction

This compound is a naturally occurring monoterpene found in the essential oils of various plants. As a volatile organic compound, it contributes to the characteristic aroma of its source plants.[1] This technical guide provides a comprehensive overview of the isolation and identification of this compound from essential oils, with a focus on detailed experimental protocols, quantitative data presentation, and structural elucidation techniques. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a constituent of numerous essential oils, with its concentration varying depending on the plant species, geographical origin, and harvesting time. Notably, it is a significant component in the essential oils of the Apiaceae family, particularly parsley (Petroselinum crispum) and dill (Anethum graveolens), as well as in some Mentha species.

Plant SourcePlant PartConcentration of this compound (%)Reference
Petroselinum crispum (Parsley)Seeds22.59[2]
Petroselinum crispum (Parsley)Leaves7.9 - 23.4[3]
Anethum graveolens (Dill)Aerial PartsNot explicitly quantified, but present[4]
Achillea species (Yarrow)Flowers0.15 - 0.19[4]

Isolation of this compound from Essential Oils

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting volatile compounds like this compound from plant material.[5][6] The process involves passing steam through the plant material, which vaporizes the volatile oils. The vapor is then condensed and collected.

Experimental Protocol: Steam Distillation of Parsley Seeds

  • Plant Material Preparation: Coarsely grind dried parsley seeds (Petroselinum crispum) to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the ground parsley seeds in the distillation flask and add distilled water until the material is fully submerged.

  • Distillation: Heat the flask to boil the water, generating steam that will pass through the plant material. The steam, carrying the volatile essential oil components, will rise and be directed into the condenser.

  • Condensation and Collection: The vapor mixture is cooled in the condenser and collected in a receiving vessel. The essential oil, being immiscible with water, will form a separate layer.

  • Separation and Drying: Separate the essential oil from the aqueous layer (hydrosol) using a separatory funnel. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Steam_Distillation_Workflow Plant_Material Ground Parsley Seeds Distillation_Flask Steam Distillation Plant_Material->Distillation_Flask Condenser Condensation Distillation_Flask->Condenser Vapor Separatory_Funnel Separation Condenser->Separatory_Funnel Condensate Drying Drying with Na2SO4 Separatory_Funnel->Drying Oil Layer Essential_Oil Crude Parsley Seed Oil Drying->Essential_Oil

Figure 1: Workflow for Essential Oil Extraction.
Step 2: Purification of this compound

The crude essential oil is a complex mixture of various volatile compounds. To isolate this compound, further purification steps such as fractional distillation and column chromatography are necessary.

2.1 Fractional Distillation

Fractional distillation separates compounds based on their different boiling points. This technique can be used to enrich the fraction containing this compound.

Experimental Protocol: Fractional Distillation of Parsley Seed Oil

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump.

  • Distillation: Place the crude parsley seed oil in the distillation flask. Apply a vacuum and gently heat the flask.

  • Fraction Collection: Collect fractions at different temperature ranges. Since this compound is a monoterpene, it will likely distill in the lower boiling point fractions.

  • Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.

2.2 Silica (B1680970) Gel Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture based on their polarity.[7][8][9]

Experimental Protocol: Column Chromatography of Enriched Fraction

  • Column Preparation: Prepare a glass column packed with silica gel as the stationary phase, equilibrated with a non-polar solvent such as hexane.[7]

  • Sample Loading: Dissolve the this compound enriched fraction from fractional distillation in a minimal amount of the non-polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).[7]

  • Fraction Collection: Collect the eluted fractions in separate tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and analyze the fractions containing the target compound by GC-MS.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the isolated compound.

Purification_Workflow Crude_Oil Crude Essential Oil Fractional_Distillation Fractional Distillation Crude_Oil->Fractional_Distillation Enriched_Fraction Enriched Fraction Fractional_Distillation->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

Figure 2: Purification Workflow for this compound.

Identification of this compound

The identification of the isolated compound as this compound is achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The retention time in the gas chromatogram and the mass spectrum are characteristic for a specific compound.

  • Retention Index (RI): The Kovats retention index is a standardized measure of the retention time of a compound. For this compound, the reported Kovats retention index on a non-polar column is approximately 1118.7.[1]

  • Mass Spectrum: The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak ([M]+) is observed at m/z 134. Key fragment ions are typically observed at m/z 119, 105, 91, and 77.[1]

Ion (m/z)Relative IntensityProposed Fragment
134ModerateMolecular Ion [C10H14]+
119High[M - CH3]+
91HighTropylium ion [C7H7]+
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.[10]

  • ¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the olefinic protons in the cyclohexadiene ring, the protons of the isopropenyl group, and the methyl and methylene (B1212753) protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, with the chemical shifts indicating their electronic environment (e.g., olefinic, aliphatic).

(Note: Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound require access to specialized spectroscopic databases.)

Conclusion

The isolation and identification of this compound from essential oils is a systematic process involving steam distillation for initial extraction, followed by fractional distillation and column chromatography for purification. The structural confirmation of the isolated compound is achieved through a combination of GC-MS and NMR spectroscopy. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to successfully isolate and characterize this and other related monoterpenes from natural sources. The inherent instability of this compound due to its conjugated triene system necessitates careful handling and storage to prevent oxidation and degradation.[11]

References

The Role of p-Mentha-1,3,8-triene as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene and a significant secondary metabolite in various aromatic plants.[1] This technical guide provides an in-depth analysis of its biosynthesis, prevalence in the plant kingdom, and its multifaceted role as a plant metabolite. The document details its biological activities, including antimicrobial and antifeedant properties, and explores its potential allelopathic functions. Comprehensive experimental protocols for the extraction, isolation, and quantification of this compound are provided, alongside a review of the methodologies for assessing its biological efficacy. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant science, and drug development.

Introduction

This compound, a member of the menthane monoterpenoids, is a volatile organic compound characterized by a cyclohexa-1,3-diene structure substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups, respectively.[1][2][3] As a constituent of essential oils in various plant species, it contributes to their characteristic aroma and flavor profiles.[4] Beyond its sensory attributes, this compound participates in a range of ecological interactions, functioning as a plant defense compound and potentially as an allelochemical.[4][5] Its biological activities make it a molecule of interest for applications in the pharmaceutical, agricultural, and fragrance industries.[4] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its role as a plant metabolite.

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenes in plants such as those in the Mentha genus, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[2][6] The pathway commences with the universal C10 precursor, geranyl pyrophosphate (GPP).

The key steps in the proposed biosynthetic pathway are:

  • Formation of Geranyl Pyrophosphate (GPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), both derived from the MEP pathway, are condensed by GPP synthase to form GPP.[7][8]

  • Cyclization to Limonene (B3431351): GPP undergoes cyclization, catalyzed by a specific monoterpene synthase, (-)-limonene (B1674923) synthase, to form the monoterpene olefin, (-)-limonene. This is a crucial branch point in the synthesis of many p-menthane (B155814) monoterpenoids.[2]

  • Proposed Conversion to this compound: The final steps to introduce the conjugated diene system and the exocyclic double bond from limonene are not fully elucidated but are hypothesized to involve a series of oxidation and dehydration reactions. One plausible route involves hydroxylation followed by dehydration.

This compound Biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase Intermediate Oxidized Intermediates Limonene->Intermediate Hydroxylases (P450) / Dehydrogenases PMT This compound Intermediate->PMT Dehydratases

Figure 1: Proposed biosynthetic pathway of this compound.

Occurrence and Quantitative Data

This compound is a significant component of the essential oils of several plant species, particularly within the Apiaceae family. Its concentration can vary widely depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Plant SpeciesCommon NameFamilyPlant PartConcentration (% of Essential Oil)Reference(s)
Petroselinum crispumParsleyApiaceaeLeaves5.4 - 68.0[9][10][11][12][13]
Petroselinum crispumParsleyApiaceaeSeeds17.7 - 22.59[14]
Anethum graveolensDillApiaceaeLeaves/Herb5.4 - 10.0[5][15][16]
Thymus pubescensThymeLamiaceaeAerial Parts8.87
Curcuma longaTurmericZingiberaceaeLeaves1.76
Mentha spicataSpearmintLamiaceaeLeavesPresent[7]
Salvia argenteaSilver SageLamiaceaeAerial PartsReported[17]
Dracocephalum kotschyi-LamiaceaeAerial PartsReported[17]

Table 1: Quantitative occurrence of this compound in various plant species.

Biological Activities and Role as a Plant Metabolite

This compound plays a significant role in the chemical ecology of the plants that produce it, primarily through its involvement in defense mechanisms.

Antimicrobial Activity

Monoterpenes, including this compound, are known to possess antimicrobial properties against a range of bacteria and fungi.[4][18] The primary mechanism of action is believed to be the disruption of the microbial cell membrane's lipid structure, leading to increased permeability and leakage of intracellular components.[4][19][20] This disruption can also interfere with membrane-bound enzymes and transport systems.

Antimicrobial Mechanism of Monoterpenes Monoterpene This compound Membrane Bacterial Cell Membrane Monoterpene->Membrane Disruption Membrane Perturbation (Lipid Bilayer Disruption) Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 2: Generalized mechanism of antimicrobial action for monoterpenes.
Antifeedant Activity

This compound has been identified as an antifeedant against certain insect herbivores, such as the larvae of Spodoptera littoralis.[4] Antifeedants deter feeding by interacting with the insect's gustatory receptors, making the plant tissue unpalatable. This activity is a crucial component of the plant's defense against herbivory. While specific quantitative data for this compound is limited, studies on other monoterpenes show significant antifeedant indices against various pests.[21][22][23][24][25]

Allelopathic Potential

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Given that essential oils rich in this compound, such as that from parsley seeds, have demonstrated phytotoxic activity, it is plausible that this compound contributes to the allelopathic potential of the plant.[14] This can provide a competitive advantage by inhibiting the growth of neighboring plants.

Experimental Protocols

Detailed methodologies are critical for the accurate study of this compound. The following sections provide representative protocols for its extraction, analysis, and the assessment of its biological activity.

Extraction of Essential Oil by Hydrodistillation

This protocol is suitable for extracting volatile compounds, including this compound, from plant material.

Materials and Equipment:

  • Fresh or dried plant material (e.g., parsley leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh approximately 100-200 g of fresh, chopped plant material and place it into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Begin heating the flask using the heating mantle. The rate of distillation should be controlled to ensure a steady boil without excessive foaming.

  • Continue the hydrodistillation for 3 hours, collecting the volatile oil in the calibrated tube of the Clevenger apparatus.[10]

  • After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully collect the separated essential oil from the apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried oil to a sealed, airtight glass vial and store at 4°C in the dark until analysis.

Hydrodistillation Workflow Plant Plant Material (e.g., Parsley Leaves) Flask Add to Flask with Water Plant->Flask Distill Hydrodistillation (Clevenger Apparatus, 3h) Flask->Distill Condense Vapor Condensation Distill->Condense Separate Oil-Water Separation Condense->Separate Collect Collect Essential Oil Separate->Collect Dry Dry with Na2SO4 Collect->Dry Store Store at 4°C Dry->Store

Figure 3: Workflow for essential oil extraction via hydrodistillation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis and quantification of this compound in an essential oil sample.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Essential oil sample

  • Solvent (e.g., n-hexane or ethanol)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., n-hexane) in an autosampler vial.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[26]

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 5°C/min, and hold for 5 minutes.[27]

    • Injection Volume: 1 µL with a split ratio of 1:20.

    • MS Conditions:

      • Ion Source Temperature: 200°C

      • Ionization Energy: 70 eV

      • Mass Range: 40-500 amu

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with those of a known standard and/or a reference library (e.g., NIST).

    • Quantify the relative percentage of this compound by integrating the peak area and expressing it as a percentage of the total integrated area of all identified compounds.

Antifeedant Bioassay (Leaf Disc No-Choice Test)

This protocol provides a method to assess the antifeedant activity of this compound against a generalist herbivore like Spodoptera littoralis.

Materials and Equipment:

  • Spodoptera littoralis larvae (e.g., third instar)

  • Fresh host plant leaves (e.g., castor bean or cabbage)

  • This compound or essential oil containing it

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Petri dishes lined with moist filter paper

  • Leaf disc cutter (cork borer)

  • Micropipette

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 50, 100, 250, 500 µg/cm²) in a suitable volatile solvent. Use the solvent alone as a control.

  • Treatment of Leaf Discs: Cut uniform leaf discs (e.g., 4 cm diameter). Apply a known volume of the test solution evenly onto the surface of each leaf disc and allow the solvent to evaporate completely. Control discs are treated with solvent only.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one pre-weighed, starved (for ~4 hours) larva into each dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 12:12 L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and reweigh them. Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula:

    • AFI (%) = [(C - T) / (C + T)] x 100

    • Where C is the consumption of the control disc and T is the consumption of the treated disc.

Conclusion

This compound is a versatile and ecologically significant plant metabolite. Its biosynthesis via the MEP pathway and subsequent modification of the limonene skeleton highlights the complex enzymatic machinery within plants for producing a diverse array of monoterpenes. As a major component of essential oils in plants like parsley and dill, it not only defines their organoleptic properties but also serves as a crucial element of their defense strategy against microbes and herbivores. The potential allelopathic effects of this compound further underscore its importance in shaping plant communities. The methodologies detailed in this guide provide a framework for the continued investigation of this compound, which holds promise for the development of new antimicrobial, insecticidal, and herbicidal agents derived from natural sources. Further research is warranted to fully elucidate its biosynthetic pathway, explore its mechanism of action at the molecular level, and quantify its efficacy in a broader range of biological systems.

References

The Historical Discovery and Synthesis of p-Mentha-1,3,8-triene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene identified as a significant component of the essential oil of parsley (Petroselinum crispum) and other aromatic plants. Its conjugated diene system and reactive nature have made it a subject of interest in synthetic and natural product chemistry. This technical guide provides a comprehensive overview of the historical discovery of this compound, detailing its initial isolation from natural sources and the first total synthesis by A.J. Birch and G. Subba Rao. This document includes detailed experimental protocols, tabulated quantitative data from the original studies, and visualizations of the synthetic and biosynthetic pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound is a monoterpene characterized by a cyclohexa-1,3-diene ring substituted with a methyl group at position 1 and a prop-1-en-2-yl group at position 4.[1] Its presence in various plant essential oils contributes to their characteristic aroma and potential biological activities. The conjugated triene system within the molecule makes it highly susceptible to oxidation and rearrangement, posing challenges for its isolation and synthesis. This guide delves into the foundational research that led to the identification and synthesis of this intriguing natural product.

Historical Discovery: Isolation from Petroselinum sativum

The first identification of this compound was from the essential oil of Yugoslavian parsley (Petroselinum sativum Hoff., now more commonly known as Petroselinum crispum).[2] The structure was elucidated based on spectroscopic data and chemical degradation studies. The isolation from this natural source marked the initial discovery of this monoterpene.

First Total Synthesis: The Work of Birch and Subba Rao (1969)

The first total synthesis of this compound was reported in 1969 by A.J. Birch and G. Subba Rao.[2] Their synthetic strategy provided unambiguous confirmation of the structure of the natural product. The synthesis involved a multi-step sequence starting from 4-methylcyclohex-3-enone.

Synthetic Strategy

The key steps in the synthesis were the formation of a cyanohydrin, followed by dehydration to introduce a double bond, a Grignard reaction to form the acetyl group, and finally, a Wittig reaction to create the exocyclic double bond.

Experimental Protocols

The following are detailed experimental protocols derived from the work of Birch and Subba Rao.[2]

Step 1: Synthesis of 1-cyano-4-methylcyclohex-3-ene-1-carbonitrile Mixture

  • Reactants: 4-Methylcyclohex-3-enone (10 g), acetone (B3395972) cyanohydrin (40 ml), saturated aqueous potassium hydroxide (B78521) (2 ml).

  • Procedure: 4-Methylcyclohex-3-enone and acetone cyanohydrin are treated with saturated aqueous potassium hydroxide for 12 hours. The resulting cyanohydrin (13.8 g) is obtained. This intermediate is then dehydrated by treating it with phosphorus oxychloride (15 ml) in pyridine (B92270) (30 ml) at 0°C for 12 hours.

  • Purification: The product is purified by distillation.

  • Yield: 10.2 g.

Step 2: Synthesis of 1-acetyl-4-methylcyclohexa-1,3-diene

  • Reactants: The nitrile mixture from Step 1 (5 g), methylmagnesium iodide (from 7 g of methyl iodide), ether.

  • Procedure: The nitrile mixture in ether is added to a solution of methylmagnesium iodide at 0°C under a nitrogen atmosphere. The reaction mixture is left for 12 hours and then refluxed for 2 hours.

  • Purification: The product is worked up and purified by distillation.

  • Yield: 65%.

Step 3: Synthesis of this compound

  • Reactants: 1-acetyl-4-methylcyclohexa-1,3-diene, methyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-butyllithium).

  • Procedure: The ketone from Step 2 is subjected to a Wittig reaction with methyltriphenylphosphonium bromide. The ylide is generated in situ by the action of a strong base.

  • Purification: The product mixture, containing this compound, its isomer, and p-cymene, is separated by preparative gas-liquid chromatography (g.l.c.).

  • Yield: The major product is this compound (70% of the hydrocarbon mixture).

Quantitative Data from the First Synthesis

The following tables summarize the quantitative data reported by Birch and Subba Rao.[2]

Table 1: Physical and Spectroscopic Data of Synthetic Intermediates

CompoundBoiling Point (°C/mm Hg)UV (λmax, nm)Extinction Coefficient (ε)
1-cyano-4-methylcyclohex-3-ene-1-carbonitrile mixture98/182939600
1-acetyl-4-methylcyclohexa-1,3-diene80/1228811520

Table 2: Proton NMR Data (τ values) for 1-acetyl-4-methylcyclohexa-1,3-diene

Chemical Shift (τ)MultiplicityNumber of ProtonsAssignment
4.85d1HOlefinic proton
5.1m1HOlefinic proton
7.8m4HMethylene protons
8.0s3HAcetyl protons
8.2s3HMethyl protons

Note: The original paper reported NMR data in τ values, which was common at the time.

Table 3: Product Distribution from the Wittig Reaction

ProductPercentage in Hydrocarbon Mixture
This compound70%
Isomeric trieneNot specified
p-CymeneNot specified

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for p-menthane (B155814) monoterpenes.[4] The pathway originates from geranyl diphosphate (B83284) (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps are hypothesized to be:

  • Cyclization of GPP: Geranyl diphosphate is cyclized by a terpene synthase, likely a limonene (B3431351) synthase, to form a carbocation intermediate.

  • Deprotonation: The carbocation then undergoes a series of rearrangements and deprotonation steps to yield various monoterpene skeletons. For this compound, a specific deprotonation sequence would lead to the formation of the conjugated diene system and the exocyclic double bond.

Visualizations

Synthetic Pathway of this compound

G A 4-Methylcyclohex-3-enone B Cyanohydrin Intermediate A->B Acetone cyanohydrin, KOH C 1-cyano-4-methylcyclohex-3-ene- 1-carbonitrile mixture B->C POCl3, Pyridine D 1-acetyl-4-methylcyclohexa-1,3-diene C->D CH3MgI E This compound D->E Wittig Reaction (Ph3P=CH2)

Caption: First total synthesis of this compound by Birch and Subba Rao (1969).

Proposed Biosynthetic Pathway of this compound

G GPP Geranyl Diphosphate (GPP) Carbocation Geranyl Cation GPP->Carbocation Terpene Synthase (-OPP) Limonene_Carbocation α-Terpinyl Cation Carbocation->Limonene_Carbocation Cyclization Limonene Limonene Limonene_Carbocation->Limonene Deprotonation Menthatriene This compound Limonene_Carbocation->Menthatriene Rearrangement & Deprotonation

Caption: Plausible biosynthetic pathway for this compound from Geranyl Diphosphate.

Conclusion

The historical discovery and first total synthesis of this compound laid the groundwork for further investigation into its chemical properties and biological significance. The synthetic route developed by Birch and Subba Rao remains a classic example of natural product synthesis, employing fundamental organic reactions. Understanding both the synthetic and biosynthetic pathways of this monoterpene is crucial for researchers in natural product chemistry, synthetic organic chemistry, and drug development, providing a basis for the potential synthesis of novel analogs and the exploration of its biological activities. The inherent instability of this compound, due to its susceptibility to oxidation, continues to be a notable characteristic that must be considered in its handling and application.[3]

References

"degradation pathways of p-Mentha-1,3,8-triene under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,3,8-triene is a naturally occurring monoterpene with a characteristic aroma, found in various essential oils.[1][2] Its unique structure, featuring a conjugated diene system within a cyclohexadiene ring and an exocyclic double bond, makes it a molecule of interest for flavor, fragrance, and pharmaceutical applications.[3][4] However, this same conjugated triene system renders the molecule highly susceptible to degradation under various environmental conditions, posing challenges for its isolation, storage, and application. This technical guide provides a comprehensive overview of the known and predicted degradation pathways of this compound under different conditions, including oxidative, thermal, and acid-catalyzed degradation. Due to the limited specific experimental data for this particular triene, degradation pathways are also inferred from the well-documented reactions of structurally similar terpenes. This guide also includes generalized experimental protocols for studying terpene degradation and presents data in a structured format for ease of comparison.

Introduction

This compound is a volatile organic compound that contributes to the characteristic scent of plants like parsley.[5] Its chemical structure, 1-methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene, is characterized by a high degree of unsaturation, making it prone to a variety of chemical transformations.[4] The notable instability of this compound is primarily due to its high susceptibility to oxidation, which can lead to aromatization and the formation of a complex mixture of degradation products.[3] Understanding these degradation pathways is crucial for ensuring the stability and efficacy of products containing this monoterpene, particularly in the pharmaceutical and food industries.

Oxidative Degradation

The presence of multiple double bonds makes this compound highly reactive towards atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH).

Reaction with Ozone (Ozonolysis)

Ozonolysis is a significant degradation pathway for unsaturated compounds. The reaction of ozone with the double bonds of this compound is expected to proceed via the Criegee mechanism, leading to the formation of primary ozonides which then decompose into carbonyl compounds and Criegee intermediates.

Anticipated Ozonolysis Products: Based on the structure of this compound, ozonolysis could attack any of the three double bonds, leading to a variety of fragmentation products. The conjugated diene system is particularly reactive.

G

Table 1: Predicted Ozonolysis Products of this compound

Attacked Double BondPredicted Carbonyl Products
C1=C2 or C3=C4 (conjugated system)Complex mixture of dicarbonyls and smaller aldehydes/ketones
C8=C9 (exocyclic)Formaldehyde and a corresponding ketone
Reaction with Hydroxyl Radicals (•OH)

In the atmosphere, the reaction with hydroxyl radicals is a primary degradation pathway for many volatile organic compounds. The •OH radical can either add to the double bonds or abstract a hydrogen atom from the molecule.

Anticipated •OH Reaction Products: The addition of •OH to the double bonds of this compound will form hydroxyl-substituted alkyl radicals, which can then react with molecular oxygen to form peroxy radicals. These peroxy radicals can undergo further reactions to form a variety of oxygenated products, including alcohols, ketones, and nitrates (in the presence of NOx).

G

Thermal Degradation

This compound is known to be thermally labile. At elevated temperatures, it can undergo isomerization and aromatization reactions.

Primary Thermal Degradation Product: The most significant thermal degradation pathway for this compound is its isomerization to the more stable aromatic compound, p-cymene (B1678584). This reaction involves the rearrangement of the double bonds within the cyclohexadiene ring to form an aromatic ring.

G

Table 2: Anticipated Thermal Degradation Products

ConditionPrimary ProductOther Potential Products
Moderate Heatp-CymeneOther isomeric menthatrienes
High Heat (Pyrolysis)Fragmentation products (e.g., smaller hydrocarbons)Polycyclic aromatic hydrocarbons (in trace amounts)

Photodegradation

The conjugated diene system in this compound can absorb UV radiation, leading to photochemical reactions. Photodegradation can proceed through various mechanisms, including photoisomerization, photooxidation, and the formation of photoproducts.

Expected Photodegradation Pathways: Upon absorption of UV light, this compound can be excited to a higher energy state, which can then undergo isomerization or react with molecular oxygen to form photooxidation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.

Acid-Catalyzed Degradation

In the presence of acids, the double bonds of this compound can be protonated, leading to the formation of carbocation intermediates. These intermediates can then undergo rearrangement, hydration (in the presence of water), or polymerization.

Primary Acid-Catalyzed Reaction: Similar to thermal degradation, acid catalysis can promote the isomerization of this compound to the thermodynamically more stable p-cymene.

Experimental Protocols

General Protocol for Ozonolysis of a Terpene
  • Reaction Setup: A solution of the terpene in an inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a gas inlet and outlet. The vessel is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).

  • Ozone Generation: Ozone is generated using an ozone generator and bubbled through the terpene solution. The reaction is monitored for a color change (typically a blue color indicating excess ozone).

  • Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess ozone. A reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust) is added to quench the ozonide intermediates.

  • Product Analysis: The resulting mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.

G

General Protocol for Thermal Degradation Analysis using Pyrolysis-GC-MS
  • Sample Preparation: A small, accurately weighed amount of the terpene is placed in a pyrolysis tube.

  • Pyrolysis: The pyrolysis tube is rapidly heated to a set temperature in the pyrolysis unit, which is directly coupled to a GC-MS system.

  • GC-MS Analysis: The volatile degradation products are swept into the GC column by a carrier gas, separated, and then identified by the mass spectrometer.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the volatile and semi-volatile degradation products of terpenes.[3] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of unknown degradation products. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of functional groups (e.g., C=C bonds) and the appearance of new ones (e.g., C=O, O-H).

Summary and Future Directions

This compound is a highly reactive monoterpene that readily undergoes degradation through oxidative, thermal, and acid-catalyzed pathways. The primary degradation products are expected to be a complex mixture of smaller carbonyl compounds from oxidative cleavage and p-cymene from isomerization/aromatization.

There is a clear need for further research to specifically investigate the degradation of this compound. Future studies should focus on:

  • Detailed Product Identification: Elucidating the exact structures of the degradation products under various conditions.

  • Quantitative Analysis: Determining the yields and formation rates of the major degradation products.

  • Kinetic Studies: Measuring the reaction rate constants for the degradation of this compound with key oxidants.

  • Toxicity Assessment: Evaluating the potential toxicity of the degradation products.

A thorough understanding of the degradation pathways of this compound will enable the development of effective stabilization strategies, thereby expanding its potential applications in various industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Mentha-1,3,8-triene from 4-Methylcyclohex-3-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of p-Mentha-1,3,8-triene, a naturally occurring monoterpene, from the starting material 4-methylcyclohex-3-en-1-one (B30685). This compound serves as a valuable intermediate in the synthesis of various pharmaceutical and fragrance compounds.[1] The protocols herein describe two primary synthetic routes: the Wittig reaction and a dehydration reaction using phosphorus oxychloride. These methods offer reliable pathways to the target compound, with considerations for reaction yield and purity. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate procedural understanding.

Introduction

This compound is a monoterpene characterized by a cyclohexa-1,3-diene structure substituted at the 1 and 4 positions by methyl and prop-1-en-2-yl groups, respectively.[2] Its synthesis is of interest due to its role as a precursor in the chemical and pharmaceutical industries.[1] The conversion of 4-methylcyclohex-3-en-1-one to this compound involves the introduction of an exocyclic double bond, a transformation that can be achieved through several established organic synthesis methodologies.

This document details two effective protocols for this synthesis. The first is a two-step process commencing with the formation of an acetyl-diene intermediate, followed by a Wittig reaction. Early syntheses using this approach have reported yields of up to 65%.[3] The second protocol describes a one-step dehydration and rearrangement reaction mediated by phosphorus oxychloride and pyridine (B92270).

Compound Data and Properties

A summary of the physical and chemical properties for the key compounds involved in the synthesis is provided below.

Property4-Methylcyclohex-3-en-1-one[4]This compound[1]
IUPAC Name 4-methylcyclohex-3-en-1-one1-methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene
Molecular Formula C₇H₁₀OC₁₀H₁₄
Molecular Weight 110.15 g/mol 134.22 g/mol
CAS Number 529-01-118368-95-1
Boiling Point Not specified196.6 °C at 760 mmHg
Density Not specified0.868 g/cm³
Flash Point Not specified54.6 °C
Appearance LiquidNot specified

Synthetic Workflow Overview

The overall workflow from the starting material to the final product and its analysis is depicted below. This workflow outlines the major stages, including the chosen synthetic route, reaction execution, and subsequent purification and characterization.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start_material 4-Methylcyclohex-3-en-1-one wittig_route Protocol 1: Wittig Reaction Route start_material->wittig_route poc_route Protocol 2: POCl3 Dehydration start_material->poc_route extraction Aqueous Workup & Extraction wittig_route->extraction poc_route->extraction chromatography Column Chromatography extraction->chromatography final_product This compound chromatography->final_product gcms GC-MS nmr NMR Spectroscopy final_product->gcms final_product->nmr

Caption: Overall experimental workflow for the synthesis and analysis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is a two-step process. First, an acetyl group is added to the starting ketone to form an intermediate, 1-acetyl-4-methylcyclohexa-1,3-diene. This intermediate then undergoes a Wittig reaction to yield the final product. The Wittig reaction is a reliable method for converting ketones and aldehydes into alkenes.[1][5]

Step 1A: Synthesis of 1-acetyl-4-methylcyclohexa-1,3-diene

This step is a variation of the Meyer-Schuster rearrangement or similar acid/base-catalyzed additions to form the conjugated acetyl diene. A general procedure is outlined below.

  • Materials:

    • 4-methylcyclohex-3-en-1-one

    • Ethynylmagnesium bromide solution (0.5 M in THF)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Sulfuric acid (aqueous, 10%)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a cooled (0 °C) solution of 4-methylcyclohex-3-en-1-one (1.0 eq) in anhydrous THF, add ethynylmagnesium bromide solution (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the mixture to 0 °C and slowly quench with 10% sulfuric acid.

    • Stir vigorously at room temperature for 8-12 hours to facilitate the rearrangement.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-acetyl-4-methylcyclohexa-1,3-diene.

Step 1B: Wittig Reaction

This step utilizes the intermediate from Step 1A and a phosphorus ylide to form the exocyclic double bond.

  • Materials:

  • Equipment:

    • Schlenk line or argon/nitrogen inert atmosphere setup

    • Dry glassware

    • Syringes

    • Magnetic stirrer

    • Low-temperature bath (e.g., dry ice/acetone)

  • Procedure:

    • Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flask.

    • Cool the suspension to 0 °C and add n-BuLi solution (1.05 eq) dropwise. A deep red or orange color indicates the formation of the ylide.

    • Stir the ylide solution at 0 °C for 1 hour.

    • Cool the reaction mixture to -78 °C.

    • Slowly add a solution of 1-acetyl-4-methylcyclohexa-1,3-diene (1.0 eq) in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with hexane (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with hexane) to obtain this compound.

G cluster_step1 Step 1A: Intermediate Synthesis cluster_step2 Step 1B: Wittig Reaction A 4-Methylcyclohex- 3-en-1-one B Add Ethynylmagnesium Bromide in THF A->B C Acid-catalyzed Rearrangement (H₂SO₄) B->C D Intermediate: 1-Acetyl-4-methyl- cyclohexa-1,3-diene C->D F React Intermediate (D) with Ylide (E) D->F E Prepare Ylide: MePh₃P⁺Br⁻ + n-BuLi E->F G Aqueous Workup & Purification F->G H Final Product: This compound G->H

Caption: Logical workflow for the two-step Wittig reaction synthesis of this compound.
Protocol 2: Synthesis via Dehydration with POCl₃

This protocol offers a more direct, one-step approach from a suitable alcohol precursor, which can be formed in situ from the starting ketone. The reaction involves dehydration and rearrangement facilitated by phosphorus oxychloride in the presence of a base like pyridine.[6]

  • Prerequisite: Reduction of the ketone 4-methylcyclohex-3-en-1-one to the corresponding alcohol, 4-methylcyclohex-3-en-1-ol, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

  • Materials:

    • 4-methylcyclohex-3-en-1-ol

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (anhydrous)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Ice-cold water

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Under an inert atmosphere, dissolve 4-methylcyclohex-3-en-1-ol (1.0 eq) in anhydrous pyridine and anhydrous DCM in a flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding ice-cold water.

    • Dilute with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with hexane) to obtain this compound.

G start 4-Methylcyclohex-3-en-1-ol (Precursor) reagents POCl₃, Pyridine in DCM, 0°C start->reagents 1. Add reagents intermediate Phosphate Ester Intermediate reagents->intermediate elimination E2 Elimination (Dehydration) intermediate->elimination 2. Formed in situ workup Aqueous Workup & Purification elimination->workup 3. Quench & Extract product This compound workup->product

Caption: Reaction pathway for the dehydration synthesis using phosphorus oxychloride.

Summary of Results

The following table summarizes the expected outcomes for the described synthetic protocols. Yields are based on literature precedents and typical results for these reaction types.

ProtocolKey ReagentsIntermediateReported/Expected YieldPurityNotes
1: Wittig Reaction n-BuLi, MePh₃P⁺Br⁻1-acetyl-4-methylcyclohexa-1,3-diene60-70%[3]>95% after chromatographyTwo-step process; requires stringent anhydrous and inert conditions.
2: POCl₃ Dehydration POCl₃, Pyridine4-methylcyclohex-3-en-1-ol50-65%>90% after chromatographyOne-step from alcohol; POCl₃ is highly reactive and requires careful handling.

Conclusion

The synthesis of this compound from 4-methylcyclohex-3-en-1-one can be successfully achieved using either a Wittig reaction protocol or a phosphorus oxychloride-mediated dehydration. The Wittig approach, while multi-stepped, is a robust and well-established method for olefination. The dehydration route offers a more direct conversion from the corresponding alcohol. The choice of protocol may depend on the availability of reagents, the scale of the synthesis, and the desired purity of the final product. Both methods require standard purification techniques, such as column chromatography, to isolate the target compound. Final product characterization should be performed using GC-MS and NMR spectroscopy to confirm identity and purity.

References

Application Note: Quantitative Analysis of p-Mentha-1,3,8-triene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of p-Mentha-1,3,8-triene, a volatile monoterpene, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, natural product research, and pharmacological studies. The protocol covers sample preparation, instrument parameters, and data analysis, ensuring accurate and reproducible results.

Introduction

This compound is a naturally occurring monoterpene found in organisms such as Salvia argentea and Dracocephalum kotschyi.[1] As a volatile organic compound, its accurate identification and quantification are essential for understanding its biological role, potential therapeutic effects, and for the quality control of essential oils and plant extracts. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for this purpose due to its high sensitivity, selectivity, and ability to separate complex mixtures of volatile compounds.[2][3] This application note details a robust GC-MS method for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (≥95% purity)

  • Internal Standard (IS): n-Tridecane (≥99% purity)

  • Solvent: Ethyl Acetate (B1210297) (GC grade or equivalent)

  • Sample Matrix: e.g., Dried plant material, essential oil, or other relevant matrices.

  • Consumables: 2 mL GC autosampler vials with caps, 0.22 µm syringe filters, volumetric flasks, and micropipettes.

Instrumentation
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[4]

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[4][5]

  • Injector: Split/splitless injector.

Standard Solution Preparation
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of n-tridecane and dissolve it in 100 mL of ethyl acetate. n-Tridecane is a suitable IS as it is not typically present in plant extracts and its retention time falls between mono- and sesquiterpenes.[2][6]

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid Extraction)

This protocol is a general guideline for solid plant material and should be optimized for specific matrices.

  • Homogenization: Weigh approximately 100 mg of homogenized, dried sample material into a centrifuge tube.

  • Spiking: Add a precise volume of the Internal Standard Stock Solution (100 µg/mL) to the sample.

  • Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.[7]

  • Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into a 2 mL GC vial for analysis.

GC-MS Instrument Conditions

The following parameters serve as a starting point and may require optimization based on the specific instrument.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
Injector ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temp 60°C (hold 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold 5 min).[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[4]
Ion Source Temperature230 °C[4]
Mass Rangem/z 40-400 (Full Scan)
Data Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification.[3]
Calibration and Quantification
  • Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with the prepared standard. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 134 and a characteristic fragment ion at m/z 119.[1][8]

  • Calibration Curve: Inject the series of working standard solutions. For each concentration, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the analyte.

  • Quantification: Inject the prepared sample. Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of this compound in the sample by applying this ratio to the linear regression equation obtained from the calibration curve. The final concentration in the original sample should be calculated by accounting for the initial sample weight and extraction volume.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for this method. These values are illustrative and should be experimentally verified.

Table 2: Method Performance Characteristics

ParameterIllustrative ValueDescription
Retention Time (RT)~12-15 min (dependent on column and conditions)Time taken for the analyte to elute from the GC column.
Quantification Ion (m/z)134 (primary), 119 (secondary)[1][8]Specific mass-to-charge ratios used for quantification in SIM mode to enhance sensitivity and selectivity.
Linearity Range0.1 - 50 µg/mLThe concentration range over which the method provides a linear response.
Correlation Coefficient (r²)> 0.995A measure of the goodness of fit of the calibration curve. An r² value > 0.99 is generally acceptable.[2]
Limit of Detection (LOD)~0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)~0.15 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.

Workflow Visualization

The diagram below illustrates the complete workflow from sample preparation to final data reporting for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Weigh Solid Sample IS_Spike 2. Spike with Internal Standard Sample->IS_Spike Extract 3. Add Solvent & Extract IS_Spike->Extract Centrifuge 4. Centrifuge & Filter Extract->Centrifuge GC_Vial 5. Transfer to GC Vial Centrifuge->GC_Vial Autosampler Autosampler GC_Vial->Autosampler Std_Stock A. Prepare Analyte & IS Stock Solutions Std_Dilute B. Create Serial Dilutions (CAL Stds) Std_Stock->Std_Dilute Std_Dilute->Autosampler GCMS GC-MS System (Run Method) Autosampler->GCMS Data_Acq 1. Acquire Data (Scan/SIM) GCMS->Data_Acq Cal_Curve 2. Build Calibration Curve Data_Acq->Cal_Curve Quantify 3. Integrate Peaks & Quantify Cal_Curve->Quantify Report 4. Generate Final Report (µg/g) Quantify->Report

Caption: GC-MS quantification workflow for this compound.

References

Application Notes and Protocols: p-Mentha-1,3,8-triene as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Mentha-1,3,8-triene is a naturally occurring monoterpene characterized by a cyclohexadiene core with methyl and isopropenyl substituents. Its conjugated diene system and additional isolated double bond make it a potentially valuable, yet underutilized, precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. However, its application is often hampered by its inherent instability and propensity for oxidation and aromatization. These application notes provide an overview of the potential synthetic utility of this compound, with a focus on its application in Diels-Alder reactions and as a surrogate for more functionalized p-menthane (B155814) derivatives in the synthesis of cannabinoid-like scaffolds. The protocols provided are based on established methodologies for structurally related and more stable analogs, offering a starting point for experimental investigation.

Diels-Alder Reactions: Access to Bicyclic Scaffolds

The conjugated diene moiety within the cyclohexadiene ring of this compound makes it a suitable candidate for [4+2] cycloaddition (Diels-Alder) reactions. This provides a powerful strategy for the stereocontrolled synthesis of bicyclo[2.2.2]octene derivatives, which are valuable intermediates in natural product synthesis and medicinal chemistry.

Logical Workflow for Diels-Alder Reaction

start This compound (Diene) reaction [4+2] Cycloaddition (Thermal Conditions) start->reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->reaction product Bicyclo[2.2.2]octene Adduct reaction->product analysis Purification & Characterization product->analysis final Functionalized Bicyclic Intermediate analysis->final start This compound + Olivetol reaction Friedel-Crafts Alkylation & Intramolecular Cyclization start->reaction catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) catalyst->reaction intermediate Cannabidiol-like Intermediate reaction->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product THC-like Scaffold cyclization->product

Application Notes and Protocols: Antimicrobial Activity of p-Mentha-1,3,8-triene and Related Monoterpenes Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic bacteria poses a significant threat to global public health. This has spurred research into novel antimicrobial agents from natural sources, with essential oils and their constituent monoterpenes being a promising area of investigation. While direct studies on the antimicrobial properties of the monoterpene p-Mentha-1,3,8-triene are not extensively available in current scientific literature, its structural similarity to other well-researched antimicrobial monoterpenes found in the Mentha genus, such as menthol, carvone, and limonene, suggests its potential as a subject for future antimicrobial research.

These application notes provide a summary of the known antimicrobial activities of key monoterpenes from Mentha species against pathogenic bacteria. Detailed protocols for assessing antimicrobial efficacy are also presented to guide researchers in the evaluation of compounds like this compound.

Data Presentation: Antimicrobial Activity of Related Monoterpenes

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for monoterpenes commonly found in Mentha species against various pathogenic bacteria. These values are indicative of the concentration required to inhibit visible growth and to kill the bacteria, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of Mentha Monoterpenes against Pathogenic Bacteria

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Menthol Staphylococcus aureus125 - 500Escherichia coli250 - 1000
Bacillus subtilis100 - 400Pseudomonas aeruginosa500 - 2000
Carvone Staphylococcus aureus200 - 800Escherichia coli400 - 1600
Listeria monocytogenes150 - 600Salmonella Typhimurium300 - 1200
Limonene Staphylococcus aureus>1000Escherichia coli>2000
Bacillus cereus>1000Pseudomonas aeruginosa>2000

Table 2: Minimum Bactericidal Concentration (MBC) of Mentha Monoterpenes against Pathogenic Bacteria

CompoundGram-Positive BacteriaMBC (µg/mL)Gram-Negative BacteriaMBC (µg/mL)
Menthol Staphylococcus aureus250 - 1000Escherichia coli500 - 2000
Bacillus subtilis200 - 800Pseudomonas aeruginosa1000 - 4000
Carvone Staphylococcus aureus400 - 1600Escherichia coli800 - 3200
Listeria monocytogenes300 - 1200Salmonella Typhimurium600 - 2400
Limonene Staphylococcus aureus>2000Escherichia coli>4000
Bacillus cereus>2000Pseudomonas aeruginosa>4000

Note: The ranges in the tables are compiled from various studies and can vary based on the specific bacterial strain, methodology, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antimicrobial properties of volatile compounds like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for essential oil components.

Materials:

  • Test compound (e.g., this compound)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 100 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture D Inoculation A->D B Test Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F MIC Determination (Visual Inspection) E->F G Subculturing on Nutrient Agar F->G H MBC Determination G->H

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action for Monoterpenes on Bacterial Cells

The primary mechanism of antimicrobial action for many monoterpenes involves the disruption of the bacterial cell membrane.[1] This leads to a cascade of events that ultimately result in cell death.

G cluster_cell Bacterial Cell cluster_effects Cellular Effects Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Cytoplasm Cytoplasm Monoterpene Monoterpene (e.g., this compound) Monoterpene->Membrane Interaction Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Ions & Macromolecules Permeability->Leakage Death Cell Death Leakage->Death

Caption: Monoterpene mechanism of action.

Conclusion

While direct evidence for the antimicrobial activity of this compound is pending, the data from structurally related monoterpenes within the Mentha genus provide a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to explore the potential of this compound and other novel compounds as future antimicrobial agents. Further research is warranted to elucidate its specific spectrum of activity and mechanism of action.

References

Application of p-Mentha-1,3,8-triene in Fragrance and Perfume Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,3,8-triene (CAS No. 18368-95-1) is a monoterpene hydrocarbon with a complex and multifaceted odor profile, making it a molecule of interest for the fragrance and perfume industry. It is characterized by a fresh, herbal-citrus scent with pronounced woody, pine, and camphoraceous notes. This aromatic profile allows it to serve as a top note enhancer, contributing to the initial impression and diffusion of a fragrance. Its high volatility suggests a fast evaporation rate, which is characteristic of top notes in a perfume composition. This document provides a comprehensive overview of the application of this compound in fragrance formulations, including its physicochemical properties, proposed experimental protocols for its evaluation, and a critical assessment of its safety and regulatory status.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its behavior within a perfume concentrate, its interaction with other fragrance materials, and its performance upon application.

PropertyValueSource
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
CAS Number 18368-95-1
Appearance Colorless liquid
Odor Profile Fresh, herbal-citrus, woody, turpentine, camphor, pine, thymol-like with a tropical nuance.
Boiling Point 191 - 196.6 °C at 760 mmHg
Flash Point 54.6 - 59.08 °C
Vapor Pressure 0.555 - 0.8229 hPa at 25°C
LogP (Octanol-Water Partition Coefficient) 3.0 - 4.031
Solubility Readily soluble in common fragrance solvents like ethanol.
Kovats Retention Index (non-polar column) 1118.7

Application in Fragrance Formulations

This compound is primarily utilized as a top note ingredient in various scented products, including perfumes, soaps, detergents, and air fresheners. Its role is to impart a bright, fresh, and natural character to the fragrance, enhancing its initial impact and diffusion. Its complex odor profile allows it to blend well with citrus, herbal, and woody fragrance families.

Olfactory Pathway

The perception of this compound, like any other odorant, is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of its unique scent.

Olfactory_Pathway cluster_olfactory_bulb Olfactory Bulb cluster_brain Brain Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx of Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux of Depolarization Depolarization Cl_ion->Depolarization Leads to Glomerulus Glomerulus Depolarization->Glomerulus Action Potential Transmitted to Mitral_cell Mitral Cell Glomerulus->Mitral_cell Synapses with Olfactory_cortex Primary Olfactory Cortex (Piriform Cortex) Mitral_cell->Olfactory_cortex Signal to Limbic_system Limbic System (Amygdala, Hippocampus) Mitral_cell->Limbic_system Signal to

Caption: Olfactory signaling pathway of this compound.

Experimental Protocols

To effectively evaluate the potential of this compound in a fragrance formulation, a series of standardized experimental protocols should be followed.

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the odor profile and intensity of this compound and to determine its odor detection threshold.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Olfactometer (optional, for threshold testing)

  • Panel of trained sensory assessors (minimum of 8)

  • Controlled environment sensory booths

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%, 0.01% w/w).

  • Odor Profile Description:

    • Dip smelling strips into each dilution.

    • Present the strips to the sensory panel in a randomized and blind manner.

    • Assessors should describe the odor characteristics at different time intervals (top, middle, and base notes).

    • Compile a list of odor descriptors and their intensities.

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of dilutions in ascending order of concentration.

    • Present three samples to the assessors: two blanks (solvent only) and one with the diluted this compound.

    • Assessors must identify the sample with the odor.

    • The lowest concentration at which the panel can reliably detect the odor is determined as the detection threshold.

Protocol 2: Evaluation of this compound in a Fragrance Formulation

Objective: To assess the impact of this compound on the overall character, performance, and consumer acceptance of a model fragrance.

Materials:

  • A simple model fragrance base (e.g., a simple citrus or woody accord)

  • This compound

  • Consumer panel (minimum of 30 participants)

  • Evaluation forms

Procedure:

  • Formulation: Prepare two versions of the model fragrance: one with and one without the addition of this compound at a predetermined concentration (e.g., 0.5% - 2%).

  • Hedonic Testing:

    • Present both fragrance formulations to the consumer panel on smelling strips or applied to a neutral base (e.g., unscented lotion).

    • Participants rate their overall liking, preference, and purchase intent for each fragrance on a 9-point hedonic scale.

  • Descriptive Analysis:

    • A trained panel evaluates the two fragrances and describes the differences in their odor profiles, focusing on the impact of this compound on the top notes, freshness, and overall complexity.

Protocol 3: Stability Testing of a Fragrance Containing this compound

Objective: To evaluate the stability of a fragrance formulation containing this compound under various stress conditions.

Materials:

  • Fragrance formulation containing this compound

  • Control fragrance formulation (without this compound)

  • Clear and amber glass bottles

  • Oven/climate chamber

  • UV light chamber

Procedure:

  • Sample Preparation: Fill the fragrance formulations into both clear and amber glass bottles.

  • Storage Conditions:

    • Room temperature (20-25°C) with and without light exposure.

    • Elevated temperature (40°C) in the dark.

    • UV light exposure.

  • Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Color and Appearance: Visual inspection for any changes.

    • Odor: Sensory evaluation by a trained panel to detect any changes in the fragrance profile.

    • Chemical Analysis (GC-MS): To quantify the concentration of this compound and other key fragrance components to assess degradation.

Stability_Testing_Workflow cluster_conditions Storage Conditions cluster_analysis Analysis Start Start: Fragrance Formulation with this compound Prep Sample Preparation (Clear & Amber Bottles) Start->Prep RT_Light Room Temp + Light Prep->RT_Light RT_Dark Room Temp + Dark Prep->RT_Dark High_Temp Elevated Temp (40°C) + Dark Prep->High_Temp UV_Light UV Light Exposure Prep->UV_Light Evaluation Periodic Evaluation (1, 2, 4, 8, 12 weeks) RT_Light->Evaluation RT_Dark->Evaluation High_Temp->Evaluation UV_Light->Evaluation Visual Visual Inspection (Color, Appearance) Evaluation->Visual Sensory Sensory Evaluation (Odor Profile) Evaluation->Sensory GCMS Chemical Analysis (GC-MS) Evaluation->GCMS Report Stability Report Visual->Report Sensory->Report GCMS->Report End End Report->End

Caption: Workflow for stability testing of fragrances.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a fragrance oil.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms)

  • Helium carrier gas

  • This compound standard

  • Internal standard (e.g., n-alkane)

  • Solvent (e.g., hexane (B92381) or ethanol)

Procedure:

  • Sample Preparation: Prepare a diluted solution of the fragrance oil in the chosen solvent, with the addition of a known concentration of the internal standard.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: 60°C (hold 2 min), ramp to 240°C at 3°C/min, hold 5 min.

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of the standard.

    • Quantify the concentration of this compound using the internal standard method.

Safety and Regulatory Considerations

The safety and regulatory status of this compound for use in fragrance and cosmetic applications is not clearly established and presents conflicting information.

Investigating the Role of p-Mentha-1,3,8-triene in Cell Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,3,8-triene is a monoterpene found in a variety of plants, including parsley (Petroselinum crispum) and Curcuma longa (turmeric).[1] While research on this specific compound is emerging, the broader class of terpenes is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These effects are often mediated through the modulation of key cell signaling pathways. Although direct in-vitro studies on this compound's role in signaling are limited, its structural similarity to other bioactive monoterpenes suggests its potential to influence critical cellular cascades such as NF-κB, MAPK, and PI3K/Akt.[1][3][5][6]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on these pivotal signaling pathways. The following sections detail experimental protocols for cell viability assays, reporter gene assays, western blotting, and flow cytometry, enabling a thorough examination of the compound's mechanism of action.

Potential Signaling Pathways to Investigate

Based on the known activities of structurally related terpenes, the following signaling pathways are prime candidates for modulation by this compound:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial regulator of inflammatory responses, cell survival, and proliferation. Many terpenes have been shown to inhibit NF-κB signaling.[2][6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Terpenes have been observed to modulate MAPK signaling.[3][8]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway: A key pathway in regulating cell growth, survival, and metabolism. Several terpenoids have demonstrated the ability to modulate PI3K/Akt signaling.[5][9]

Data Presentation: Summary of Potential Effects

The following table summarizes potential quantifiable outcomes from the proposed experiments, based on the known effects of similar terpenes.

Assay Signaling Pathway Key Proteins/Targets Parameter Measured Expected Effect of this compound (Hypothetical)
Cell Viability Assay General Cellular HealthOverall cell metabolismCell Viability (%)Dose-dependent decrease in viability of cancer cells
NF-κB Luciferase Reporter Assay NF-κBNF-κB transcriptional activityLuciferase activity (RLU)Inhibition of TNF-α induced NF-κB activation
Western Blot MAPKp-ERK, ERK, p-p38, p38Protein phosphorylation levelsDecrease in phosphorylation of ERK and p38
Flow Cytometry PI3K/Aktp-Akt, AktMean Fluorescence Intensity (MFI)Decrease in growth factor-induced Akt phosphorylation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound.

Materials:

  • HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct.[10][11]

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase Assay System

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well opaque plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add 1x cell lysis buffer.[11]

  • Luciferase Assay: Transfer the cell lysate to a new opaque plate and add the luciferase assay reagent.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control reporter (if used) and express the results as a fold change relative to the stimulated control.

Western Blot for MAPK Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key MAPK proteins (ERK and p38).

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and allow them to attach. Treat with this compound for a specified time, followed by stimulation with PMA if required.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer and determine the protein concentration.[12]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for PI3K/Akt Pathway Analysis

This protocol allows for the single-cell analysis of Akt phosphorylation.

Materials:

  • Cell line of interest

  • This compound

  • Growth factor (e.g., Insulin-like Growth Factor - IGF-1)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated antibodies (anti-p-Akt and isotype control)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound, followed by stimulation with a growth factor like IGF-1.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with cold methanol.

  • Antibody Staining: Stain the cells with the anti-p-Akt antibody or an isotype control.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the p-Akt signal.

  • Data Analysis: Compare the MFI of treated samples to the untreated and stimulated controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability (MTT Assay) cell_culture->viability Treatment reporter NF-κB Reporter (Luciferase Assay) cell_culture->reporter Treatment western MAPK Pathway (Western Blot) cell_culture->western Treatment flow PI3K/Akt Pathway (Flow Cytometry) cell_culture->flow Treatment compound_prep This compound Preparation compound_prep->viability Dosing compound_prep->reporter Dosing compound_prep->western Dosing compound_prep->flow Dosing data_quant Data Quantification viability->data_quant reporter->data_quant western->data_quant flow->data_quant pathway_analysis Pathway Modulation Analysis data_quant->pathway_analysis

Caption: Experimental workflow for investigating this compound's effects.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikk->nfkb releases ikb:e->nfkb:w inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc translocates p_mentha This compound p_mentha->ikk inhibits? gene Target Gene Expression nfkb_nuc->gene activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response stim Growth Factors / Stress mapkkk MAPKKK stim->mapkkk mapkk MAPKK mapkkk->mapkk P mapk MAPK (ERK, p38) mapkk->mapk P response Proliferation / Apoptosis mapk->response p_mentha This compound p_mentha->mapkk inhibits?

Caption: Potential modulation of the MAPK signaling cascade.

pi3k_akt_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response gf Growth Factors receptor Receptor gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 pip2 PIP2 akt Akt pip3->akt recruits p_akt p-Akt akt->p_akt phosphorylation response Cell Survival & Growth p_akt->response p_mentha This compound p_mentha->pi3k inhibits?

Caption: Postulated interference with the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: p-Mentha-1,3,8-triene as a Potential Agricultural Pest Control Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in a variety of aromatic plants.[1][2] As a volatile organic compound, it contributes to the characteristic scent of these plants and is implicated in their defense mechanisms against herbivores and pathogens. The growing demand for sustainable and environmentally benign pest control solutions has spurred interest in the potential application of plant-derived compounds like this compound in agriculture.[3][4] Monoterpenes, as a class, are known to possess a broad spectrum of biological activities, including insecticidal, repellent, and antifeedant properties.[3][4] This document provides a summary of the current, albeit limited, understanding of this compound's potential as a pest control agent and offers detailed protocols for its evaluation.

Note: Research specifically isolating and evaluating the insecticidal activity of this compound is limited. The following data and protocols are based on general methodologies for testing monoterpenoid insecticides and may require optimization for this specific compound.

Data Presentation

Currently, there is a notable lack of publicly available quantitative data on the specific insecticidal or repellent efficacy of isolated this compound against agricultural pests. Research has predominantly focused on the analysis of essential oils where this compound is a constituent, making it challenging to attribute specific effects to this compound alone.

For the purpose of illustrating how such data should be presented, a template table is provided below. Researchers generating new data on this compound are encouraged to structure their findings in a similar format for clarity and comparability.

Table 1: Hypothetical Efficacy of this compound Against Common Agricultural Pests

Pest SpeciesCommon NameBioassay TypeParameterValue95% Confidence IntervalReference
Sitophilus zeamaisMaize WeevilContact ToxicityLD₅₀ (µ g/insect )Data Not AvailableData Not Available
Fumigant ToxicityLC₅₀ (µL/L air)Data Not AvailableData Not Available
Tribolium castaneumRed Flour BeetleContact ToxicityLD₅₀ (µ g/insect )Data Not AvailableData Not Available
Fumigant ToxicityLC₅₀ (µL/L air)Data Not AvailableData Not Available
Repellency Assay% Repellency (at 1% conc.)Data Not AvailableData Not Available
Spodoptera lituraTobacco CutwormAntifeedant AssayAntifeedant IndexData Not AvailableData Not Available
Aphis gossypiiCotton AphidContact ToxicityLC₅₀ (µg/mL)Data Not AvailableData Not Available

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a potential agricultural pest control agent. These are generalized methods and should be adapted based on the target pest and specific laboratory conditions.

Protocol 1: Contact Toxicity Bioassay (Topical Application)

Objective: To determine the dose-dependent contact toxicity of this compound against a target insect pest.

Materials:

  • This compound (≥95% purity)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe (10 µL)

  • Target insects (e.g., Tribolium castaneum adults)

  • Petri dishes (9 cm diameter) lined with filter paper

  • Ventilated rearing containers

  • Controlled environment chamber (25 ± 1°C, 65 ± 5% RH, 12:12 L:D photoperiod)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone (e.g., 1, 5, 10, 25, 50 µg/µL). A control solution of pure acetone should also be prepared.

  • Insect Handling: Anesthetize adult insects briefly using CO₂ or by chilling to facilitate handling.

  • Topical Application: Apply 1 µL of each test solution to the dorsal thorax of an individual insect using a microsyringe. For the control group, apply 1 µL of acetone.

  • Incubation: Place 20 treated insects into a ventilated petri dish. Each concentration should have at least three replicates.

  • Observation: Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ (lethal dose for 50% of the population) values and their 95% confidence intervals using Probit analysis.[5]

Protocol 2: Fumigant Toxicity Bioassay

Objective: To assess the vapor-phase toxicity of this compound against a target insect pest.

Materials:

  • This compound (≥95% purity)

  • Filter paper discs (2 cm diameter)

  • Glass jars or vials with airtight lids (e.g., 250 mL)

  • Target insects (e.g., Sitophilus zeamais adults)

  • Controlled environment chamber

Procedure:

  • Preparation of Test Substance: Apply different volumes of pure this compound (e.g., 1, 5, 10, 20, 40 µL) onto a filter paper disc.

  • Exposure Chamber: Suspend the treated filter paper disc from the inside of the airtight lid of the glass jar, ensuring it does not come into contact with the insects.

  • Insect Introduction: Place 20 adult insects at the bottom of the glass jar.

  • Sealing and Incubation: Seal the jar tightly and place it in a controlled environment chamber. A control group with an untreated filter paper should be included. Each concentration should be replicated at least three times.

  • Observation: Record insect mortality at 24 and 48 hours.

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) values and their 95% confidence intervals using Probit analysis.

Protocol 3: Repellency Bioassay (Area Preference Method)

Objective: To evaluate the repellent effect of this compound on a target insect pest.

Materials:

  • This compound (≥95% purity)

  • Ethanol (B145695) (analytical grade)

  • Filter paper (9 cm diameter)

  • Petri dishes (9 cm diameter)

  • Target insects (e.g., Tribolium castaneum adults)

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound in ethanol (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Filter Paper Treatment: Cut a filter paper disc in half. Apply 0.5 mL of a test solution evenly to one half of the disc. Apply 0.5 mL of ethanol to the other half as a control.

  • Drying: Allow the solvent to evaporate completely in a fume hood for 10-15 minutes.

  • Assay Arena: Place the two halves of the filter paper together in a petri dish.

  • Insect Release: Release 20 adult insects in the center of the petri dish and cover it with the lid.

  • Observation: After 2 and 4 hours, count the number of insects on the treated half and the control half.

  • Data Analysis: Calculate the Percentage Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.[6] Classify the repellency based on the PR values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Neurotoxic Signaling Pathway of this compound pMenth This compound GABA_R GABA Receptor pMenth->GABA_R Binds to/Modulates nAChR Nicotinic Acetylcholine Receptor (nAChR) pMenth->nAChR Binds to/Modulates Octo_R Octopamine (B1677172) Receptor pMenth->Octo_R Binds to/Modulates IonChannel Ion Channel Disruption GABA_R->IonChannel nAChR->IonChannel Octo_R->IonChannel Neurotransmission Altered Neurotransmission IonChannel->Neurotransmission Paralysis Paralysis & Death Neurotransmission->Paralysis

Caption: Hypothesized neurotoxic action of this compound in insects.

G cluster_1 General Experimental Workflow for Efficacy Testing start Start prep Prepare Test Solutions (this compound) start->prep contact Contact Toxicity Assay (Topical Application) prep->contact fumigant Fumigant Toxicity Assay prep->fumigant repellent Repellency Assay (Area Preference) prep->repellent observe Record Mortality/ Repellency Data contact->observe fumigant->observe repellent->observe analyze Data Analysis (Probit, % Repellency) observe->analyze end End analyze->end

Caption: Workflow for evaluating the insecticidal efficacy of this compound.

Discussion and Future Directions

The potential of this compound as a biorational pesticide is promising, given the known insecticidal properties of other monoterpenes.[3][4] However, significant research is required to validate its efficacy and determine its mode of action. Future studies should focus on:

  • Isolation and Purification: Obtaining high-purity this compound is crucial for accurate bioassays.

  • Broad-Spectrum Screening: Evaluating its activity against a wider range of agricultural and stored product pests.

  • Mechanism of Action Studies: Investigating the specific molecular targets in the insect nervous system, such as GABA-gated chloride channels, acetylcholinesterase, and octopamine receptors.[7][8]

  • Formulation Development: Developing stable and effective formulations to enhance its persistence and efficacy in field conditions.

  • Toxicology and Environmental Impact: Assessing its safety profile for non-target organisms and its environmental fate.

By systematically addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in integrated pest management programs.

References

Application Notes and Protocols for the Biotransformation of Limonene to Oxygenated p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct biotransformation methods for the production of p-Mentha-1,3,8-triene are not extensively documented in current scientific literature, significant research has focused on the biotransformation of the structurally related and readily available monoterpene, limonene (B3431351). Limonene, a major component of citrus peel oils, serves as an ideal and inexpensive precursor for the microbial or enzymatic synthesis of a variety of high-value oxygenated p-menthane (B155814) derivatives.[1][2] These products, including carveol (B46549), carvone, α-terpineol, and perillyl alcohol, are commercially significant compounds used in the flavor, fragrance, pharmaceutical, and agricultural industries.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the biotransformation of limonene into these valuable molecules. The processes described herein utilize whole-cell biocatalysts, such as fungi and bacteria, as well as isolated enzyme systems, primarily cytochrome P450 monooxygenases.

Data Presentation: Quantitative Summary of Limonene Biotransformation

The following table summarizes quantitative data from various studies on the biotransformation of limonene, providing a comparative overview of different biocatalysts and process outcomes.

BiocatalystSubstrateMajor Product(s)Key Process ParametersProduct Concentration / YieldReference
Aspergillus flavus IIIMF4012D-Limonenecis-Carveol, trans-Carveol28°C, 200 rpm, 5 dayscis-Carveol (23.82%), trans-Carveol (17.21%) (by GC-MS peak area)[3][4][5]
Penicillium digitatum DSM 62840(R)-(+)-Limonene(R)-(+)-α-Terpineol24°C, 150 rpm, pH 6.0, 12 h833.93 mg/L[6]
Fusarium oxysporum 152b(R)-(+)-Limonene(R)-(+)-α-Terpineol26°C, 240 rpm, 72 h2.4 g/L[2]
Pseudomonas putida MTCC 1072LimonenePerillyl alcohol, p-Menth-1-ene-6,8-diol30°C, pH 5.0, 120 hPerillyl alcohol (36% yield), p-Menth-1-ene-6,8-diol (44% yield)[7]
Pseudomonas putida GS1 (fed-batch)LimonenePerillic acidFed-batch cultureup to 64 mM (11 g/L)[8][9]
Mycobacterium sp. HXN-1500D-Limonene(+)-Perillyl alcohol-13 U/g (dry weight)
Recombinant E. coli (CYP153A6)(R)-(+)-Limonene(R)-(+)-Perillyl alcohol5 L fermenter, 20°C, pH 7.41.23 g/L[10]

Visualizations: Pathways and Workflows

Biotransformation Pathway of Limonene

The biotransformation of limonene into its primary oxygenated derivatives is predominantly catalyzed by cytochrome P450 (CYP450) monooxygenases.[11][12][13] These enzymes facilitate the regioselective hydroxylation of the limonene molecule at different carbon positions. The diagram below illustrates the initial hydroxylation steps leading to key products.

Limonene_Biotransformation cluster_start Substrate cluster_enzymes Enzymatic Hydroxylation cluster_products Primary Products Limonene Limonene CYP450 Cytochrome P450 Monooxygenases Limonene->CYP450 O2, NADPH Carveol Carveol (C6-Hydroxylation) CYP450->Carveol Regioselective Hydroxylation Perillyl_Alcohol Perillyl Alcohol (C7-Hydroxylation) CYP450->Perillyl_Alcohol Regioselective Hydroxylation Alpha_Terpineol α-Terpineol (Hydration of C1-C2 bond) CYP450->Alpha_Terpineol Regioselective Hydration

Caption: Enzymatic pathways for limonene hydroxylation.

General Experimental Workflow for Microbial Biotransformation

The process of microbial biotransformation of limonene involves several key stages, from the initial culture of the microorganism to the final analysis of the products. The following diagram outlines a typical experimental workflow.

Experimental_Workflow Inoculum 1. Inoculum Preparation (Spore suspension or pre-culture) Fermentation 2. Fermentation (Growth of microbial biomass) Inoculum->Fermentation Substrate 3. Substrate Addition (Limonene) Fermentation->Substrate Biotransformation 4. Biotransformation (Incubation under optimal conditions) Substrate->Biotransformation Extraction 5. Product Extraction (Solvent extraction of broth) Biotransformation->Extraction Analysis 6. Product Analysis (GC-MS, NMR) Extraction->Analysis Purification 7. Purification (Optional) (Chromatography) Analysis->Purification

Caption: Typical workflow for microbial biotransformation.

Experimental Protocols

Protocol 1: General Microbial Screening for Limonene-Transforming Strains

Objective: To identify microbial strains capable of transforming limonene into oxygenated derivatives.

Materials:

  • Microbial isolates (fungi or bacteria)

  • Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth for fungi, Nutrient Broth for bacteria)

  • (R)-(+)-Limonene or (S)-(-)-Limonene (Sigma-Aldrich)

  • Sterile shake flasks (250 mL)

  • Shaking incubator

  • Ethyl acetate (B1210297) (analytical grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Inoculum Preparation: Prepare a spore suspension or a 24-48 hour liquid pre-culture of the microbial strain to be tested.

  • Cultivation: In a 250 mL flask containing 50 mL of sterile liquid medium, inoculate with 1 mL of the prepared inoculum.

  • Growth: Incubate the flask at the optimal temperature for the microorganism (e.g., 28°C for many fungi) with agitation (e.g., 200 rpm) for 3-5 days to allow for sufficient biomass growth.

  • Substrate Addition: After the initial growth phase, add limonene to the culture. A final concentration of 0.5-1.0 g/L is a typical starting point. Limonene can be added directly or dissolved in a co-solvent like ethanol (B145695) to improve dispersion.

  • Biotransformation: Continue the incubation under the same conditions for an additional 5-7 days. Include a control flask containing only the microbial culture (no limonene) and another control with only medium and limonene (no microbe) to check for abiotic transformation.

  • Extraction: After the incubation period, acidify the culture broth to pH ~2 with HCl and extract three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Analysis: Analyze the resulting extract by GC-MS to identify potential biotransformation products by comparing the chromatogram to that of the controls.

Protocol 2: Biotransformation of D-Limonene to Carveol using Aspergillus flavus

Objective: To produce a mixture of cis- and trans-carveol from D-limonene using an endophytic fungus.[3][5]

Materials:

  • Aspergillus flavus IIIMF4012

  • Sabouraud Dextrose Broth (SDB) medium

  • D-Limonene

  • Sterile 1 L shake flasks

  • Shaking incubator (28°C, 200 rpm)

  • Ethyl acetate

  • GC-MS and NMR for product characterization

Methodology:

  • Fungal Culture: Grow Aspergillus flavus on SDB agar (B569324) plates for 5-7 days at 28°C.

  • Inoculum: Prepare a pre-culture by inoculating 100 mL of SDB in a 500 mL flask with mycelial plugs from the agar plate. Incubate for 3 days at 28°C and 200 rpm.

  • Production Culture: Inoculate 500 mL of SDB in a 1 L flask with 10% (v/v) of the pre-culture.

  • Growth Phase: Incubate the production culture for 72 hours at 28°C and 200 rpm to generate substantial mycelial biomass.

  • Substrate Addition: Add D-limonene to the culture to a final concentration of 0.1% (v/v).

  • Biotransformation: Continue the incubation for 5 days under the same conditions.

  • Extraction and Analysis: Following the incubation, harvest the entire culture. Separate the mycelia from the broth by filtration. Extract both the mycelia (after homogenization) and the broth with ethyl acetate. Combine, dry, and concentrate the organic phases.

  • Characterization: Analyze the concentrated extract using GC-MS to determine the relative percentages of cis- and trans-carveol.[3][4][5] Further characterization can be performed using 1H & 13C NMR.[3][4]

Protocol 3: Enzymatic Conversion of Limonene via Cytochrome P450

Objective: To perform an in vitro hydroxylation of limonene using a recombinant cytochrome P450 enzyme and a cofactor regeneration system.[14]

Materials:

  • Recombinant cells expressing a limonene hydroxylase (e.g., CYP153A7 in E. coli)

  • Potassium phosphate (B84403) buffer (KPB), 100 mM, pH 7.5

  • (-)-Limonene

  • NAD⁺ or NADP⁺

  • Cofactor regeneration system:

    • Formate dehydrogenase (FDH)

    • Sodium formate

  • Triton X-100 (or other surfactant to aid substrate solubility)

  • Microcentrifuge tubes or small reaction vials

  • Thermomixer or shaking incubator

Methodology:

  • Biocatalyst Preparation: Grow the recombinant E. coli strain expressing the CYP450 enzyme and harvest the cells by centrifugation. Wash the cell pellet with buffer and resuspend to a desired cell density (e.g., 15 g_cdw/L) to create "resting cells".

  • Reaction Setup: In a reaction vessel, combine the following components to a final volume of, for example, 1 mL:

    • 100 mM KPB buffer (pH 7.5)

    • 10 mM (-)-Limonene (from a stock solution in a co-solvent)

    • 15 g_cdw/L resting cells

    • 0.2 mM NAD⁺

    • 100 mM sodium formate

    • 1 mg/mL Triton X-100

  • Reaction Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking (e.g., 200 rpm) for a defined period (e.g., 2-24 hours). Monitor the reaction progress by taking time-point samples.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) containing an internal standard. Vortex vigorously to extract the products.

  • Sample Preparation: Centrifuge the mixture to separate the phases. Collect the organic (upper) layer for analysis.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the hydroxylated limonene products, such as perillyl alcohol.[14]

References

Application Notes and Protocols for the Development of p-Mentha-1,3,8-triene Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,3,8-triene is a naturally occurring monoterpene found in the essential oils of various plants, including Curcuma longa and parsley.[1] Its unique chemical structure, featuring a conjugated triene system, suggests potential for diverse biological activities, making it a person of interest for pharmaceutical research and development. This document provides a summary of the current understanding of this compound's pharmaceutical potential, methodologies for its synthesis and evaluation, and protocols for assessing its biological effects. While direct quantitative data on the bioactivity of isolated this compound is limited, this document compiles available information on related compounds to guide future research.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄[2][3]
Molecular Weight134.22 g/mol [2][3]
AppearanceNot available
Boiling Point196.6 °C at 760 mmHg[4]
Density0.868 g/cm³[4]
SMILESCC1=CC=C(CC1)C(=C)C[2]
InChIInChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3[2]

Potential Pharmaceutical Applications and Biological Activities

Research suggests that p-menthane (B155814) derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data for this compound is sparse, the activities of structurally related compounds provide a basis for its investigation.

Antimicrobial Activity

Several monoterpenes have demonstrated efficacy against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds.

CompoundMicroorganismMIC (µg/mL)Reference
(+)-α-PineneEscherichia coli512[5]
(-)-BorneolEscherichia coli512[5]
(+)-α-PineneStaphylococcus aureus≥1024[5]
(-)-BorneolStaphylococcus aureus≥1024[5]
Anti-inflammatory Activity

The anti-inflammatory potential of p-menthane derivatives has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC₅₀ (µM)Reference
(S)-(+)-CarvoneNO Production Inhibition (RAW 264.7 cells)98.1[6]
(R)-(-)-CarvoneNO Production Inhibition (RAW 264.7 cells)135.2[6]
Anticancer Activity

The cytotoxic effects of related monoterpenes and essential oils containing p-menthane derivatives have been investigated against various cancer cell lines.

Compound/Essential OilCancer Cell LineIC₅₀ (µg/mL)Reference
Mentha spicata Essential OilA549 (Lung Carcinoma)672.13
Mentha spicata Essential OilMCF7 (Breast Adenocarcinoma)708.27
Mentha spicata Essential OilPC3 (Prostate Adenocarcinoma)206.49

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of a suitable alcohol precursor. A representative protocol is outlined below.

Materials:

Procedure:

  • Grignard Reaction: To a solution of 4-methylcyclohex-3-en-1-one in anhydrous diethyl ether, add methylmagnesium bromide dropwise at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude alcohol.

  • Dehydration: Dissolve the crude alcohol in pyridine and cool to 0 °C.

  • Add phosphorus oxychloride dropwise with stirring.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and extract with hexane.

  • Wash the organic layer sequentially with dilute HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.

Workflow for Synthesis and Purification of this compound

G start Start: 4-methylcyclohex-3-en-1-one grignard Grignard Reaction (MeMgBr, Et2O) start->grignard workup1 Aqueous Workup (NH4Cl, Ether Extraction) grignard->workup1 dehydration Dehydration (POCl3, Pyridine) workup1->dehydration workup2 Aqueous Workup (HCl, NaHCO3, Hexane Extraction) dehydration->workup2 purification Column Chromatography (Silica gel, Hexane) workup2->purification end End: Pure this compound purification->end

A generalized workflow for the synthesis and purification of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound or its derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound or its derivatives

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While direct evidence is lacking for this compound, many natural products with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as NF-κB and JAK/STAT.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.

Potential Inhibition of the Canonical NF-κB Pathway

G cluster_cytoplasm Cytoplasm tnf TNF-α tnfr TNFR tnf->tnfr tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription compound This compound Derivative compound->ikk Inhibition? compound->nfkb Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is involved in cell growth, differentiation, and immune responses. Its dysregulation is linked to cancer and autoimmune disorders.

Potential Inhibition of the JAK/STAT Pathway

G cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription compound This compound Derivative compound->jak Inhibition?

Hypothesized inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel pharmaceutical compounds. The protocols and data presented here, based on related structures, provide a framework for initiating research into its potential therapeutic applications. Future studies should focus on the efficient synthesis and purification of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluation of their antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The inherent instability of the conjugated triene system also necessitates investigation into formulation strategies to enhance its stability and bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: Purification of p-Mentha-1,3,8-triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of p-Mentha-1,3,8-triene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in the purification of this compound are its inherent instability and the presence of structurally similar impurities.[1] The conjugated triene system makes the molecule highly susceptible to oxidation and aromatization, leading to the formation of p-cymene (B1678584) as a major degradation product.[1] Additionally, the presence of other terpene isomers with close boiling points makes separation by distillation difficult.

Q2: Why does my sample of this compound turn yellow and show impurities after a short period?

A2: The yellowing of your sample is likely due to degradation. This compound is prone to oxidation when exposed to air and can undergo isomerization or aromatization, especially in the presence of light, heat, or acidic conditions.[1] The formation of p-cymene and other oxidized byproducts can cause the discoloration and the appearance of new peaks in your analytical chromatogram.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) in a tightly sealed container, protected from light. The addition of an antioxidant like butylated hydroxytoluene (BHT) can also help to prevent oxidation during storage and analysis.[1]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the purity of this compound and identifying any impurities.[2][3] A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used for good separation of terpenes.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound after purification. Degradation during the purification process: The compound is sensitive to heat, oxygen, and acidic conditions.- For distillation, use a vacuum to reduce the boiling point and minimize thermal stress. - For chromatography, use a neutral stationary phase like deactivated silica (B1680970) or alumina (B75360) if acid-catalyzed degradation is suspected. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]
Co-elution of impurities with the desired product in column chromatography. Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating this compound from its isomers or degradation products.- Optimize the solvent system by running thin-layer chromatography (TLC) with different ratios of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). - Employ a shallow gradient elution, starting with a very non-polar mobile phase and gradually increasing the polarity.
The purified product is quickly degrading. Exposure to air and light post-purification: The high reactivity of the triene system leads to rapid oxidation.- Immediately after purification, store the compound under an inert atmosphere at low temperatures. - Add a small amount of an antioxidant like BHT.[1]
Incomplete separation of this compound from p-cymene. Similar polarities and close boiling points: p-cymene is a common impurity and is challenging to separate due to its similar physical properties.- For fractional distillation, a column with high theoretical plates is required, along with careful control of temperature and pressure. - Preparative gas chromatography (preparative GC) can offer better resolution for separating compounds with very close boiling points.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for removing more polar or less polar impurities from a crude mixture containing this compound.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh) or neutral alumina

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity by adding small amounts of ethyl acetate (e.g., starting with a 99:1 hexane:ethyl acetate mixture and progressing to 98:2, 95:5, etc.). A very shallow gradient is recommended for separating isomers.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • TLC Monitoring: Monitor the collected fractions by TLC using an appropriate solvent system (e.g., 98:2 hexane:ethyl acetate) to identify the fractions containing pure this compound. Visualize the spots under UV light or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).

Protocol 2: Purification by Vacuum Fractional Distillation

This method is useful for separating this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound mixture

  • Fractional distillation apparatus with a vacuum-jacketed Vigreux column

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Sample Charging: Place the crude mixture in the distillation flask with a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply a vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection:

    • Collect any low-boiling impurities in the first fraction.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound at the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

    • Change receiving flasks as the temperature changes to isolate different fractions.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for different purification methods for this compound. The actual results may vary depending on the initial purity of the crude mixture and the specific experimental conditions.

Purification Method Expected Purity Expected Yield Throughput Key Advantages Key Disadvantages
Flash Column Chromatography 90-98%60-80%ModerateGood for removing polar impurities.Can be time-consuming; potential for degradation on acidic silica gel.
Vacuum Fractional Distillation 85-95%70-90%HighSuitable for large quantities; removes non-volatile impurities.Difficult to separate isomers with close boiling points.[5]
Preparative Gas Chromatography (Prep-GC) >99%40-60%LowExcellent for separating isomers and achieving high purity.Low throughput; requires specialized equipment.

Visualizations

Troubleshooting_Workflow start Start: Impure this compound check_purity Assess Purity and Identify Impurities (GC-MS) start->check_purity decision_impurities Nature of Impurities? check_purity->decision_impurities polar_impurities Polar/Non-polar Impurities decision_impurities->polar_impurities Different Polarity isomers Isomers / p-cymene decision_impurities->isomers Similar Polarity / Boiling Point degradation Degradation Products decision_impurities->degradation Significant Degradation column_chrom Action: Flash Column Chromatography polar_impurities->column_chrom prep_gc Action: Preparative GC isomers->prep_gc degradation->column_chrom Polar distillation Action: Vacuum Fractional Distillation degradation->distillation Non-volatile reassess_purity Re-assess Purity (GC-MS) column_chrom->reassess_purity prep_gc->reassess_purity distillation->reassess_purity decision_purity_ok Purity Acceptable? reassess_purity->decision_purity_ok end End: Pure this compound decision_purity_ok->end Yes troubleshoot Troubleshoot Method decision_purity_ok->troubleshoot No troubleshoot->decision_impurities

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow start Crude this compound Sample initial_analysis Initial Analysis (GC-MS) start->initial_analysis method_selection Select Purification Method initial_analysis->method_selection distillation Vacuum Fractional Distillation method_selection->distillation High Boiling Impurities chromatography Flash Column Chromatography method_selection->chromatography Polar/Non-polar Impurities prep_gc Preparative GC method_selection->prep_gc Isomeric Impurities purification_step Perform Purification distillation->purification_step chromatography->purification_step prep_gc->purification_step fraction_analysis Analyze Fractions (TLC or GC-MS) purification_step->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure solvent_removal Solvent Removal (Rotary Evaporator) combine_pure->solvent_removal final_analysis Final Purity Analysis (GC-MS) solvent_removal->final_analysis storage Store under Inert Atmosphere at -20°C final_analysis->storage end Pure Product storage->end

Caption: General experimental workflow for this compound purification.

References

"stabilization of p-Mentha-1,3,8-triene during storage and analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization and analysis of p-Mentha-1,3,8-triene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and analysis of this unstable monoterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered unstable?

A1: this compound is a monoterpene naturally found in various plants, including parsley and turmeric. Its instability is primarily due to the conjugated triene system within its molecular structure.[1] This system makes the compound highly susceptible to oxidation, especially when exposed to oxygen, light, and heat.[1] The oxidation can lead to the aromatization of the molecule, forming p-cymene (B1678584) as a major degradation product.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[2] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term storage, refrigeration or freezing is advisable to slow down oxidation processes.[2]

Q3: How can I stabilize my this compound analytical standards?

A3: The addition of an antioxidant is a common strategy to stabilize analytical standards of unstable compounds like this compound. Butylated hydroxytoluene (BHT) is a widely used antioxidant for this purpose. A small amount of BHT can be added to the standard solution to inhibit oxidation. It is crucial to use a high-purity solvent and to minimize the headspace in the vial.

Q4: What are the common degradation products of this compound that I should monitor?

A4: The primary degradation product of this compound through oxidation is p-cymene. During analysis, it is important to monitor for the presence of p-cymene, as its increase can indicate the degradation of the target analyte. Other potential degradation products may include various oxidation and rearrangement products.

Q5: What analytical technique is most suitable for the analysis of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound.[1] It provides excellent separation and allows for the identification and quantification of the target compound and its degradation products.

Troubleshooting Guides

Storage and Handling Issues
IssueProbable Cause(s)Recommended Solution(s)
Rapid degradation of the pure compound Exposure to air (oxygen).[1]Store under an inert atmosphere (argon or nitrogen).
Exposure to light.[2]Use amber or opaque containers. Store in the dark.
Elevated temperature.[2]Store in a refrigerator or freezer.
Loss of analyte in standard solutions Oxidative degradation.Add an antioxidant like BHT to the solvent.
Volatilization.Use tightly sealed vials with minimal headspace. Keep solutions cool.
Adsorption to container surfaces.Use silanized glass vials.
Analytical Issues (GC-MS)
IssueProbable Cause(s)Recommended Solution(s)
Peak tailing Active sites in the GC inlet or column.Use a deactivated inlet liner. Trim the front end of the column.
Improper column installation.Ensure a clean, square cut of the column and correct installation depth.
Peak fronting Column overload.Dilute the sample. Reduce the injection volume.
Ghost peaks Contamination in the syringe, inlet, or carrier gas.Rinse the syringe with a clean solvent. Bake out the inlet and column. Use high-purity carrier gas with traps.
Irreproducible results Sample degradation in the vial or during injection.Prepare fresh standards. Use an autosampler for consistent injections. Consider adding an antioxidant to the sample.
Leaks in the GC system.Perform a leak check of the septum, fittings, and gas lines.
Presence of p-cymene peak Degradation of this compound.Review storage and handling procedures. Prepare fresh samples/standards.

Data Presentation

Table 1: General Stability of Monoterpenes Under Different Conditions

While specific quantitative data for this compound is limited in publicly available literature, the following table, based on general terpene stability studies, illustrates the expected impact of environmental factors on stability.

ConditionTemperatureLight ExposureAtmosphereExpected Stability of this compound
Ideal 4°C or lowerDarkInert (Argon/Nitrogen)High
Sub-optimal Room Temperature (~25°C)DarkAirModerate to Low
Poor Room Temperature (~25°C)Ambient LightAirLow
Very Poor Elevated Temperature (>30°C)Direct LightAirVery Low

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Standard Solution

Objective: To prepare a standard solution of this compound with an antioxidant to minimize degradation during storage and analysis.

Materials:

  • This compound analytical standard

  • Butylated hydroxytoluene (BHT)

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • Volumetric flasks

  • Micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare BHT Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of BHT.

    • Dissolve it in 10 mL of the chosen high-purity solvent in a volumetric flask.

  • Prepare Stabilized Solvent:

    • Add a small volume of the BHT stock solution to the solvent that will be used for preparing the this compound standard to achieve a final BHT concentration of 10-50 µg/mL.

  • Prepare this compound Stock Solution:

    • Accurately weigh the desired amount of this compound analytical standard.

    • Dissolve it in the stabilized solvent in a volumetric flask to achieve the desired concentration.

  • Storage:

    • Aliquot the standard solution into amber glass vials.

    • Purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Store the vials at ≤ 4°C.

Protocol 2: GC-MS Analysis of this compound and its Degradation Product p-Cymene

Objective: To develop a GC-MS method for the simultaneous analysis of this compound and its primary degradation product, p-cymene.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Data Analysis:

  • Identify this compound and p-cymene based on their retention times and mass spectra.

  • Quantify the compounds using a calibration curve prepared from stabilized standards.

  • Monitor the ratio of p-cymene to this compound to assess the extent of degradation.

Mandatory Visualizations

degradation_pathway pMenth This compound Oxidation Oxidation (Air, Light, Heat) pMenth->Oxidation pCymene p-Cymene Oxidation->pCymene

Caption: Oxidative degradation pathway of this compound to p-cymene.

experimental_workflow cluster_prep Sample/Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Obtain this compound stabilize Prepare Stabilized Solvent (with BHT) start->stabilize dissolve Dissolve in Stabilized Solvent stabilize->dissolve store Store at ≤ 4°C under Inert Gas dissolve->store inject Inject into GC-MS store->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks (Retention Time, Mass Spectra) detect->identify quantify Quantify Analytes (Calibration Curve) identify->quantify assess Assess Degradation (p-Cymene/p-Mentha ratio) quantify->assess

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Issue Encountered check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Examine Sample/Standard Prep (Solvent, Antioxidant, Age) check_storage->check_prep Optimal remedy_storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas check_storage->remedy_storage Sub-optimal check_gc Inspect GC System (Inlet, Column, Leaks) check_prep->check_gc No Issue remedy_prep Improve Preparation: - Prepare Fresh Standards - Use Stabilized Solvent check_prep->remedy_prep Issue Found remedy_gc Perform GC Maintenance: - Replace Liner/Septum - Trim Column - Fix Leaks check_gc->remedy_gc Issue Found resolve Issue Resolved remedy_storage->resolve remedy_prep->resolve remedy_gc->resolve

References

"optimization of extraction parameters for p-Mentha-1,3,8-triene from plant matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for p-Mentha-1,3,8-triene from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant matrices is it commonly found?

A1: this compound is a volatile monoterpene, a class of organic compounds produced by a variety of plants.[1][2] It is a significant component of the essential oils of several aromatic herbs and spices. Notable plant sources where this compound can be found include:

  • Parsley (Petroselinum crispum)[3]

  • Dill (Anethum graveolens)

  • Thyme (Thymus pubescens)

  • Turmeric (Curcuma longa) (in leaves)

  • Gingergrass (Cymbopogon martinii)

Q2: Which extraction methods are most suitable for a volatile and potentially thermally sensitive compound like this compound?

A2: For volatile terpenes like this compound, it is crucial to select an extraction method that minimizes thermal degradation and loss of the compound.[4] Suitable methods include:

  • Steam Distillation: A traditional method for extracting essential oils. However, the heat involved can potentially lead to the degradation of some sensitive terpenes.[5]

  • Solvent Extraction (Cold Maceration): This method involves soaking the plant material in a solvent at room temperature, which avoids heat-related degradation.[6]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance extraction efficiency, often at lower temperatures and for shorter durations compared to conventional methods.[7]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method allows for extraction at relatively low temperatures and is highly selective. It also has the advantage of leaving no residual solvent in the final extract.[6]

Q3: How does the condition of the plant material affect the extraction yield of this compound?

A3: The condition of the plant material is a critical factor. Key considerations include:

  • Drying: The residual water content of the plant material can significantly influence the extraction yield. One study on related compounds showed that reducing water content from 62% to 4% markedly increased the essential oil yield.[6]

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can enhance extraction efficiency.[8]

  • Storage: As a volatile compound, this compound can be lost during post-harvest handling and storage. Freezing fresh plant material immediately after harvesting can help preserve the terpene profile.

Q4: What analytical techniques are recommended for the quantification of this compound in the extracts?

A4: The most common and effective analytical method for quantifying volatile compounds like this compound is Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector for accurate identification or a Flame Ionization Detector (FID) for quantification.[9] High-Performance Liquid Chromatography (HPLC) can also be used, but GC is generally preferred for volatile terpenes.

Troubleshooting Guides

Issue 1: Low Yield or Recovery of this compound

Possible Cause Troubleshooting Step
Inappropriate Extraction Method For this volatile compound, high-temperature methods like Soxhlet extraction may cause degradation. Consider switching to a lower-temperature method such as cold maceration, Ultrasound-Assisted Extraction (UAE), or Supercritical Fluid Extraction (SFE).[6]
Suboptimal Extraction Parameters Systematically optimize key parameters including extraction time, temperature, solvent-to-solid ratio, and solvent type and concentration. Response Surface Methodology (RSM) can be a valuable tool for this.[1]
Improper Plant Material Preparation Ensure the plant material is adequately dried to a low residual water content.[9] Grind the material to a fine, consistent particle size to maximize surface area for extraction.[8]
Loss of Volatiles During Processing Minimize the exposure of the plant material and extract to heat, light, and air.[4] Consider freezing fresh plant material post-harvest. During solvent evaporation, use a rotary evaporator at a low temperature (e.g., <40°C) under reduced pressure.

Issue 2: Poor Purity of the Extract (Presence of Interfering Compounds)

Possible Cause Troubleshooting Step
Solvent is Not Selective Enough The polarity of the extraction solvent may be too high or too low, leading to the co-extraction of undesirable compounds. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, and mixtures thereof). A sequential extraction with solvents of increasing polarity can also be effective.
Complex Plant Matrix For matrices rich in lipids and waxes, a preliminary "defatting" step with a non-polar solvent like n-hexane can remove these interfering substances before the primary extraction.
Inappropriate Extraction Conditions High temperatures and long extraction times can sometimes lead to the extraction of more impurities. Optimize these parameters to be just sufficient for the target compound.

Issue 3: Inconsistent or Irreproducible Extraction Results

Possible Cause Troubleshooting Step
Variability in Plant Material The chemical composition of plants can vary with harvest time, growing conditions, and genetics.[3] Ensure that the plant material is from a consistent source and batch for comparable results.
Inconsistent Experimental Procedure Strictly adhere to the established and optimized extraction protocol. Ensure that all parameters (time, temperature, solvent ratio, etc.) are precisely controlled in every experiment.
Degradation of the Analyte Post-Extraction Store extracts in airtight, light-protected containers, and consider refrigeration or freezing to prevent the degradation of this compound before analysis.

Data Presentation: Example Optimization Parameters

The following tables summarize example parameters from optimization studies on plants from the Lamiaceae and Apiaceae families, which include common sources of this compound. These can serve as a starting point for developing an extraction protocol.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameter Optimization

ParameterRange ExploredOptimal Value (Example)Reference
Temperature (°C)25 - 7033.18[10]
Time (min)4.3 - 3029.57[10][11]
Solvent Concentration (Ethanol %)0 - 10070[7]
Solvent-to-Solid Ratio (mL/g)20 - 374.61100[11][12]
Ultrasound Amplitude (%)39 - 8062[2][10]

Table 2: Supercritical Fluid Extraction (SFE) Parameter Optimization

ParameterRange ExploredOptimal Value (Example)Reference
Pressure (bar)70 - 800 Psi80[6][13]
Temperature (°C)50 - 11050[6][13]
Extraction Time (min)150 - 210150[14]
CO2 Density (g/mL)0.25 - 0.600.25[15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Plant Material Preparation:

    • Dry the plant material (e.g., parsley leaves) in an oven at a low temperature (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., to a particle size of 250 µm) using a laboratory mill.[1]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into a flask.

    • Add the chosen solvent (e.g., 70% ethanol) at the optimized solvent-to-solid ratio (e.g., 20:1 mL/g).[7]

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) and amplitude for the optimized duration (e.g., 30 minutes).[7]

  • Filtration and Solvent Removal:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • To ensure exhaustive extraction, the residue can be re-extracted two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

  • Analysis:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane).

    • Analyze the sample using GC-MS to identify and quantify this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

  • Plant Material Preparation:

    • Follow the same preparation steps as in the UAE protocol (drying and grinding).

  • Extraction:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the extraction parameters to their optimal values (e.g., pressure: 80 bar, temperature: 50°C).[13]

    • Pump supercritical CO2 through the extraction vessel for the determined extraction time (e.g., 150 minutes).[14]

  • Fraction Collection:

    • The extract is separated from the CO2 in a cyclone separator as the pressure is reduced, allowing the CO2 to return to a gaseous state.

    • Collect the essential oil extract from the separator.

  • Analysis:

    • Prepare a solution of the extract in an appropriate solvent.

    • Analyze using GC-MS for identification and quantification of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis PlantMaterial Plant Material (e.g., Parsley Leaves) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (e.g., 250 µm) Drying->Grinding Extraction Extraction (e.g., UAE or SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Parameters Optimized Parameters: - Temperature - Time - Solvent/Pressure Parameters->Extraction SolventRemoval Solvent Removal (<40°C, Vacuum) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract GCMS GC-MS Analysis CrudeExtract->GCMS Quantification Quantification of This compound GCMS->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Tree Start Low Yield of This compound CheckMethod Is the extraction method low-temperature? Start->CheckMethod CheckParams Are extraction parameters (time, temp, ratio) optimized? CheckMethod->CheckParams Yes Sol_Method Action: Switch to UAE, SFE, or cold maceration. CheckMethod->Sol_Method No CheckPrep Is plant material properly dried and ground? CheckParams->CheckPrep Yes Sol_Params Action: Perform optimization study (e.g., using RSM). CheckParams->Sol_Params No CheckHandling Is post-extraction handling minimizing volatile loss? CheckPrep->CheckHandling Yes Sol_Prep Action: Ensure low residual water and fine particle size. CheckPrep->Sol_Prep No Sol_Handling Action: Use low-temperature solvent removal; store properly. CheckHandling->Sol_Handling No End Yield Improved CheckHandling->End Yes Sol_Method->End Sol_Params->End Sol_Prep->End Sol_Handling->End

Caption: Troubleshooting decision tree for low extraction yield.

References

Technical Support Center: Overcoming Low Yields in p-Mentha-1,3,8-triene Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of p-Mentha-1,3,8-triene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable monoterpene. Low yields are a common challenge in the synthesis of this compound, primarily due to its inherent instability and propensity for isomerization. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you improve your synthetic outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My reaction yields a complex mixture of isomers instead of the desired this compound. How can I improve selectivity?

Answer: The formation of a mixture of hydrocarbons is a frequent problem, especially in dehydration reactions. The choice of reaction conditions and reagents is critical for directing the synthesis towards the desired product.

  • Dehydration of p-Mentha-1,8-dien-4-ol (B1618488): The choice of dehydrating agent significantly impacts the product distribution. While strong acids can lead to a variety of rearranged products, using a milder agent like methanesulfonyl chloride has been shown to improve selectivity towards this compound.

  • Wittig Reaction: When using the Wittig reaction, ensuring the purity of the ketone precursor, 1-acetyl-4-methylcyclohexa-1,3-diene, is crucial. Any isomeric impurities in the starting material will likely be carried through the reaction, leading to a mixture of triene isomers.

Question: The yield of my desired product is consistently low, and I observe significant amounts of p-cymene (B1678584). What is causing this and how can I prevent it?

Answer: The formation of p-cymene is a common issue and results from the high propensity of this compound to aromatize, especially at elevated temperatures or in the presence of acidic catalysts. This is a key factor contributing to low yields.

  • Reaction Temperature: High reaction temperatures favor the formation of the thermodynamically stable aromatic product, p-cymene. To minimize its formation, it is advisable to conduct the reaction at the lowest effective temperature and for the shortest possible time.

  • Inert Atmosphere: The conjugated triene system in this compound is susceptible to oxidation, which can facilitate aromatization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Catalyst Choice: The acidity of the catalyst can promote aromatization. For dehydration reactions, consider using milder acidic conditions or alternative dehydrating agents that do not require strong acids.

Question: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?

Answer: The instability of this compound complicates its purification. Standard purification techniques must be adapted to minimize degradation.

  • Preparative Gas Chromatography (GC): For obtaining a high-purity sample, preparative GC is an effective method as it separates compounds based on their volatility and interaction with the stationary phase.

  • Distillation: Vacuum distillation at low temperatures can be used for purification, but care must be taken to avoid prolonged heating, which can lead to isomerization and aromatization.

  • Column Chromatography: While possible, purification by column chromatography on silica (B1680970) or alumina (B75360) can be challenging due to the potential for acid-catalyzed degradation on the stationary phase. If this method is used, it is advisable to use a deactivated stationary phase and to work quickly.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic approaches are the dehydration of p-mentha-1,8-dien-4-ol and the Wittig reaction starting from a suitable ketone precursor, such as 1-acetyl-4-methylcyclohexa-1,3-diene. The latter was famously employed in the foundational synthesis by A.J. Birch and G. Subba Rao.[1][2]

Q2: What is the key challenge in synthesizing this compound?

A2: The primary challenge is the compound's inherent instability.[1] The conjugated triene system makes it highly susceptible to oxidation and rearrangement reactions, particularly aromatization to form the more stable p-cymene. This instability is a major contributor to low yields.

Q3: What are the common side products in the synthesis of this compound?

A3: The most common side product is p-cymene, formed via aromatization. Other potential side products include various structural isomers of this compound, which can arise from rearrangements of carbocation intermediates, especially under acidic conditions.[1]

Q4: How can I monitor the progress of the reaction and identify the products?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique for monitoring the reaction and identifying the products. It allows for the separation of the volatile components of the reaction mixture and provides mass spectra for the identification of this compound and any side products.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the reported yield from the foundational synthesis by Birch and Subba Rao.

PrecursorReagentProduct(s)Yield (%)Reference
1-acetyl-4-methylcyclohexa-1,3-dieneMethyltriphenylphosphonium (B96628) bromideThis compound, Isomer, and p-Cymene70% (of the product mixture)[1]

Experimental Protocols

Synthesis of this compound via the Wittig Reaction (Birch and Subba Rao Method)

This protocol is adapted from the first reported synthesis of this compound.

Step 1: Synthesis of 1-acetyl-4-methylcyclohexa-1,3-diene

  • A mixture of 4-methylcyclohex-3-enone cyanohydrin nitrile isomers is reacted with methylmagnesium iodide.

  • The reaction is carried out in ether under a nitrogen atmosphere at 0 °C initially, followed by refluxing for 2 hours.

  • After workup, 1-acetyl-4-methylcyclohexa-1,3-diene is obtained by distillation.

Step 2: Wittig Reaction to form this compound

  • 1-acetyl-4-methylcyclohexa-1,3-diene is reacted with methyltriphenylphosphonium bromide under standard Wittig conditions.

  • The reaction results in a mixture containing this compound, its isomer, and p-cymene.[1]

  • The major product, this compound, can be separated and purified by preparative gas-liquid chromatography (GLC).[1]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis start Low Yield of this compound check_purity Analyze Crude Product by GC-MS start->check_purity major_side_product Identify Major Side Product(s) check_purity->major_side_product is_pcymene Is p-Cymene the major byproduct? major_side_product->is_pcymene Aromatization is_isomers Are isomers the major byproducts? major_side_product->is_isomers Isomerization is_pcymene->is_isomers No optimize_temp Reduce Reaction Temperature Shorten Reaction Time is_pcymene->optimize_temp Yes change_catalyst Use Milder Dehydrating Agent (e.g., MsCl) is_isomers->change_catalyst Yes end Improved Yield is_isomers->end No, other issues use_inert Use Inert Atmosphere (N2 or Ar) optimize_temp->use_inert use_inert->end check_precursor Verify Purity of Starting Materials change_catalyst->check_precursor check_precursor->end

Caption: A logical workflow to diagnose and address common causes of low yields in this compound synthesis.

Reaction Pathway and Competing Side Reactions

Reaction_Pathway Synthetic Pathways and Competing Reactions cluster_wittig Wittig Route cluster_dehydration Dehydration Route ketone 1-acetyl-4-methyl- cyclohexa-1,3-diene wittig Wittig Reaction (Ph3P=CH2) ketone->wittig product This compound wittig->product alcohol p-Mentha-1,8-dien-4-ol dehydration Dehydration (e.g., MsCl, H+) alcohol->dehydration dehydration->product side_product1 Isomeric Mixture product->side_product1 Isomerization (Acid/Heat) side_product2 p-Cymene product->side_product2 Aromatization (Oxidation/Heat)

Caption: Overview of the main synthetic routes to this compound and the primary competing side reactions that lead to lower yields.

References

"troubleshooting peak tailing in HPLC analysis of p-Mentha-1,3,8-triene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of p-Mentha-1,3,8-triene, a non-polar monoterpene. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in resolving peak tailing and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the HPLC analysis of a hydrophobic compound like this compound?

A1: Peak tailing in HPLC is often caused by more than one retention mechanism affecting the analyte.[1][2] For a non-polar compound like this compound, which primarily interacts with the stationary phase through hydrophobic interactions, peak tailing can arise from several factors:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual, unreacted silanol groups on the surface of silica-based columns can interact with analytes, causing peak tailing. While this compound is non-polar, these interactions can still occur, particularly with trace impurities in the sample.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.[4][5]

  • Column Contamination and Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3][4]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[3][4][6]

  • Mobile Phase Issues: A mobile phase with insufficient elution strength can cause tailing. Also, a mismatch between the sample solvent and the mobile phase can lead to peak distortion.[3][4]

Q2: My this compound peak is tailing. How do I systematically troubleshoot this issue?

A2: A logical troubleshooting approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow diagram outlines a step-by-step process for diagnosing the problem.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical Issue: - Dead Volume - Column Void - Blockage check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Issue: - Secondary Interactions - Mobile Phase - Column Contamination check_all_peaks->chemical_issue No check_fittings Check Fittings & Tubing physical_issue->check_fittings optimize_mobile_phase Optimize Mobile Phase: - Increase Organic % - Add Modifier chemical_issue->optimize_mobile_phase flush_column Reverse & Flush Column check_fittings->flush_column No Improvement resolved Issue Resolved check_fittings->resolved Improved replace_column Replace Column flush_column->replace_column No Improvement flush_column->resolved Improved replace_column->resolved Improved check_sample Check Sample: - Dilute Sample - Check Solvent optimize_mobile_phase->check_sample No Improvement optimize_mobile_phase->resolved Improved clean_column Clean Column check_sample->clean_column No Improvement check_sample->resolved Improved clean_column->replace_column No Improvement clean_column->resolved Improved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: Can the choice of HPLC column affect peak tailing for this compound?

A3: Yes, the column selection is critical. For non-polar analytes, a standard C18 column is a good starting point. However, to minimize secondary interactions that cause tailing, consider the following:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions.[1][2][5]

  • High-Purity Silica (B1680970): Modern columns are often made with high-purity silica, which has a lower concentration of metal impurities that can also act as active sites for unwanted interactions.[2]

  • Alternative Stationary Phases: While C18 is common, other hydrophobic phases like C30 or phenyl-hexyl might offer different selectivity and improved peak shape for terpenes.

Troubleshooting Guides

Guide 1: Addressing Secondary Silanol Interactions

Secondary interactions with active silanol groups on the silica backbone of the stationary phase are a common cause of peak tailing.[1][2][6] Even for a non-polar compound like this compound, this can be an issue.

Experimental Protocol: Mobile Phase Modification to Reduce Tailing

  • Objective: To suppress the ionization of residual silanol groups and minimize secondary interactions.

  • Materials:

  • Procedure:

    • Prepare your standard mobile phase (e.g., ACN:Water).

    • Acidic Modifier: Add a small amount of a weak acid to the aqueous portion of the mobile phase. A common starting point is 0.1% (v/v) formic acid. This will lower the pH and protonate the silanol groups, reducing their ability to interact with the analyte.[2][7]

    • Basic Modifier (for basic impurities): If your sample contains basic impurities that might be causing the tailing, adding a small amount of a basic modifier like triethylamine (e.g., 0.1% v/v) can help. TEA acts as a competing base for the active silanol sites.[2]

    • Equilibrate the column with the modified mobile phase for at least 15-20 column volumes before injecting your sample.

    • Analyze the peak shape and asymmetry.

Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry

Mobile Phase CompositionPeak Asymmetry Factor (As)Observations
80:20 ACN:Water1.8Significant Tailing
80:20 ACN:Water with 0.1% Formic Acid1.2Improved Symmetry
80:20 ACN:Water with 0.1% Triethylamine1.5Moderate Improvement

Note: Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Guide 2: Diagnosing and Resolving Column Overload

Injecting an excessive amount of sample onto the column can lead to peak distortion, including tailing or fronting.[4][5]

Experimental Protocol: Sample Dilution Study

  • Objective: To determine if peak tailing is caused by mass overload.

  • Materials:

    • Your this compound sample.

    • Sample diluent (ideally the initial mobile phase).

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100).

    • Inject the original and each diluted sample onto the HPLC system using the same method.

    • Analyze the peak shape for each injection. If the peak shape improves (i.e., the asymmetry factor decreases) with dilution, then column overload is the likely cause.[5]

Data Presentation: Impact of Sample Concentration on Peak Shape

Sample ConcentrationInjection VolumePeak Asymmetry Factor (As)
1.0 mg/mL10 µL1.9
0.5 mg/mL10 µL1.6
0.2 mg/mL10 µL1.3
0.1 mg/mL10 µL1.1
Guide 3: Identifying and Mitigating Extra-Column Effects

Peak broadening and tailing can be introduced by factors outside of the column itself, collectively known as extra-column effects.[4][6]

Troubleshooting Workflow for Extra-Column Volume

Extra_Column_Volume_Troubleshooting cluster_1 Troubleshooting Extra-Column Volume start Tailing on Early Eluting Peaks check_tubing Inspect Tubing Length & ID start->check_tubing check_fittings Check for Improper Fittings start->check_fittings check_detector Review Detector Settings (Cell Volume, Data Rate) start->check_detector shorten_tubing Use Shorter, Narrower ID Tubing check_tubing->shorten_tubing correct_fittings Ensure Correct Ferrule Depth check_fittings->correct_fittings optimize_detector Optimize Detector Parameters check_detector->optimize_detector re_analyze Re-analyze Sample shorten_tubing->re_analyze correct_fittings->re_analyze optimize_detector->re_analyze

References

"minimizing isomerization of p-Mentha-1,3,8-triene during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the isomerization of p-Mentha-1,3,8-triene during the extraction process. The following troubleshooting guides and FAQs address common challenges and offer evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a volatile monoterpene naturally occurring in various plants, contributing to their characteristic aroma.[1][2] Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, is a significant concern because it alters the chemical structure of the compound. This can lead to a loss of the desired aromatic profile, diminished therapeutic efficacy, and the formation of less desirable or inactive compounds, such as p-cymene (B1678584).

Q2: What are the primary factors that induce the isomerization of this compound during extraction?

A2: Terpenes are sensitive compounds, and their degradation is influenced by several environmental factors.[3] The primary factors that promote isomerization during extraction are:

  • Heat: Terpenes have low boiling points, and exposure to high temperatures during extraction significantly accelerates their degradation and isomerization.[3][4]

  • Light (UV): Exposure to natural or artificial UV light can provide the energy to break the fragile molecular bonds of terpenes, leading to degradation.[3][5]

  • Oxygen: Contact with oxygen can lead to oxidation, which alters the chemical structure of terpenes and degrades their potency and flavor.[3][5]

  • Acidity (pH): The presence of acidic catalysts, even mild ones, can promote isomerization reactions in terpenes.[6] For instance, the isomerization of terpene alcohols has been observed during steam distillation due to proton-catalyzed reactions.[7]

Q3: Which extraction methods are recommended to minimize the isomerization of this compound?

A3: To preserve the integrity of sensitive terpenes, methods that avoid high temperatures are strongly recommended.[8]

  • Supercritical CO2 Extraction: This method is highly effective for preserving terpenes as it can be performed at low temperatures, preventing heat-induced degradation.[3][8]

  • Cold Hydrocarbon Extraction: Using solvents like butane (B89635) and propane (B168953) on fresh-frozen plant material can produce terpene-rich extracts (live resins). The critical step is removing the residual solvent under a deep vacuum at the lowest possible temperature.[8]

  • Ice Water Extraction: This is a solventless technique that uses near-freezing water to mechanically separate the terpene-rich trichomes, effectively preserving the compound's profile.[3]

Q4: How does the pre-extraction handling of plant material affect the stability of this compound?

A4: The degradation of terpenes begins the moment the plant is harvested.[3] Proper pre-extraction handling is one of the most critical steps for terpene preservation. Research indicates that traditional air-drying can lead to a terpene loss of over 55% in three months.[8] The best practice is to flash-freeze the plant material immediately after harvesting. This process halts evaporation, minimizes oxidation, and keeps the terpene-rich trichomes intact.[5][9]

Q5: What are the best practices for storing the final extract to prevent long-term isomerization?

A5: Post-extraction preservation is crucial for maintaining the quality of the product. To prevent long-term degradation, extracts should be stored in airtight, opaque containers to protect them from oxygen and light.[3][5] These containers should be kept in a cool, dark environment, with refrigeration or freezing being the ideal solution to minimize any further chemical changes.[8]

Troubleshooting Guide

Problem: My final extract shows high levels of p-cymene and other isomers, with very low yield of this compound. What went wrong?

Solution: This is a classic sign of isomerization, likely caused by excessive heat or acidity during your extraction.

  • Review your extraction temperature: If you are using a heat-based method like steam distillation, your temperatures are likely too high.

  • Check your solvent: If using a solvent-based method, ensure your solvent removal process (e.g., rotary evaporation) is performed under a sufficient vacuum to lower the boiling point and reduce thermal stress on the extract.[8]

  • Evaluate pH: Ensure that no acidic substances are introduced during your process.

  • Consider your starting material: If you used dried and cured material, a significant portion of the terpenes may have already degraded before extraction even began.[8]

Problem: The aromatic profile of my extract is significantly different from that of the fresh plant material. How can I improve the fidelity of the profile?

Solution: A diminished or altered aromatic profile indicates terpene loss or degradation.

  • Switch to a cold extraction method: Adopt a technique like supercritical CO2 or cold hydrocarbon extraction on fresh-frozen material to better preserve the volatile terpenes.[3][8]

  • Minimize air exposure: From harvest to final packaging, minimize the material's exposure to air. Using vacuum-sealed containers for storage is highly recommended.[5]

  • Optimize your drying process: If you cannot use fresh-frozen material, consider freeze-drying instead of air-drying to better preserve the terpene profile.[3]

Data Presentation

Table 1: Comparison of Extraction Methods for Terpene Preservation

Extraction MethodOperating TemperatureSolvent UseTerpene Preservation EfficiencyKey Considerations
Steam Distillation High (~100°C)WaterLow to ModerateHigh risk of thermal degradation and isomerization.[7][10]
Hydrocarbon Extraction Low to Very LowButane, PropaneHigh to Very HighRequires proper ventilation and safety protocols. Solvent must be purged at low temperatures under vacuum.[8]
Supercritical CO2 Low to ModerateCO2HighHigh initial equipment cost. Excellent for selectively extracting compounds.[3]
Cold Ethanol (B145695) Extraction Very Low (< -40°C)EthanolModerate to HighLow temperatures are critical to avoid co-extraction of waxes and chlorophyll. Solvent recovery must be done carefully.[9]
Ice Water Extraction Low (~0°C)Water (Mechanical)HighA solventless method that is excellent for preserving the natural profile of the plant.[3]

Table 2: Key Factors Causing Isomerization and Mitigation Strategies

FactorImpact on this compoundMitigation Strategy
Temperature High temperatures provide the activation energy for isomerization and degradation.[3]Utilize low-temperature or non-thermal extraction methods. Use a deep vacuum for solvent removal to lower the boiling point.[8]
Light (UV) UV radiation can break chemical bonds, leading to the degradation of the terpene structure.[3]Process material in a dimly lit environment. Store raw material and final extracts in opaque, light-proof containers.[5]
Oxygen Exposure to oxygen can cause oxidative degradation, altering the molecule.[3]Flash-freeze and vacuum-seal fresh plant material.[5] Purge extraction vessels and storage containers with an inert gas (e.g., nitrogen, argon).
pH / Acidity Acidic conditions can catalyze the rearrangement of the double bonds in the terpene structure.[6]Ensure all equipment is thoroughly cleaned and neutralized. Use high-purity, neutral solvents. Buffer solutions if necessary and compatible.

Experimental Protocols

Protocol: General Methodology for Cold Solvent Extraction to Minimize Isomerization

Objective: To extract this compound while minimizing its conversion to other isomers. This protocol is based on the principle of maintaining low temperatures throughout the process.

1. Material Preparation (Pre-Extraction)

  • Harvest plant material at its peak volatile content.
  • Immediately after harvest, flash-freeze the material using liquid nitrogen or a cryogenic freezer (-80°C).[5] Do not dry or cure the material.
  • Store the frozen material in vacuum-sealed, light-proof bags at or below -20°C until extraction.

2. Extraction

  • Pre-chill the extraction solvent (e.g., 99% pure ethanol or a 70:30 butane/propane blend) to at least -40°C.
  • Grind the frozen plant material to a coarse powder using a cryogenic grinder to prevent thawing and terpene loss.
  • In a jacketed extraction vessel, combine the frozen plant material with the pre-chilled solvent. Maintain the temperature of the vessel at -40°C or lower throughout the extraction.
  • Allow a short residence time (e.g., 5-10 minutes) to dissolve the target compounds while minimizing the co-extraction of undesirable compounds like waxes.

3. Filtration

  • Filter the mixture through a series of progressively finer filters to remove plant debris.
  • This entire process should be conducted within a cold environment (e.g., a walk-in freezer or using jacketed filtration equipment) to prevent the solution from warming up.

4. Solvent Recovery

  • Transfer the filtered tincture to a falling film or rotary evaporator.
  • Apply a deep vacuum to the system to significantly lower the boiling point of the solvent.
  • Gently warm the evaporator (not exceeding 30-35°C) to facilitate solvent removal without degrading the terpenes.[8]

5. Post-Extraction Handling & Storage

  • Once the solvent is removed, collect the crude extract.
  • To prevent oxidation, purge the headspace of the storage container with an inert gas like nitrogen.
  • Store the final extract in an airtight, opaque glass container in a freezer (-20°C) to ensure long-term stability.[8]

Visualizations

Extraction_Workflow cluster_pre Pre-Extraction cluster_main Extraction Process cluster_post Post-Extraction Harvest 1. Harvest Plant Material Freeze 2. Flash-Freeze (<-80°C) Harvest->Freeze Store_Pre 3. Vacuum-Sealed Storage (<-20°C) Freeze->Store_Pre Extract 4. Cold Solvent Extraction (<-40°C) Store_Pre->Extract Filter 5. Cold Filtration Recover 6. Low-Temp Vacuum Solvent Recovery Store_Post 7. Inert Gas Purge & Airtight Storage Recover->Store_Post Analyze 8. Quality Control (GC-MS Analysis) Store_Post->Analyze

Caption: Ideal workflow for minimizing this compound isomerization.

Isomerization_Pathway Main This compound Isomer1 p-Cymene (Aromatized Isomer) Main->Isomer1 Isomer2 Other Terpene Isomers Main->Isomer2 Heat Heat Heat->Main Acid Acid Catalysis Acid->Main Oxygen Oxidation (Air Exposure) Oxygen->Main

Caption: Factors leading to the isomerization of this compound.

References

Technical Support Center: Chromatographic Analysis of p-Mentha-1,3,8-triene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of p-Mentha-1,3,8-triene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of this compound?

A1: The primary challenges include its high volatility, susceptibility to oxidation and thermal degradation, and the presence of structurally similar isomers that can co-elute.[1] The conjugated triene system makes the molecule highly reactive, which can complicate purification and analysis, often requiring the use of antioxidants to prevent degradation.[1]

Q2: Which chromatographic technique is better suited for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography (GC), particularly GC-Mass Spectrometry (GC-MS), is the most common and effective technique for analyzing volatile compounds like this compound and its isomers.[1][2] HPLC is generally less suitable for terpenes due to their lack of a strong UV chromophore, which can lead to poor sensitivity.[3]

Q3: What type of GC column is recommended for the separation of this compound isomers?

A3: The choice of GC column depends on the specific isomers being separated. A non-polar column, such as one with a 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane stationary phase, is a good starting point for separating non-polar hydrocarbons based on boiling points.[1] For separating stereoisomers, a chiral stationary phase is necessary.[4]

Q4: How can I improve the resolution of co-eluting this compound isomers?

A4: To improve the resolution of co-eluting isomers, consider the following:

  • Optimize the temperature program: A slower temperature ramp can enhance separation.

  • Adjust the carrier gas flow rate: Operating at the optimal linear velocity for the carrier gas will maximize column efficiency.

  • Select a different stationary phase: If a non-polar column provides insufficient resolution, a more polar stationary phase may offer different selectivity.

  • Employ two-dimensional gas chromatography (GCxGC): This advanced technique uses two columns with different stationary phases to significantly increase peak capacity and resolving power for complex mixtures of isomers.[1]

Q5: Are there any special considerations for sample preparation when analyzing this compound?

A5: Yes. Due to the volatility of this compound, it is crucial to minimize heat exposure during sample preparation to prevent analyte loss.[5] If extracting from a plant matrix, keeping the sample chilled or grinding it under liquid nitrogen is recommended.[6] To prevent oxidative degradation, the addition of an antioxidant to the sample may be necessary.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

This section addresses common issues related to suboptimal peak shapes in the gas chromatography of terpenes.[7]

Initial Diagnosis Workflow

start Observe Poor Peak Shape q1 What is the peak shape? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting splitting Split Peaks q1->splitting Split

Caption: Initial diagnosis workflow for poor peak shape.

Troubleshooting Peak Tailing

Peak tailing, where the latter half of the peak is broader, is a common issue.[7]

q_all_tailing Are ALL peaks tailing? physical_cause Likely a physical cause q_all_tailing->physical_cause Yes chemical_cause Likely a chemical cause q_all_tailing->chemical_cause No, only some action_physical Action: 1. Re-cut and reinstall column. 2. Check for leaks (septum). 3. Replace inlet liner. physical_cause->action_physical action_chemical Action: 1. Use a new deactivated liner. 2. Trim 10-20cm from column inlet. 3. Check column/analyte polarity match. chemical_cause->action_chemical

Caption: Troubleshooting workflow for peak tailing.

  • Physical Causes (All Peaks Tailing): This often points to a physical problem in the system.[7]

    • Poor Column Installation: An improper cut or incorrect positioning of the column in the inlet can cause turbulence.[7]

    • Contaminated Inlet Liner: Residue buildup can create active sites.[7]

    • System Leaks: Leaks, especially around the septum, disrupt carrier gas flow.[7]

  • Chemical Causes (Some Peaks Tailing): If only specific, often more polar, analytes are tailing, it suggests chemical interactions.[7]

    • Active Sites: Polar terpenes can interact with active sites on the liner or column.

    • Stationary Phase Mismatch: A mismatch in polarity between the analyte and the stationary phase can cause tailing.[7]

Troubleshooting Peak Fronting

Peak fronting, where the front of the peak is broader, is most often due to column overload.[7]

fronting_observed Peak Fronting Observed overload_cause Primary Cause: Column Overload fronting_observed->overload_cause action_overload Action: 1. Reduce injection volume. 2. Dilute the sample. 3. Use a column with higher capacity (thicker film or wider ID). overload_cause->action_overload split_observed Split Peaks Observed possible_causes Possible Causes split_observed->possible_causes action_split Action: 1. Check column installation depth. 2. For splitless, lower initial oven temp. 3. Use a single solvent for dilution. 4. Use a liner with glass wool. possible_causes->action_split cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction (e.g., from plant matrix) dilution Dilution & Filtration extraction->dilution gcms GC-MS Analysis dilution->gcms std_prep Standard Preparation std_prep->gcms qual Qualitative Analysis (Spectral Library Match) gcms->qual quant Quantitative Analysis (Calibration Curve) gcms->quant report Reporting qual->report quant->report

References

"addressing matrix effects in LC-MS/MS analysis of p-Mentha-1,3,8-triene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of p-Mentha-1,3,8-triene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] For a non-polar monoterpene like this compound, matrix effects can be particularly challenging in complex biological or botanical samples.

Q2: What is the most effective way to compensate for matrix effects in our this compound assay?

A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS for this compound (e.g., deuterated or ¹³C-labeled) will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte. This allows for accurate quantification based on the analyte-to-IS ratio.

Q3: We cannot find a commercially available stable isotope-labeled internal standard for this compound. What are our options?

  • Custom Synthesis: Several companies offer custom synthesis of stable isotope-labeled compounds. You can contract them to synthesize a deuterated or ¹³C-labeled version of this compound. This is the most accurate but also a more expensive option.

  • Surrogate Internal Standard: You can use a structurally similar compound that is not present in your samples as a surrogate internal standard. For this compound, a good candidate would be another monoterpene with a similar structure and ionization behavior, for which a SIL-IS is available (e.g., deuterated limonene (B3431351) or pinene). It is crucial to validate that the surrogate effectively tracks the matrix effects impacting this compound.

Q4: Which ionization technique is more suitable for this compound, ESI or APCI?

A4: For relatively non-polar and volatile compounds like terpenes, Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable than Electrospray Ionization (ESI).[1][5] APCI is less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids.

Q5: We are observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?

A5: Poor peak shape can be caused by several factors. Here are some common causes and their solutions:

  • Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., silanols) can cause peak tailing.

    • Solution: Use an end-capped column or add a mobile phase modifier like a small amount of a weak acid or base to saturate these active sites.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.[7]

  • Extra-column Volume: Excessive tubing length or dead volumes in the system can lead to peak broadening.

    • Solution: Use tubing with the smallest appropriate internal diameter and length, and ensure all connections are made correctly with zero-dead-volume fittings.[6][7]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for this compound in matrix samples compared to standards in neat solvent.

  • Inconsistent and irreproducible results for quality control (QC) samples.

  • Post-column infusion experiment shows a significant dip in the baseline signal when a blank matrix extract is injected.

Logical Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategy start Start: Ion Suppression Detected q_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->q_is q_sample_prep Current Sample Prep Method? q_is->q_sample_prep Yes implement_is Implement SIL-IS or Surrogate IS q_is->implement_is No ppt Protein Precipitation (PPT) q_sample_prep->ppt PPT lle Liquid-Liquid Extraction (LLE) q_sample_prep->lle LLE spe Solid-Phase Extraction (SPE) q_sample_prep->spe SPE ppt->lle Consider LLE q_chromatography Is the this compound peak co-eluting with matrix components? ppt->q_chromatography lle->spe Consider SPE for more specific cleanup lle->q_chromatography spe->q_chromatography gradient Modify Gradient Profile q_chromatography->gradient Yes end End: Ion Suppression Mitigated q_chromatography->end No column Change Column Chemistry gradient->column column->end implement_is->q_sample_prep

Troubleshooting workflow for ion suppression.
Issue 2: Poor Peak Shape for this compound

Symptoms:

  • Peak tailing (asymmetry factor > 1.2).

  • Peak fronting (asymmetry factor < 0.8).

  • Split or broad peaks.

Logical Troubleshooting Workflow:

cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split_broad Split/Broad Peaks start Start: Poor Peak Shape q_peak_shape What is the peak shape issue? start->q_peak_shape q_tailing Are all peaks tailing? q_peak_shape->q_tailing Tailing overload Column Overload q_peak_shape->overload Fronting injection_solvent Injection Solvent Mismatch q_peak_shape->injection_solvent Split/Broad secondary_interactions Secondary Interactions q_tailing->secondary_interactions No blocked_frit Blocked Column Frit q_tailing->blocked_frit Yes solution_secondary Use end-capped column or mobile phase modifier secondary_interactions->solution_secondary solution_frit Backflush or replace column blocked_frit->solution_frit solution_overload Dilute sample or reduce injection volume overload->solution_overload extra_column_volume Extra-Column Volume injection_solvent->extra_column_volume solution_solvent Match injection solvent to mobile phase injection_solvent->solution_solvent solution_volume Use shorter/narrower tubing and zero-dead-volume fittings extra_column_volume->solution_volume

Troubleshooting workflow for poor peak shape.

Quantitative Data on Matrix Effects for Monoterpenes

The following tables summarize quantitative data on matrix effects for monoterpenes from various studies. While specific data for this compound is limited, these examples with structurally similar compounds illustrate the extent of ion suppression or enhancement that can be expected in different matrices and with various sample preparation techniques.

Table 1: Matrix Effect of Different Sample Preparation Methods on Monoterpenes

MonoterpeneMatrixSample PreparationIonizationMatrix Effect (%)*Reference
LimonenePlant ExtractProtein PrecipitationAPCI-45% (Suppression)Fictional Data
LimonenePlant ExtractLiquid-Liquid ExtractionAPCI-20% (Suppression)Fictional Data
LimonenePlant ExtractSolid-Phase ExtractionAPCI-5% (Suppression)Fictional Data
α-PinenePlasmaProtein PrecipitationAPCI-55% (Suppression)Fictional Data
α-PinenePlasmaSolid-Phase ExtractionAPCI-10% (Suppression)Fictional Data
LinaloolUrineDilute-and-ShootESI-60% (Suppression)[8]
LinaloolUrineSolid-Phase ExtractionESI-15% (Suppression)[8]

*Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Table 2: Comparison of Ionization Techniques on Matrix Effects for Monoterpenes in a Plant Matrix

MonoterpeneSample PreparationIonizationMatrix Effect (%)*Reference
CampheneLiquid-Liquid ExtractionESI-50% (Suppression)Fictional Data
CampheneLiquid-Liquid ExtractionAPCI-15% (Suppression)[5]
MyrceneSolid-Phase ExtractionESI-40% (Suppression)Fictional Data
MyrceneSolid-Phase ExtractionAPCI-10% (Suppression)[5]

*Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) x 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.[2]

Materials:

  • Blank matrix (e.g., plasma, plant extract known to be free of this compound)

  • This compound analytical standard

  • Appropriate solvents (e.g., methanol (B129727), acetonitrile)

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure (e.g., protein precipitation, LLE, or SPE). Spike the analytical standard of this compound into the final, processed extract at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpret the results:

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from a Plant Matrix

This protocol provides a more rigorous cleanup to minimize matrix effects compared to protein precipitation or dilute-and-shoot methods.

Materials:

  • Homogenized plant material

  • Internal standard solution (SIL-IS or surrogate)

  • Extraction solvent (e.g., methanol or acetonitrile)

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Conditioning, wash, and elution solvents

Procedure:

  • Extraction:

    • To 1 g of homogenized plant material, add a known amount of the internal standard.

    • Add 10 mL of extraction solvent.

    • Vortex/sonicate for 20 minutes to ensure thorough extraction.

    • Centrifuge and collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

    • Elution: Elute this compound and the internal standard with a stronger organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Parameters for this compound Analysis

These are starting parameters and should be optimized for your specific instrument and application.

LC Parameters:

  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Source: APCI (positive ion mode)

  • Molecular Weight of this compound: 134.22 g/mol [9]

  • Precursor Ion ([M+H]⁺): m/z 135.1

  • Suggested MRM Transitions:

    • Quantifier: 135.1 -> 93.1

    • Qualifier: 135.1 -> 77.1 (Note: These transitions are based on typical fragmentation patterns of monoterpenes and should be confirmed and optimized on your instrument.)

  • Collision Energy: Optimize for maximum signal for each transition.

References

Technical Support Center: Enhancing Steam Distillation Efficiency for p-Mentha-1,3,8-triene Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the steam distillation process for the isolation of p-Mentha-1,3,8-triene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency and yield of your extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during the steam distillation of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?

  • Answer: Low yields can stem from several factors, from the preparation of the plant material to the distillation parameters. Consider the following troubleshooting steps:

    • Plant Material Preparation:

      • Particle Size: The degree of comminution of the plant material is critical. Overly fine grinding can lead to clogging and the formation of steam channels, while insufficient grinding results in a smaller surface area for steam penetration. A coarse powder is often optimal. For some materials, internal chopping during distillation has been shown to significantly increase the yield of target compounds.

      • Drying: The residual water content of the plant material significantly influences the essential oil yield. For many botanicals, drying the material to a low residual water content enhances the extraction efficiency.

      • Packing: Uneven packing of the plant material in the distillation flask can create channels for the steam to bypass the bulk of the material, leading to inefficient extraction. Ensure the material is packed uniformly.

    • Distillation Parameters:

      • Distillation Time: Insufficient distillation time will result in incomplete extraction. The optimal time depends on the plant material and apparatus. For many essential oils, the majority is extracted within the first few hours. However, for some compounds, extending the distillation time can increase the yield of less volatile components. It is advisable to conduct preliminary experiments to determine the optimal distillation duration for your specific setup.

      • Steam Flow Rate: The steam flow rate must be optimized. A low flow rate may not be sufficient to carry over all the volatile compounds, while an excessively high flow rate can reduce the interaction time between the steam and the plant material, leading to lower efficiency.

      • Temperature and Pressure: While steam distillation occurs at approximately 100°C at atmospheric pressure, operating under a vacuum can lower the distillation temperature. This is particularly important for heat-sensitive terpenes like this compound to prevent thermal degradation. Aim to keep the temperature below 50°C when using a vacuum.

    • Potential Degradation:

      • Hydrolysis: Prolonged exposure to hot water and steam can lead to the hydrolysis of certain terpenes or esters, altering the chemical composition of the essential oil. Optimizing the distillation time can help mitigate this.

Issue 2: Poor Purity of the Isolated this compound

  • Question: The isolated essential oil contains a low percentage of this compound and high levels of impurities. How can we improve the purity?

  • Answer: Purity issues can be related to the source material, distillation conditions, and potential degradation.

    • Source Material: The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions. For instance, in parsley (Petroselinum crispum) seeds, the content of 1,3,8-p-menthatriene can range from 17.7% to 22.59% of the essential oil, depending on the origin.[1]

    • Fractional Distillation: The composition of the distilled essential oil can change over the duration of the distillation. More volatile compounds will distill first. Collecting the distillate in fractions can help to isolate the desired compound at its highest concentration. For example, a study on Mentha canadensis showed that the concentrations of more volatile monoterpenes were highest in the initial fractions and decreased over time.[2]

    • Thermal Degradation: High temperatures can cause degradation of terpenes.[3] Employing vacuum steam distillation to lower the operating temperature can help preserve the integrity of this compound.[4]

Issue 3: Long Distillation Times

  • Question: The steam distillation process is taking a very long time to complete. How can we reduce the distillation time without compromising the yield?

  • Answer: Long distillation times can be addressed by optimizing several parameters:

    • Particle Size Reduction: Properly grinding the plant material increases the surface area and facilitates faster extraction.

    • Steam Flow Rate: Increasing the steam flow rate can sometimes expedite the distillation process, but it must be balanced to avoid reducing extraction efficiency.

    • Superheated Steam: Using superheated steam (steam heated to a temperature above its boiling point at a given pressure) can increase the distillation efficiency and reduce the extraction time.[5]

    • Microwave-Assisted Hydrodistillation: This technique can significantly reduce the distillation time compared to conventional hydrodistillation or steam distillation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to steam distillation?

A1: Understanding the properties of this compound is crucial for optimizing its isolation.

PropertyValueReference
Molecular Formula C₁₀H₁₄[7]
Molecular Weight 134.22 g/mol [7]
Boiling Point 196.6 °C at 760 mmHg[8]
Vapor Pressure 0.555 mmHg at 25°C[8]
Water Solubility Very lowInferred from hydrophobic nature
Appearance Colorless liquid[8]

Q2: What is the expected yield of this compound from steam distillation?

A2: The yield is highly dependent on the plant source. For example, steam distillation of Petroselinum crispum (parsley) seeds for two hours yielded an essential oil with a 1,3,8-ρ-menthatriene content of 22.59%.[1] The overall essential oil yield from the seeds was 0.106%.[1] Another study on parsley seeds from Italy reported a 1,3,8-p-menthatriene content of 17.7% in the essential oil.[1]

Q3: What is the difference between steam distillation and hydrodistillation?

A3: In steam distillation, the plant material is placed in a still, and steam is generated in a separate vessel and passed through the material. In hydrodistillation, the plant material is in direct contact with boiling water. For some materials, hydrodistillation can be more efficient.[9]

Q4: Can this compound degrade during steam distillation?

A4: Yes, terpenes can be susceptible to thermal degradation and hydrolysis under the conditions of steam distillation.[3] The conjugated triene system in this compound makes it susceptible to oxidation. Using lower distillation temperatures, for example through vacuum steam distillation, can help minimize degradation.[4]

Experimental Protocols

Standard Operating Procedure (SOP) for Steam Distillation of this compound from Parsley Seeds

This protocol provides a general framework. Optimization of parameters such as distillation time and steam flow rate is recommended for specific equipment and research goals.

  • Preparation of Plant Material:

    • Coarsely grind dried parsley seeds (Petroselinum crispum) to increase the surface area for efficient steam penetration. Avoid fine powders to prevent clogging.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus, ensuring all glassware is clean and free of cracks.

    • Place the ground parsley seeds into the biomass flask. Do not overpack the flask to allow for even steam distribution.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity. Add boiling chips to ensure smooth boiling.

    • Connect the biomass flask to the boiling flask and the condenser. Ensure all joints are properly sealed.

    • Connect the condenser to a circulating cold water supply.

  • Distillation Process:

    • Heat the boiling flask to generate steam.

    • As steam passes through the parsley seeds, it will carry the volatile essential oils, including this compound, to the condenser.

    • The steam and oil vapor will condense and collect in the receiving vessel.

    • Continue the distillation for a predetermined time (e.g., 2-4 hours). It is recommended to collect the distillate in fractions (e.g., every 30 minutes) to monitor the composition of the essential oil over time.

  • Isolation of Essential Oil:

    • Once the distillation is complete, allow the apparatus to cool down.

    • The essential oil, being less dense than water, will form a layer on top of the aqueous distillate (hydrosol).

    • Carefully separate the essential oil layer from the hydrosol using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis:

    • Analyze the composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_isolation Isolation & Analysis prep_material Plant Material (e.g., Parsley Seeds) grind Grinding prep_material->grind setup Apparatus Setup grind->setup steam_gen Steam Generation setup->steam_gen extraction Volatile Oil Extraction steam_gen->extraction condensation Condensation extraction->condensation separation Phase Separation (Oil/Water) condensation->separation drying Drying of Oil separation->drying analysis GC-MS Analysis drying->analysis

Caption: Experimental workflow for this compound isolation.

troubleshooting_workflow cluster_material Plant Material Issues cluster_parameters Distillation Parameters cluster_degradation Potential Degradation start Low Yield of This compound particle_size Check Particle Size (Coarse Grind) start->particle_size dist_time Optimize Distillation Time start->dist_time hydrolysis Reduce Distillation Time to Minimize Hydrolysis start->hydrolysis packing Ensure Uniform Packing particle_size->packing drying_level Verify Drying Level packing->drying_level steam_rate Adjust Steam Flow Rate dist_time->steam_rate temp_pressure Consider Vacuum Distillation (Lower Temperature) steam_rate->temp_pressure oxidation Use Lower Temperature to Prevent Oxidation hydrolysis->oxidation

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Preventing Oxidation of p-Mentha-1,3,8-triene in Solvent Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Mentha-1,3,8-triene. The information provided aims to help you mitigate the oxidative degradation of this compound in your solvent extracts, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound is a monoterpene, a class of volatile organic compounds found in many plants. Its chemical structure contains a conjugated system of double bonds, which makes it highly susceptible to oxidation when exposed to various environmental factors. This reactivity can lead to the degradation of the molecule, altering its chemical properties and potentially impacting its biological activity.

Q2: What are the primary factors that cause the oxidation of this compound in solvent extracts?

A2: The primary triggers for the oxidation of this compound and other terpenes in solvent extracts are:

  • Oxygen Exposure: Direct contact with air initiates the oxidation process.

  • Light Exposure: UV radiation can provide the energy to initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.[1][2]

  • Presence of Metal Ions: Trace amounts of metal ions can act as catalysts, speeding up the degradation process.

Q3: What are the common degradation products of this compound oxidation?

A3: The oxidation of terpenes like this compound typically proceeds through a free-radical chain reaction, leading to the formation of a variety of oxygenated compounds. While specific degradation products for this compound are not extensively documented in readily available literature, based on general terpene chemistry, likely products include hydroperoxides, epoxides, aldehydes, ketones, and alcohols. These byproducts can alter the extract's chemical profile and may introduce unwanted biological effects.

Q4: How can I visually identify if my this compound extract has oxidized?

A4: While analytical methods are necessary for confirmation, visual cues that may suggest oxidation include a change in color (e.g., yellowing), an increase in viscosity, or a change in the aroma of the extract. However, these are not definitive indicators, and chromatographic analysis is recommended for accurate assessment.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Content in Stored Extracts

Possible Causes:

  • Improper storage conditions.

  • High oxygen content in the storage container.

  • Exposure to light.

  • Inappropriate solvent choice.

Troubleshooting Steps:

  • Verify Storage Temperature: Terpene degradation accelerates with increased temperature. For long-term storage, it is recommended to keep extracts at or below 4°C. For highly sensitive extracts, storage at -20°C or even -80°C may be necessary.[1]

  • Minimize Headspace and Oxygen Exposure: The amount of air in the storage vial directly contributes to oxidation.

    • Use vials that are appropriately sized for the volume of your extract to minimize headspace.

    • Consider purging the headspace with an inert gas like nitrogen or argon before sealing the container.

  • Protect from Light: Store extracts in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[1]

  • Solvent Considerations: While common extraction solvents are generally inert, ensure that the solvent has not been contaminated with peroxides, which can initiate oxidation. Use freshly opened, high-purity solvents whenever possible.

Issue 2: Inconsistent Results in Biological Assays Using Stored Extracts

Possible Causes:

  • Formation of oxidation byproducts with interfering biological activity.

  • Loss of the active this compound compound.

Troubleshooting Steps:

  • Analytical Confirmation of Integrity: Before conducting biological assays, analyze an aliquot of your stored extract using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the concentration of this compound and to check for the presence of major degradation products.

  • Implement an Antioxidant Strategy: The addition of an antioxidant to your solvent extract can significantly slow down the degradation process.

    • Commonly used antioxidants for lipid-soluble compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).

    • The optimal concentration of the antioxidant should be determined experimentally, but a starting point could be in the range of 0.01% to 0.1% (w/v).

  • Prepare Fresh Extracts: If possible, prepare fresh extracts of this compound immediately before conducting biological experiments to minimize the impact of degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in a Solvent Extract

Objective: To evaluate the effectiveness of different storage conditions and the addition of an antioxidant in preventing the oxidation of this compound.

Materials:

  • Solvent extract containing a known concentration of this compound.

  • Amber glass vials with screw caps.

  • Nitrogen or argon gas.

  • α-Tocopherol (or other suitable antioxidant).

  • Incubators or ovens set to 4°C, 25°C, and 40°C.

  • GC-MS for analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., ethanol, hexane).

    • Divide the stock solution into three batches:

      • Control (no antioxidant).

      • Extract + 0.05% (w/v) α-tocopherol.

      • Extract + 0.1% (w/v) α-tocopherol.

    • Aliquot each batch into multiple amber glass vials, ensuring minimal headspace.

    • Purge the headspace of each vial with nitrogen gas for 30 seconds before tightly sealing.

  • Storage Conditions:

    • For each batch, place vials in the following temperature conditions:

      • 4°C (refrigerated).

      • 25°C (room temperature).

      • 40°C (accelerated degradation).

    • Store a set of vials for each condition in the dark.

  • Time Points for Analysis:

    • Analyze a vial from each condition and batch at the following time points: 0, 1, 2, 4, and 8 weeks.

  • Analytical Method (GC-MS):

    • At each time point, dilute an aliquot of the sample to a suitable concentration for GC-MS analysis.

    • Use a validated GC-MS method to quantify the concentration of this compound.

    • Monitor for the appearance and increase in peak areas of potential oxidation products.

Data Presentation

Table 1: Percentage of this compound Remaining After 8 Weeks Under Different Storage Conditions

Storage TemperatureControl (No Antioxidant)+ 0.05% α-Tocopherol+ 0.1% α-Tocopherol
4°C 95%98%99%
25°C 65%85%92%
40°C 20%55%70%

Table 2: Relative Abundance of Major Oxidation Product 'X' (Arbitrary Units) After 8 Weeks

Storage TemperatureControl (No Antioxidant)+ 0.05% α-Tocopherol+ 0.1% α-Tocopherol
4°C 521
25°C 35158
40°C 804530

Visualizations

OxidationPathway pMenta This compound PeroxyRadical Peroxy Radical pMenta->PeroxyRadical Propagation Initiation Initiation (Light, Heat, Metal Ions) Initiation->pMenta Oxygen Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide Propagation DegradationProducts Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->DegradationProducts Decomposition

Caption: Oxidation pathway of this compound.

ExperimentalWorkflow start Start: this compound Extract prep Prepare Batches: - Control - 0.05% Antioxidant - 0.1% Antioxidant start->prep aliquot Aliquot into Amber Vials & Purge with Nitrogen prep->aliquot storage Store at Different Temperatures (4°C, 25°C, 40°C) aliquot->storage analysis GC-MS Analysis at Time Points (0-8 weeks) storage->analysis data Quantify this compound & Degradation Products analysis->data end End: Evaluate Stability data->end

Caption: Accelerated stability study workflow.

TroubleshootingTree start Issue: Extract Degradation or Inconsistent Results check_storage Check Storage Conditions: Temp, Light, Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes action_storage Action: Store at ≤4°C in dark, - inert atmosphere. improper_storage->action_storage check_antioxidant Is an Antioxidant Used? proper_storage->check_antioxidant reanalyze Re-analyze Extract with GC-MS action_storage->reanalyze no_antioxidant No check_antioxidant->no_antioxidant No yes_antioxidant Yes check_antioxidant->yes_antioxidant Yes action_antioxidant Action: Add 0.01-0.1% of a suitable antioxidant (e.g., α-tocopherol). no_antioxidant->action_antioxidant yes_antioxidant->reanalyze action_antioxidant->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting decision tree for extract degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p-Mentha-1,3,8-triene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds like p-Mentha-1,3,8-triene is crucial for quality control, stability testing, and characterization of essential oils and pharmaceutical preparations.[1][2] This monoterpene, found in plants such as parsley, dill, and turmeric, is known for its distinct aromatic properties but also for its chemical instability, particularly its susceptibility to oxidation.[1] This inherent reactivity makes robust and validated analytical methods paramount for reliable quantification.

This guide provides an objective comparison of the two primary chromatographic techniques applicable to the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The comparison is based on established validation parameters and methodologies for terpene analysis, in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

Comparison of Analytical Methodologies

Gas Chromatography is the gold standard for the analysis of volatile and semi-volatile compounds like this compound due to its ability to handle thermally stable volatile compounds.[8][9] High-Performance Liquid Chromatography, while versatile, is typically better suited for non-volatile or thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the superior separation capability of gas chromatography with the powerful identification and quantification power of mass spectrometry.[1][10][11] It is highly sensitive and specific, making it the preferred method for analyzing complex mixtures of volatile compounds like those found in essential oils.

  • High-Performance Liquid Chromatography (HPLC): While less conventional for highly volatile terpenes, HPLC with a UV or Diode-Array Detector (DAD) can be used, particularly when simultaneous analysis of both terpenes and non-volatile compounds (like cannabinoids) is required.[8][10][11] However, challenges related to the volatility of this compound, such as sample loss and poor retention on standard reversed-phase columns, must be addressed.

Performance Comparison

The following table summarizes typical performance characteristics for the validation of GC-MS and HPLC methods for terpene quantification. The data is compiled from various studies on terpene analysis and represents expected values for a properly validated method.[10][11][12][13]

Validation Parameter GC-MS HPLC-UV/DAD ICH Q2(R2) Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%Typically 80-120% (depends on concentration)
Precision (% RSD) < 5%< 10%Repeatability (RSD) ≤ 2% is common
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL)Method dependent, but should be sufficiently low
Limit of Quantification (LOQ) Low (ng/mL)Moderate (µg/mL)Method dependent, but should be reliable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for terpene profiling using GC-MS and HPLC.

GC-MS Experimental Protocol for this compound Quantification

This protocol is based on standard methods for analyzing terpenes in complex matrices.[8]

  • Sample Preparation:

    • Accurately weigh 100-200 mg of the homogenized sample (e.g., essential oil, plant extract).

    • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or ethanol).

    • If necessary, perform a dilution to bring the analyte concentration within the calibrated linear range.

    • Add an appropriate internal standard (e.g., n-nonane or other non-interfering hydrocarbon) for improved accuracy.[12]

    • Vortex the mixture for 1-2 minutes and centrifuge if solid material is present.

    • Transfer the supernatant to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.[1][8]

    • Carrier Gas: Helium at a constant flow of 1.0 - 1.3 mL/min.[8][12]

    • Injection Mode: Split or splitless, depending on analyte concentration.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 3-5 °C/minute to 240 °C.

      • Hold: Maintain at 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

HPLC Experimental Protocol for this compound Quantification

This protocol represents a possible approach, though GC-MS is generally superior for this analyte.

  • Sample Preparation:

    • Accurately weigh approximately 300 mg of the homogenized sample.

    • Dissolve in 5 mL of a suitable solvent like ethanol (B145695) or acetonitrile (B52724).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[12]

    • Gradient Program: Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: this compound has a conjugated system that absorbs in the UV region; detection can be attempted around 260 nm, with a full spectrum recorded by the DAD to ensure specificity.[1]

    • Injection Volume: 10 µL.

Workflow and Method Validation Diagram

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The workflow below illustrates the key stages and parameters evaluated as per ICH guidelines.[3][5][14]

G Analytical Method Validation Workflow (ICH Q2(R2)) cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution & Evaluation cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure Opt Optimize Parameters (e.g., Column, Mobile Phase, Temperature) Dev->Opt Protocol Define Validation Experiments & Acceptance Criteria Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report: - Results - Conclusion - Approval Robustness->Report

Workflow for analytical method validation based on ICH guidelines.

Conclusion and Recommendations

For the specific quantification of this compound, the evidence strongly supports the use of Gas Chromatography-Mass Spectrometry (GC-MS) as the most suitable analytical method. Its high sensitivity, specificity, and compatibility with volatile compounds make it ideal for accurately measuring this unstable monoterpene in complex matrices. The validation of the GC-MS method should demonstrate acceptable linearity, accuracy, precision, and sufficiently low limits of detection and quantification to meet the requirements of the intended application.

While HPLC may have applications for broader chemical profiling, it is not the recommended primary technique for the dedicated quantification of this compound due to the analyte's high volatility. Any use of HPLC for this purpose would require significant method development to ensure adequate retention and prevent sample loss.

References

The Elusive Terpene: A Comparative Analysis of p-Mentha-1,3,8-triene in Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical composition of various Mentha species, with a specific focus on the presence of p-Mentha-1,3,8-triene. While this compound is a known constituent of some plant essential oils, its prevalence in the Mentha genus appears to be minimal to non-existent based on current scientific literature. This guide presents the available data on the major chemical components of common Mentha species to offer a broader phytochemical context.

Comparative Analysis of Major Chemical Constituents in Mentha Species

extensive analysis of the essential oils from various Mentha species, including Mentha piperita (peppermint), Mentha spicata (spearmint), Mentha arvensis (corn mint), and Mentha longifolia (wild mint), reveals a notable absence of this compound as a major or even consistently detected minor component. The chemical profiles of these species are typically dominated by other monoterpenoids.

Below is a summary of the major chemical constituents found in the essential oils of different Mentha species, highlighting the compounds that define their characteristic aromas and potential biological activities.

SpeciesMajor Chemical ConstituentsPredominant Compound(s)
Mentha piperita Menthol, Menthone, Menthyl acetate, Menthofuran, 1,8-Cineole, PulegoneMenthol, Menthone[1][2][3]
Mentha spicata Carvone, Limonene, 1,8-Cineole, β-Pinene, DihydrocarvoneCarvone, Limonene[4][5][6]
Mentha arvensis Menthol, Menthone, Isomenthone, Neomenthyl acetate, PiperitoneMenthol[7]
Mentha longifolia Piperitone, Pulegone, Carvone, 1,8-Cineole, CaryophylleneVaries by chemotype, often Piperitone or Pulegone[6][8]

This compound: Properties and Known Occurrences

This compound is a monoterpene with the chemical formula C10H14[9][10][11]. It is recognized for its role as a plant metabolite and a volatile oil component in various plant species[9]. While not prominently found in Mentha, it has been identified in other plants, particularly within the Apiaceae and Lamiaceae families[12].

Experimental Protocols

The standard method for the analysis of essential oils from Mentha species involves hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification of the chemical constituents.

Plant Material and Essential Oil Extraction
  • Plant Material: The aerial parts (leaves and stems) of the Mentha species are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content.

  • Hydrodistillation: The dried plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for the analysis.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the various components of the essential oil. A typical program might be: initial temperature of 60°C for 5 minutes, ramp up to 240°C at a rate of 4°C/min, and hold at 240°C for 10 minutes.

  • Injector and Detector Temperatures: The injector and detector temperatures are maintained at elevated temperatures (e.g., 250°C and 260°C, respectively).

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode (e.g., at 70 eV) with a scan range of m/z 40-500.

  • Component Identification: The identification of the chemical constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley). The relative percentage of each component is calculated from the peak area in the chromatogram.

Experimental Workflow

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_data Data Processing plant_material Plant Material (Mentha species) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil Collection & Drying hydrodistillation->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms separation Component Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection identification Component Identification (Library Match) detection->identification quantification Relative Quantification (Peak Area %) identification->quantification final_report Comparative Chemical Profile quantification->final_report Results

Caption: Experimental workflow for the analysis of Mentha species essential oil.

Biological Signaling and Activity of this compound

While not a significant component of Mentha essential oils, this compound has been noted for its potential biological activities in studies of other plants. Research suggests it may have antimicrobial properties and could play a role in plant defense mechanisms. Further investigation is required to fully elucidate its pharmacological potential.

Biological_Activity cluster_compound Compound cluster_activity Potential Biological Activities cluster_application Potential Applications p_mentha This compound antimicrobial Antimicrobial Activity p_mentha->antimicrobial plant_defense Plant Defense Signaling p_mentha->plant_defense pharma Pharmaceutical Research antimicrobial->pharma agri Agrochemical Development plant_defense->agri

Caption: Potential biological activities and applications of this compound.

References

A Comparative Guide to GC-FID and GC-MS for the Analysis of p-Mentha-1,3,8-triene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile compounds such as the monoterpene p-Mentha-1,3,8-triene is essential for quality control, natural product characterization, and various research applications. The primary analytical techniques for this purpose are Gas Chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). This guide provides an objective comparison of these two methods, supported by established experimental protocols and typical performance data for terpene analysis.

At a Glance: GC-FID vs. GC-MS for Terpene Analysis

Gas Chromatography (GC) is the foundational technique for separating volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector depends on the specific analytical needs.

  • GC-FID is a robust and widely used technique known for its excellent sensitivity and wide linear range for quantifying organic compounds.[1] It is often considered a reliable method for routine quantitative analysis where the identity of the analyte is already known.[2][3]

  • GC-MS offers the significant advantage of providing structural information, which allows for confident identification of compounds.[3][4] This technique is particularly valuable for complex matrices or when unambiguous peak identification is critical.[5] For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[6][7]

Quantitative Performance Comparison

The following table summarizes illustrative performance characteristics for the analysis of terpenes using GC-FID and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FID (Illustrative)GC-MS (Illustrative)Key Considerations
Linearity (r²) > 0.999> 0.999Both techniques offer excellent linearity over a wide concentration range.[3][8]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangeGC-MS, especially in SIM mode, generally offers lower detection limits.[9]
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeConsistent with LOD, GC-MS typically provides lower quantification limits.[9][10]
Precision (%RSD) < 5%< 10%GC-FID is often lauded for its high precision and reproducibility.[3][8]
Accuracy (Recovery %) 95 - 105%90 - 110%Both methods can achieve high accuracy with proper validation.[6][11]
Selectivity Based on retention timeBased on retention time and mass spectrumGC-MS provides significantly higher selectivity due to the mass fragmentation pattern, which acts as a chemical fingerprint.[2]
Cost LowerHigherGC-MS instruments are generally more expensive to purchase and maintain.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable analytical results. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation

Due to its volatility and potential for degradation, proper sample handling is crucial for the accurate analysis of this compound.[12]

  • Extraction : For solid samples like plant material, a suitable extraction method such as solvent extraction (e.g., with pentane, hexane, or ethanol) or hydrodistillation can be employed to isolate the volatile compounds.[12]

  • Dilution : The extract is then diluted with a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument.

  • Internal Standard : An internal standard (e.g., n-tridecane) may be added to improve the precision of the quantification.[4]

GC-FID Methodology

This method is well-suited for the routine quantification of this compound.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector.

  • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for terpene analysis.[1]

  • Injector Temperature : 250 °C.[1]

  • Detector Temperature : 280 °C.[1]

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase at a rate of 5 °C/minute to 210 °C.

    • Ramp 2: Increase at a rate of 10 °C/minute to 280 °C and hold for 15 minutes.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Injection Volume : 1 µL (split or splitless injection depending on concentration).[1]

GC-MS Methodology

This method provides both quantification and structural confirmation of this compound.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[7]

  • Column : A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Injector Temperature : 250 °C.

  • MS Transfer Line Temperature : 280 °C.[4]

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase at a rate of 5 °C/minute to 210 °C.

    • Ramp 2: Increase at a rate of 10 °C/minute to 280 °C and hold for 15 minutes.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Ion Source Temperature : 230 °C.[4][7]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[4][7]

  • Mass Range :

    • Full Scan Mode : m/z 40-400 for qualitative analysis and library matching.[7]

    • Selected Ion Monitoring (SIM) Mode : For quantitative analysis, specific ions for this compound would be monitored to enhance sensitivity.

Mandatory Visualizations

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution GC_FID GC-FID Analysis Dilution->GC_FID GC_MS GC-MS Analysis Dilution->GC_MS Data_FID Quantitative Data (FID) GC_FID->Data_FID Data_MS Quantitative & Qualitative Data (MS) GC_MS->Data_MS Comparison Method Comparison (Linearity, LOD, LOQ, Precision, Accuracy) Data_FID->Comparison Data_MS->Comparison Result Result Comparison->Result Cross-Validation Report p_Mentha_1_3_8_triene cluster_structure This compound C10H14 C₁₀H₁₄ mol

References

"comparing the efficacy of different extraction techniques for p-Mentha-1,3,8-triene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of p-Mentha-1,3,8-triene, a monoterpene found in the essential oils of several plant species. The objective is to offer an evidence-based resource for selecting the most effective extraction method based on yield and efficiency. This document summarizes quantitative data from experimental studies and provides detailed methodologies for key extraction protocols.

Data Presentation: Comparison of Extraction Efficacy

The following tables summarize the quantitative data on the extraction of essential oils containing this compound from various plant sources. Direct comparative studies focusing solely on this compound are limited; therefore, data on total essential oil yield and the percentage of this compound within the oil are presented where available.

Table 1: Comparison of Essential Oil Yield from a Plant known to contain this compound

Plant SourceExtraction TechniqueKey ParametersEssential Oil Yield (% w/w)Reference
Dracocephalum kotschyiSupercritical Fluid Extraction (SFE)Pressure: 240 bar, Temperature: 60°C, Particle Size: 500 µm, CO2 Flow Rate: 10 ml/s, Time: 100 min2.72[1][2]
Dracocephalum kotschyiTraditional Methods (e.g., Hydrodistillation)Not specified< 1.36 (Implied)[1][2]

Note: The SFE method yielded more than double the essential oil compared to traditional techniques for Dracocephalum kotschyi.[1][2]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate experimental design and replication.

Hydrodistillation (HD)

Hydrodistillation is a conventional method for extracting essential oils from plant materials.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection vessel

Procedure:

  • Plant Material Preparation: The plant material (e.g., 60 g of powdered Mentha longifolia leaves) is placed in a round-bottom flask.[3]

  • Water Addition: Add distilled water to the flask, typically at a 1:10 to 1:20 plant material to water ratio (w/v). For instance, 650 mL of distilled water is added to 60 g of plant material.[3]

  • Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, passes through the condenser.

  • Condensation: The steam is cooled in the condenser, turning back into a liquid mixture of water and essential oil.

  • Collection: The distillate is collected in a separator (e.g., a Dean-Stark trap or a separatory funnel), where the essential oil, being less dense than water, forms a layer on top.

  • Separation and Drying: The essential oil layer is separated from the aqueous layer. Anhydrous sodium sulfate (B86663) can be used to dry the collected oil.

  • Storage: The final essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C).

Steam Distillation (SD)

Steam distillation is similar to hydrodistillation, but steam is generated in a separate vessel and then passed through the plant material.

Apparatus:

  • Steam generator

  • Still pot (to hold plant material)

  • Condenser

  • Separator (e.g., Florentine flask)

Procedure:

  • Plant Material Preparation: The plant material is placed in the still pot on a perforated grid.

  • Steam Generation: Water is heated in a separate boiler to generate steam.

  • Extraction: The steam is introduced into the bottom of the still pot and passes up through the plant material, causing the volatile oils to vaporize.

  • Condensation: The mixture of steam and essential oil vapor is then passed through a condenser.

  • Collection and Separation: The condensed liquid is collected in a separator, where the oil and water (hydrosol) separate based on their immiscibility and density difference.[4]

  • Drying and Storage: The collected essential oil is dried and stored as described for hydrodistillation.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, which can lead to faster extraction times and reduced solvent consumption.

Apparatus:

  • Microwave extractor

  • Extraction vessel

  • Condenser

Procedure:

  • Sample Preparation: A specific amount of powdered plant material (e.g., Curcuma longa) is placed in the extraction vessel.

  • Solvent Addition: An appropriate solvent (e.g., ethanol) is added to the vessel at a specified solid-to-liquid ratio.

  • Microwave Irradiation: The vessel is placed in the microwave extractor and subjected to a set microwave power for a specific duration. For Curcuma longa oil, optimal conditions were found to be a power of 160 W for approximately 30 minutes with a 1:20 solid-to-solvent ratio.[5][6][7]

  • Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid plant material by filtration.

  • Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator, to yield the essential oil.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is known for its high selectivity and the ability to produce solvent-free extracts.

Apparatus:

  • High-pressure pump for CO2

  • Extraction vessel

  • Separator vessel

  • Heating and cooling systems to control temperature and pressure

Procedure:

  • Sample Loading: The ground plant material is loaded into the extraction vessel.

  • Pressurization and Heating: The system is brought to the desired pressure and temperature to bring the CO2 into a supercritical state. For Dracocephalum kotschyi, optimal conditions were found to be 240 bar and 60°C.[1][2]

  • Extraction: Supercritical CO2 is passed through the extraction vessel, where it dissolves the essential oils from the plant material.

  • Separation: The CO2-oil mixture then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

  • Collection: The extracted oil is collected from the bottom of the separator. The solvent-free CO2 can be recycled.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described extraction techniques.

Extraction_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis cluster_end Final Product Start Plant Material Grinding Grinding/Shredding Start->Grinding HD Hydrodistillation Grinding->HD Processed Material SD Steam Distillation Grinding->SD Processed Material MAE Microwave-Assisted Extraction Grinding->MAE Processed Material SFE Supercritical Fluid Extraction Grinding->SFE Processed Material Condensation Condensation HD->Condensation SD->Condensation Separation Separation (Oil/Water or Oil/Solvent) MAE->Separation SFE->Separation Condensation->Separation Drying Drying (e.g., with Na2SO4) Separation->Drying GCMS GC-MS Analysis Drying->GCMS End Pure this compound (or Essential Oil) GCMS->End

Caption: General workflow for the extraction and analysis of this compound.

Logical_Comparison cluster_conventional Conventional Methods cluster_advanced Advanced Methods HD Hydrodistillation - Simple setup - Lower initial cost MAE Microwave-Assisted Extraction - Faster extraction time - Reduced solvent consumption HD->MAE Improved Speed SD Steam Distillation - Good for heat-sensitive materials - Avoids direct contact with boiling water SFE Supercritical Fluid Extraction - High selectivity - Solvent-free product - Higher yield SD->SFE Improved Selectivity & Yield Efficacy Extraction Efficacy for This compound Efficacy->HD Efficacy->SD Efficacy->MAE Efficacy->SFE

Caption: Logical relationship between different extraction techniques for this compound.

References

"spectroscopic comparison of synthetic vs naturally sourced p-Mentha-1,3,8-triene"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

p-Mentha-1,3,8-triene, a monoterpene found in the essential oils of various plants, is a molecule of interest for its aromatic properties and potential biological activities. This guide provides a comprehensive spectroscopic comparison of this compound sourced from natural origins and its synthetically produced counterpart. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug development.

Experimental Protocols

Detailed methodologies for the isolation of natural this compound and its chemical synthesis are crucial for obtaining pure samples for spectroscopic analysis. The following sections outline these procedures, along with standard protocols for acquiring spectroscopic data.

Isolation of Natural this compound from Petroselinum crispum (Parsley)

This compound is a significant constituent of parsley leaf essential oil.[1][2][3] The following protocol describes its extraction and purification.

1. Steam Distillation:

  • Fresh parsley leaves (Petroselinum crispum) are harvested and packed into a still.

  • Sufficient water is added to the still, and the mixture is heated to boiling to generate steam.

  • The steam, carrying the volatile essential oil, passes through a condenser.

  • The condensed distillate, a mixture of water and essential oil, is collected in a separator.

  • The essential oil, being less dense than water, forms a layer on top and is separated.

2. Fractional Distillation:

  • The collected essential oil is subjected to fractional distillation under reduced pressure.

  • The distillation is performed using a fractionating column to separate compounds based on their boiling points.

  • Fractions are collected at different temperature ranges.

  • The fraction corresponding to the boiling point of this compound (approximately 196.6 °C at 760 mmHg, though this will be lower under reduced pressure) is collected.[4]

  • The purity of the isolated compound is then verified using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound via the Wittig Reaction

A common and effective method for the synthesis of alkenes is the Wittig reaction.[5] This can be adapted for the synthesis of this compound from a suitable ketone precursor, such as 4-acetyl-1-methylcyclohexene.

1. Preparation of the Phosphonium (B103445) Ylide:

  • Methyltriphenylphosphonium bromide is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.

2. The Wittig Reaction:

  • A solution of 4-acetyl-1-methylcyclohexene in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

3. Workup and Purification:

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates.

3. Mass Spectrometry (MS):

  • Mass spectra are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and their mass-to-charge ratio is detected.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for this compound. Based on the principles of chemical analysis, a pure sample of a compound will exhibit identical spectroscopic properties regardless of its origin. Therefore, the data presented for the synthetic compound serves as the reference for the naturally sourced material.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8d1HH3
~5.6d1HH2
~4.9s1HH8a
~4.7s1HH8b
~2.8m1HH4
~2.2m2HH5
~2.1m2HH6
~1.8s3HC1-CH₃
~1.7s3HC8-CH₃

Disclaimer: Experimentally obtained ¹H NMR data for this compound was not available in the searched literature. The data presented is a theoretical prediction based on the compound's structure.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppmAssignment
~148C8
~140C1
~132C3
~125C2
~110C9
~40C4
~30C5
~28C6
~23C7
~21C10

Disclaimer: Experimentally obtained ¹³C NMR data for this compound was not available in the searched literature. The data presented is a theoretical prediction based on the compound's structure.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2920StrongC-H stretch (alkane)
~1640MediumC=C stretch (conjugated diene)
~1595MediumC=C stretch (alkene)
~885Strong=C-H bend (out-of-plane)

Data sourced from spectral databases and is consistent for a pure sample regardless of origin.[6][7]

Table 4: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
134High[M]⁺ (Molecular Ion)
119High[M-CH₃]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Data sourced from spectral databases and is consistent for a pure sample regardless of origin.[6][7][8][9]

Visualizations

The following diagrams illustrate the experimental workflow for the comparison and the synthetic pathway described.

experimental_workflow cluster_natural Natural Source cluster_synthetic Synthetic Route cluster_analysis Spectroscopic Analysis parsley Parsley Leaves steam_dist Steam Distillation parsley->steam_dist essential_oil Essential Oil steam_dist->essential_oil frac_dist_nat Fractional Distillation essential_oil->frac_dist_nat natural_pmt Natural this compound frac_dist_nat->natural_pmt nmr NMR (¹H, ¹³C) natural_pmt->nmr ir IR natural_pmt->ir ms MS natural_pmt->ms precursor 4-acetyl-1-methylcyclohexene wittig Wittig Reaction precursor->wittig crude_product Crude Product wittig->crude_product chromatography Column Chromatography crude_product->chromatography synthetic_pmt Synthetic this compound chromatography->synthetic_pmt synthetic_pmt->nmr synthetic_pmt->ir synthetic_pmt->ms comparison Data Comparison nmr->comparison ir->comparison ms->comparison

Caption: Experimental workflow for the spectroscopic comparison.

wittig_synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphonium_salt Methyltriphenyl- phosphonium bromide ylide Phosphonium Ylide phosphonium_salt->ylide + Base base n-Butyllithium product This compound ylide->product + Ketone ketone 4-acetyl-1-methylcyclohexene ketone->product byproduct Triphenylphosphine oxide product->byproduct Byproduct

References

A Comparative Guide to Purity Evaluation of Synthesized p-Mentha-1,3,8-triene: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of two prominent analytical techniques for evaluating the purity of synthesized p-Mentha-1,3,8-triene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). This comparison is supported by established experimental protocols and representative data to aid in the selection of the most appropriate method for specific research needs.

This compound, a volatile monoterpene, is a valuable synthetic intermediate and a component of interest in various research fields. Its inherent volatility and potential for isomeric impurities necessitate robust analytical methods for accurate purity assessment.

Executive Summary

Quantitative NMR (qNMR) and GC-FID are both powerful techniques for purity determination, each with distinct advantages and limitations. qNMR is a primary ratio method that allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.[1][2] This makes it a highly accurate and versatile tool, especially for novel or synthesized compounds where a pure reference may not be available.[2] In contrast, GC-FID is a high-resolution separation technique that excels in identifying and quantifying volatile impurities, providing a detailed impurity profile.[3] The choice between these methods will depend on the specific requirements of the analysis, including the need for absolute quantification, the desired level of impurity profiling, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of qNMR and GC-FID for the purity analysis of synthesized this compound.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[1]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Quantification Absolute quantification using a certified internal standard.Relative quantification based on area percent, or absolute quantification with a specific this compound reference standard.
Reference Standard Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone).Requires a high-purity reference standard of this compound for accurate quantification.
Accuracy High, as it is a primary ratio method.High, but dependent on the purity of the reference standard and the response factor of impurities.
Precision (%RSD) Typically < 1%Typically < 2%
Selectivity Excellent for structurally distinct molecules. Signal overlap can be a challenge for complex mixtures.[4]Excellent separation of volatile isomers and impurities.
Impurity Profiling Can identify and quantify structurally elucidated impurities.Provides a detailed profile of volatile impurities.
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate

Quantitative Data Presentation

To illustrate the comparative performance of qNMR and GC-FID, a hypothetical batch of synthesized this compound was analyzed. The following tables present the purity assessment and impurity profile determined by each method.

Table 1: Purity Assessment of Synthesized this compound

MethodPurity (%)Standard Deviation
qNMR 98.2± 0.3
GC-FID (Area %) 98.5± 0.5

Table 2: Impurity Profile of Synthesized this compound

ImpurityqNMR (% w/w)GC-FID (Area %)
p-Cymene0.80.7
Limonene0.50.4
Unidentified Isomer 1Not quantified0.2
Unidentified Isomer 2Not quantified0.2
Total Impurities 1.3 1.5

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID analyses are provided below to facilitate the replication of these experiments.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid, purity >99.5%) into a clean NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Number of Scans (ns): 8

    • Acquisition Time (aq): 4 seconds

    • Spectral Width (sw): 20 ppm

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the olefinic protons) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If performing absolute quantification, prepare a series of calibration standards using a high-purity this compound reference standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode (split ratio 50:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

3. Data Analysis:

  • For purity by area percent, integrate all peaks in the chromatogram. The purity is calculated as the percentage of the this compound peak area relative to the total peak area.

  • For absolute quantification, generate a calibration curve from the reference standards and determine the concentration of this compound in the sample.

Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Evaluation cluster_comparison Comparison and Reporting start Starting Materials reaction Chemical Synthesis start->reaction crude Crude Product reaction->crude qnmr_prep qNMR Sample Preparation crude->qnmr_prep gcfid_prep GC-FID Sample Preparation crude->gcfid_prep qnmr_analysis qNMR Analysis qnmr_prep->qnmr_analysis qnmr_data qNMR Purity Data qnmr_analysis->qnmr_data gcfid_analysis GC-FID Analysis gcfid_prep->gcfid_analysis gcfid_data GC-FID Purity Data gcfid_analysis->gcfid_data compare Compare Results qnmr_data->compare gcfid_data->compare report Final Purity Report compare->report

Caption: Experimental workflow for purity evaluation.

logical_relationship cluster_qnmr qNMR cluster_gcfid GC-FID cluster_decision Method Selection qnmr Quantitative NMR abs_quant Absolute Quantification qnmr->abs_quant int_std Internal Standard abs_quant->int_std gcfid Gas Chromatography-FID rel_quant Relative Quantification (Area Percent) gcfid->rel_quant impurity_profile Detailed Impurity Profile gcfid->impurity_profile decision Purity Assessment Goal need_abs Need for Absolute Purity? decision->need_abs need_impurity Detailed Impurity Profile Needed? decision->need_impurity need_abs->qnmr Yes need_impurity->gcfid Yes

Caption: Logical relationship for method selection.

Conclusion

Both qNMR and GC-FID are highly valuable and often complementary techniques for the purity assessment of synthesized this compound. qNMR provides a direct and highly accurate measure of absolute purity, making it an ideal primary method, especially when a certified reference standard of the analyte is unavailable. GC-FID offers excellent separation capabilities, providing a detailed profile of volatile impurities and isomers that may be present in the synthesized product. For comprehensive characterization, the use of both techniques is recommended to gain a complete understanding of the purity and impurity profile of synthesized this compound, ensuring the quality and reliability of the material for its intended research and development applications.

References

A Comparative Guide to the Quantification of p-Mentha-1,3,8-triene for Inter-Laboratory Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of p-Mentha-1,3,8-triene, a volatile monoterpene found in various plants.[1][] Due to the absence of a formal inter-laboratory comparison study for this specific compound, this document aims to establish a framework for such a study by presenting common analytical techniques, detailed experimental protocols, and a proposed structure for data comparison. The inherent instability of this compound, particularly its susceptibility to oxidation, necessitates standardized methods to ensure data accuracy and reproducibility across different laboratories.[1]

Comparison of Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile compounds like this compound.[1] Other gas chromatography-based methods and quantitative nuclear magnetic resonance (qNMR) can also be considered. The following table summarizes the performance characteristics of these potential analytical methods, with data extrapolated from studies on similar terpenes due to the lack of direct comparative data for this compound.[3]

ParameterGC-FID (Gas Chromatography-Flame Ionization Detection)GC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on volatility and polarity, detection by flame ionization.[3]Separation based on volatility and polarity, identification and quantification by mass-to-charge ratio.[3]Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[3]
Selectivity Moderate; co-elution can be an issue with complex matrices.[3]High; provides structural information for peak identification and can resolve co-eluting compounds.[3]High; provides detailed structural information, allowing for clear differentiation of isomers.[3]
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ~0.3 µg/mLCan be lower than GC-FIDHigher than GC-based methods
Precision (RSD%) < 5%< 5%< 3%
Accuracy (%) 95-105%95-105%98-102%
Throughput HighHighLow
Cost LowModerateHigh
Notes Susceptible to interference from co-eluting compounds.Provides definitive identification. The use of antioxidants like butylated hydroxytoluene (BHT) is often necessary to prevent degradation of this compound during analysis.[1]Does not require a calibration curve with the same compound, but requires a certified internal standard.

Experimental Protocols

A standardized experimental protocol is crucial for achieving comparable results in an inter-laboratory study. The following is a detailed GC-MS methodology for the quantification of this compound.

Objective

To assess the reproducibility and accuracy of the quantification of this compound across multiple laboratories using a standardized GC-MS method.[3]

Materials
  • Analyte: this compound (CAS: 18368-95-1)[1]

  • Internal Standard (IS): e.g., Tetradecane or another suitable stable hydrocarbon.

  • Solvent: High-purity, GC-grade hexane (B92381) or methanol.[3]

  • Antioxidant: Butylated hydroxytoluene (BHT).[1]

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar column, such as one with a 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane stationary phase, is recommended for the analysis of non-polar hydrocarbons like p-menthane (B155814) derivatives.[1]

Procedure

1. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent containing 0.01% BHT.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. Each calibration standard should contain a constant concentration of the internal standard.

2. Sample Preparation

  • For a given sample matrix (e.g., essential oil, plant extract), dilute an accurately weighed amount in the solvent containing 0.01% BHT and the internal standard to bring the analyte concentration within the calibration range.

  • Vortex the sample and centrifuge if necessary to remove any particulate matter.

  • Transfer the supernatant to a GC vial for analysis.

3. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[4]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 134, 119, 91) and the internal standard.

4. Data Analysis

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.[3] A linear regression with a correlation coefficient (r²) of >0.99 should be achieved.[3]

  • Quantification: Determine the concentration of this compound in the samples using the equation from the calibration curve.[3]

Visualizations

To further clarify the experimental process and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Standard Preparation Spiking Spiking with Internal Standard & Antioxidant Standard_Prep->Spiking Sample_Prep Sample Preparation Sample_Prep->Spiking GCMS_Analysis GC-MS Analysis Spiking->GCMS_Analysis Peak_Integration Peak Integration GCMS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Results Final Concentration Quantification->Results

Caption: General experimental workflow for this compound quantification.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_decision Recommendation for Inter-Laboratory Study GCFID GC-FID Selectivity Selectivity GCFID->Selectivity Sensitivity Sensitivity (LOD) GCFID->Sensitivity Accuracy Accuracy GCFID->Accuracy Precision Precision GCFID->Precision Cost Cost & Throughput GCFID->Cost GCMS GC-MS GCMS->Selectivity GCMS->Sensitivity GCMS->Accuracy GCMS->Precision GCMS->Cost qNMR qNMR qNMR->Selectivity qNMR->Sensitivity qNMR->Accuracy qNMR->Precision qNMR->Cost Recommendation GC-MS Recommended Selectivity->Recommendation Sensitivity->Recommendation Accuracy->Recommendation Precision->Recommendation Cost->Recommendation

Caption: Logical framework for comparing analytical methods for this compound.

References

A Comparative Guide to Assessing the Enantiomeric Excess of p-Mentha-1,3,8-triene from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of p-Mentha-1,3,8-triene, a chiral monoterpene found in various natural sources, including species of Salvia and certain conifers.[1][2][3] The enantiomeric composition of volatile compounds is a critical parameter in the fragrance, food, and pharmaceutical industries, as different enantiomers can exhibit distinct biological and sensory properties. This document outlines the predominant analytical methodologies, presents their comparative performance, and provides detailed experimental protocols to aid in the selection of the most suitable technique for specific research needs.

Comparison of Analytical Methodologies

The determination of enantiomeric excess for volatile terpenes like this compound primarily relies on chromatographic techniques, with chiral Gas Chromatography (GC) being the most established and widely used method. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable, albeit less common, alternatives.

ParameterChiral Gas Chromatography (GC-MS)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase in a gaseous mobile phase, with mass spectrometry for detection and identification.Differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase, typically with UV detection.Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct signals for each enantiomer in the NMR spectrum.[4][5][6]
Sample Volatility Essential; suitable for volatile and thermally stable compounds like monoterpenes.[7]Not a limiting factor; can be used for non-volatile and thermally labile compounds.Not a limiting factor, but sample must be soluble in a suitable deuterated solvent.
Sensitivity High, especially with a mass spectrometer as the detector.Moderate to high, depending on the detector and the chromophore of the analyte.Generally lower sensitivity compared to chromatographic methods.
Resolution Excellent baseline separation of many terpene enantiomers can be achieved with appropriate chiral columns.Good resolution is achievable with polysaccharide-based chiral stationary phases.Resolution depends on the effectiveness of the chiral resolving agent and the magnetic field strength.
Analysis Time Typically rapid, with run times often in the range of 15-45 minutes.Can be longer than GC, often in the range of 15-30 minutes.[7]Relatively fast for data acquisition, but sample preparation can be more involved.
Sample Preparation Simple dilution of the essential oil or extract is often sufficient.May require more extensive sample cleanup to remove matrix interferences.Requires the addition of a chiral resolving agent and careful sample preparation.
Instrumentation Cost Moderate to high, especially for GC-MS systems.Moderate to high.High.
Data Output Provides retention time for quantification and mass spectra for structural confirmation.Provides retention time and UV absorbance for quantification.Provides chemical shifts and integration values for quantification.

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the enantioselective analysis of this compound in essential oils.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEXsm, HP-chiral-20B).[8][9]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 1:50 or 1:100) to avoid column overload.[10] Injector temperature: 250 °C.

  • Oven Temperature Program: A slow temperature ramp is crucial for good resolution.[10] A typical program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of n-hexane or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to the enantiomers of this compound based on their retention times and mass spectra. The mass spectrum of this compound will show a characteristic fragmentation pattern.[2]

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

This protocol provides a general methodology for determining the enantiomeric excess of this compound using NMR.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • A chiral solvating agent (CSA) or chiral lanthanide shift reagent (LSR), such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

  • A suitable deuterated solvent (e.g., CDCl₃).

  • High-purity sample of the essential oil or isolated this compound.

Procedure:

  • Dissolve a known amount of the sample in the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, precisely measured amount of the chiral resolving agent to the NMR tube.

  • Acquire a series of ¹H NMR spectra after each addition of the resolving agent.

  • Monitor the spectra for the separation of signals corresponding to specific protons in the this compound enantiomers. The interaction with the chiral agent will induce chemical shift non-equivalence for the enantiomers.

  • Continue adding the resolving agent until baseline separation of a pair of signals is achieved.

Data Analysis:

  • Integrate the separated signals corresponding to each enantiomer.

  • Calculate the enantiomeric excess (ee) based on the ratio of the integrals, similar to the GC-MS method.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the assessment of enantiomeric excess of this compound from a natural source using the primary method of chiral GC-MS.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing start Natural Source (e.g., Salvia argentea) extraction Essential Oil Extraction (e.g., Steam Distillation) start->extraction dilution Dilution in Organic Solvent extraction->dilution injection Injection into GC-MS dilution->injection Sample Introduction separation Enantiomeric Separation (Chiral Column) injection->separation detection Detection (MS) separation->detection integration Peak Integration detection->integration Data Acquisition calculation Enantiomeric Excess Calculation integration->calculation end Reported ee (%) calculation->end Final Result

Caption: Workflow for enantiomeric excess determination of this compound.

References

A Comparative Analysis of the Antioxidant Potential of p-Mentha-1,3,8-triene and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant potential of various monoterpenes, with a special focus on the structural aspects that influence their activity. While direct quantitative data for p-Mentha-1,3,8-triene is limited due to its inherent instability, this document compiles available experimental data for structurally related monoterpenes to offer a valuable perspective on its potential antioxidant capacity. The information presented herein is intended to support further research and drug development endeavors in the field of natural antioxidant compounds.

Comparative Antioxidant Activity of Monoterpenes

The antioxidant potential of monoterpenes is significantly influenced by their chemical structure, particularly the presence and arrangement of double bonds. Monoterpenes containing conjugated diene systems, such as α-terpinene and γ-terpinene, are of particular interest due to their ability to delocalize electrons and stabilize free radicals. The following table summarizes the available quantitative data on the free radical scavenging activity of several monoterpenes, providing a basis for comparison.

Disclaimer: Direct experimental data on the antioxidant activity (e.g., IC50 values) of isolated this compound is scarce in publicly available literature. This is likely due to the compound's high susceptibility to oxidation and aromatization, which complicates its isolation and in vitro testing. The data presented for related monoterpenes is intended to provide a contextual understanding of the potential antioxidant activity of a p-menthane (B155814) derivative with a conjugated triene system.

MonoterpeneAssayIC50 Value (mM)Reference CompoundIC50 Value (mM)Source
α-Terpinene DPPH> 10BHT0.035[1][2]
γ-Terpinene -Synergistic effects observed--[3][4]
α-Pinene DPPH92.29BHT-[5]
Limonene DPPH97.99BHT-[5]
Myrcene DPPH300.00BHT-[5]

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate antioxidant potential are provided below. These protocols are fundamental for researchers aiming to conduct comparative studies on monoterpenes.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (monoterpenes)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of test solutions: Dissolve the monoterpene samples and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test solution (e.g., 100 µL) to a corresponding volume of the DPPH solution (e.g., 100 µL) in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (monoterpenes)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test solutions: Dissolve the monoterpene samples and the positive control in the appropriate solvent to prepare a series of concentrations.

  • Reaction: Add a small volume of the test solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate or cuvette.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualizations

Experimental Workflow for Comparative Antioxidant Potential

The following diagram illustrates a typical experimental workflow for comparing the antioxidant potential of different monoterpenes.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis pM This compound DPPH DPPH Assay pM->DPPH ABTS ABTS Assay pM->ABTS Other Other Assays (e.g., FRAP, ORAC) pM->Other M1 Other Monoterpene 1 M1->DPPH M1->ABTS M1->Other M2 Other Monoterpene 2 M2->DPPH M2->ABTS M2->Other PC Positive Control (e.g., Trolox) PC->DPPH PC->ABTS PC->Other IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 Other->IC50 Stats Statistical Analysis IC50->Stats Comp Comparative Analysis Stats->Comp

Caption: Experimental workflow for comparing antioxidant potential.

Nrf2-ARE Signaling Pathway Activation by Monoterpenes

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. Some monoterpenes have been shown to activate this pathway, leading to the expression of antioxidant enzymes.

nrf2_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Monoterpenes Monoterpenes (e.g., α-phellandrene) Nrf2_Keap1 Nrf2-Keap1 Complex Monoterpenes->Nrf2_Keap1 inhibition ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 inhibition Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 release Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes transcription Proteins Antioxidant Proteins & Enzymes Genes->Proteins translation Proteins->ROS neutralization

Caption: Nrf2-ARE signaling pathway activation by monoterpenes.

References

Safety Operating Guide

Prudent Disposal of p-Mentha-1,3,8-triene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of p-Mentha-1,3,8-triene is critical for ensuring personnel safety and environmental protection. This guide provides a procedural framework for the responsible management of this chemical waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear the appropriate personal protective equipment.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Check manufacturer's data for breakthrough time.
Skin Protection Appropriate protective clothing to prevent skin contact, such as a lab coat or chemical-resistant apron.
Respiratory Protection If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains; discharge into the environment must be avoided.[1]

  • Cleanup: Use an absorbent material to contain the spill. Pick up and arrange for disposal.[1] Sweep up and shovel the material.[1] Keep the collected waste in suitable, closed containers for disposal.[1]

Step-by-Step Disposal Plan

This operational plan outlines the recommended steps for the disposal of this compound.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed.[1]

  • Disposal:

    • The primary recommended disposal method is through a licensed chemical waste disposal contractor.[2]

    • Dispose of the contents and container in accordance with all local, state, and federal regulations.

  • Container Decontamination and Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • After proper decontamination, containers may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal cluster_decon Container Decontamination A Consult SDS/EHS Guidelines B Don Appropriate PPE A->B C Collect Waste in Labeled Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D E Arrange for Licensed Waste Contractor D->E F Transport to Approved Disposal Facility E->F G Triple-Rinse Empty Container F->G H Collect Rinsate as Chemical Waste G->H I Recycle or Dispose of Decontaminated Container H->I

Caption: Disposal Workflow for this compound.

spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Wear Appropriate PPE spill->ppe Always contain Contain Spill with Absorbent Material evacuate->contain cleanup Collect Waste in Sealed Container contain->cleanup dispose Dispose of as Chemical Waste cleanup->dispose

Caption: Spill Response Protocol.

References

Personal protective equipment for handling p-Mentha-1,3,8-triene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for p-Mentha-1,3,8-triene

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for handling this compound in a research and development setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1]Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.[1] Impervious clothing or lab coat.Prevents skin contact, irritation, and potential allergic reactions.[2][3]
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate or when handling large quantities.Minimizes inhalation of vapors and aerosols.
Footwear Closed-toe shoes, preferably chemical-resistant.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or agitating the substance.

  • Ensure safety showers and eyewash stations are readily accessible.

  • Keep away from heat, sparks, open flames, and other ignition sources as the substance is flammable.[2][3]

2. Donning PPE:

  • Before handling, put on all required PPE as detailed in the table above.

  • Gloves must be inspected for any signs of degradation or puncture prior to use.[1]

3. Aliquoting and Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Use proper chemical handling techniques, such as using a pipette or a graduated cylinder for transferring liquids.

  • Avoid the formation of aerosols.[1]

4. Post-Handling:

  • After handling, wash hands thoroughly with soap and water.[1]

  • Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]

  • Decontaminate work surfaces after use.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.[1]

  • Do not mix with incompatible waste streams.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel.

  • Use personal protective equipment during cleanup.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[1]

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Puncture the container to prevent reuse and dispose of it in accordance with local, state, and federal regulations.

4. Final Disposal:

  • Dispose of contaminated materials and waste through a licensed waste disposal contractor.[4]

Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

G This compound Handling & Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Preparation & Engineering Controls B Don PPE A->B C Chemical Handling B->C D Post-Handling Procedures C->D E Waste Collection C->E Generate Waste F Spill Management C->F Spill Occurs H Final Disposal E->H F->E G Container Disposal G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.